Reductiomycin
Description
Properties
Molecular Formula |
C14H15NO6 |
|---|---|
Molecular Weight |
293.27 g/mol |
IUPAC Name |
(2-hydroxy-5-oxocyclopenten-1-yl) (E)-3-(3-acetyloxy-2,3-dihydro-1H-pyrrol-4-yl)prop-2-enoate |
InChI |
InChI=1S/C14H15NO6/c1-8(16)20-12-7-15-6-9(12)2-5-13(19)21-14-10(17)3-4-11(14)18/h2,5-6,12,15,17H,3-4,7H2,1H3/b5-2+ |
InChI Key |
YXDSKEOHJQHEEU-GORDUTHDSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Reductiomycin molecular formula C14H15O6N
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Reductiomycin, a natural product with the molecular formula C14H15NO6, is an antibiotic isolated from Streptomyces griseorubiginosus.[1] This document provides a comprehensive technical overview of this compound, consolidating available data on its chemical properties, biosynthesis, and biological activities. While this compound has demonstrated a range of biological effects, including antibacterial, antifungal, antiviral, and antitumor activities, a notable gap exists in the publicly available quantitative data regarding its potency. This guide aims to summarize the existing knowledge and highlight areas for future research and development.
Chemical Properties
This compound is a structurally unique antibiotic. Key identifiers and properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C14H15NO6 |
| IUPAC Name | (2E)-3-(acetyloxymethyl)-4-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-4-oxobut-2-enoic acid |
| Canonical SMILES | CC(=O)OCC=C(C(=O)O)C(=O)NC1=C(O)CCC1=O |
| CAS Number | 75713-37-6 |
Biosynthesis
The biosynthesis of this compound involves precursors from two primary metabolic pathways: 5-aminolevulinic acid and the shikimate pathway. The core structure is assembled through a series of enzymatic reactions, leading to the final complex molecule.
Figure 1: Proposed biosynthetic pathway of this compound.
Biological Activities
This compound has been reported to exhibit a broad spectrum of biological activities. However, specific quantitative data such as IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values are not extensively documented in the available scientific literature.
Antibacterial and Antifungal Activity
This compound is active against Gram-positive bacteria and various fungi.[1] The table below summarizes its known antimicrobial spectrum.
| Organism Type | Activity | Specific Organisms (if reported) | Quantitative Data (MIC) |
| Gram-positive bacteria | Active | Not specified | Not available in cited literature |
| Fungi | Active | Not specified | Not available in cited literature |
Antiviral Activity
The antiviral properties of this compound have been noted against the Newcastle disease virus.[1]
| Virus | Activity | Quantitative Data (e.g., EC50) |
| Newcastle Disease Virus | Active | Not available in cited literature |
Antitumor Activity
This compound has demonstrated antitumor effects against Ehrlich ascites carcinoma in vivo.[2]
| Cancer Model | Activity | Quantitative Data (e.g., IC50) |
| Ehrlich ascites carcinoma | Active | Not available in cited literature |
Mechanism of Action
The precise molecular mechanism of action for this compound has not been fully elucidated. Based on the general mechanisms of other antibiotics, it is hypothesized that this compound may interfere with essential cellular processes such as protein or RNA synthesis. Further research is required to identify its specific molecular target(s) and signaling pathways.
Figure 2: Conceptual diagram of potential mechanisms of action for this compound.
Experimental Protocols
The following are generalized protocols for the isolation, characterization, and biological evaluation of this compound, based on standard methodologies for natural product antibiotics.
Isolation and Purification of this compound from Streptomyces griseorubiginosus
Figure 3: General workflow for the isolation and purification of this compound.
Methodology:
-
Fermentation: Streptomyces griseorubiginosus is cultured in a suitable liquid medium under optimal conditions for antibiotic production.
-
Extraction: The culture broth is centrifuged to separate the mycelium from the supernatant. The supernatant is then extracted with an appropriate organic solvent, such as ethyl acetate, to partition the this compound into the organic phase.
-
Purification: The crude extract is concentrated and subjected to a series of chromatographic techniques, such as column chromatography on silica gel followed by high-performance liquid chromatography (HPLC), to isolate the pure compound.
-
Characterization: The structure of the purified this compound is confirmed using spectroscopic methods, including Mass Spectrometry and Nuclear Magnetic Resonance (NMR).
Determination of Minimum Inhibitory Concentration (MIC)
Methodology (Broth Microdilution):
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a specific cell density (e.g., 10^5 CFU/mL).
-
Serial Dilution: this compound is serially diluted in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions for the test organism.
-
Observation: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
In Vitro Cytotoxicity Assay (MTT Assay)
Methodology:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.
Conclusion and Future Directions
This compound presents as a promising natural product with a diverse range of biological activities. However, the lack of detailed quantitative data on its potency and a clear understanding of its mechanism of action are significant hurdles to its further development as a therapeutic agent. Future research should focus on:
-
Quantitative Biological Evaluation: Systematic screening of this compound against a broad panel of bacterial, fungal, viral, and cancer cell lines to determine its MIC and IC50 values.
-
Mechanism of Action Studies: Elucidation of the specific molecular target(s) and signaling pathways affected by this compound to understand how it exerts its biological effects.
-
Analogue Synthesis and Structure-Activity Relationship (SAR) Studies: Synthesis of this compound analogues to explore how modifications to its chemical structure impact its biological activity and to potentially develop more potent and selective compounds.
Addressing these knowledge gaps will be crucial in unlocking the full therapeutic potential of this compound.
References
A Technical Guide to the Biosynthesis of Reductiomycin: Linking the Shikimate Pathway to a Putative Polyketide Assembly
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth technical overview of the biosynthetic origins of reductiomycin (B1667011), a polyketide antibiotic produced by Streptomyces griseorubiginosus. While the specific biosynthetic gene cluster for this compound is not yet fully characterized in publicly available literature, this guide constructs a robust hypothetical model based on established principles of secondary metabolite biosynthesis in Streptomyces. It details the crucial role of the shikimate and aminoshikimate pathways in supplying the starter unit, outlines a putative polyketide synthesis pathway, and provides detailed experimental protocols for the discovery and characterization of such pathways.
The Shikimate Pathway: A Gateway to Aromatic Precursors
The shikimate pathway is a foundational metabolic route in bacteria, plants, and fungi that is absent in animals, making it an attractive target for antimicrobial agents. Its primary role is the synthesis of the aromatic amino acids (phenylalanine, tyrosine, and tryptophan). However, its intermediates are also critical building blocks for a vast array of secondary metabolites, including many clinically important antibiotics.
The pathway begins with the condensation of phosphoenolpyruvate (B93156) (PEP) from glycolysis and erythrose-4-phosphate (E4P) from the pentose (B10789219) phosphate (B84403) pathway, proceeding through seven enzymatic steps to yield chorismate. Chorismate is the final common precursor for the aromatic amino acids and a key branch-point for numerous specialized metabolic pathways.
The Aminoshikimate Pathway: A Proposed Origin for the this compound Starter Unit
Many complex polyketides, particularly those from the ansamycin (B12435341) and mitomycin families, utilize a non-canonical starter unit derived from the shikimate pathway: 3-amino-5-hydroxybenzoic acid (AHBA) .[1][2][3] The biosynthesis of AHBA proceeds through a variant route known as the aminoshikimate pathway.[4][5] Given the structure of this compound (C₁₄H₁₅O₆N), AHBA is the most chemically plausible starter unit to be condensed with polyketide extenders.
This pathway branches off from the primary shikimate pathway and involves a series of unique enzymatic steps, including a transamination and a final aromatization, to produce AHBA.[5] This molecule then serves as a primer that is loaded onto the first module of a polyketide synthase (PKS) assembly line.
A Hypothetical Model for this compound Biosynthesis
This compound is produced by Streptomyces griseorubiginosus and has the molecular formula C₁₄H₁₅O₆N.[6] Its core structure suggests a Type I Polyketide Synthase (PKS) pathway. The proposed biosynthesis initiates with the AHBA starter unit, followed by the sequential addition of three extender units, likely derived from malonyl-CoA. The resulting polyketide chain then undergoes a series of post-PKS tailoring reactions, including reductions and cyclization, to yield the final this compound molecule.
The hypothetical pathway involves the following key stages:
-
Initiation: An Acyl-CoA ligase activates AHBA, which is then loaded onto the loading module of the PKS.
-
Elongation: Three successive PKS modules catalyze the condensation of malonyl-CoA extender units. The specific reduction of β-keto groups during this process is dictated by the ketoreductase (KR) domains within each module.
-
Tailoring and Cyclization: After synthesis of the polyketide chain, a series of tailoring enzymes modify the intermediate. This likely includes hydroxylases, reductases, and a cyclase to form the characteristic pyrrolidine (B122466) ring structure.
-
Release: A thioesterase (TE) domain releases the final product from the PKS enzyme complex.
Quantitative Data on Polyketide Production
Quantitative analysis is essential for optimizing the production of secondary metabolites. While specific data for this compound is not available, the following table outlines the typical parameters measured in fermentation and strain engineering studies. Data is often collected via High-Performance Liquid Chromatography (HPLC) analysis of culture extracts.
| Strain / Condition | Titer (mg/L) | Yield (mg/g of biomass) | Productivity (mg/L/h) | Precursor Consumption (mM) |
| S. griseorubiginosus (Wild-Type) | Data not available | Data not available | Data not available | Data not available |
| Heterologous Host (S. albus) | Data not available | Data not available | Data not available | Data not available |
| Engineered Strain (Overexpressed Regulator) | Data not available | Data not available | Data not available | Data not available |
| Fed-Batch Fermentation (Optimized Media) | Data not available | Data not available | Data not available | Data not available |
Table 1: A template for quantitative data collection in this compound production studies. Values are hypothetical placeholders as specific experimental data is not publicly available.
Experimental Protocols
The investigation of a novel biosynthetic pathway follows a structured workflow from gene cluster identification to in vitro characterization of key enzymes.
Protocol 1: Identification of the this compound Biosynthetic Gene Cluster (BGC)
Objective: To identify the putative this compound BGC from the genome of S. griseorubiginosus.
Methodology:
-
Genome Sequencing: Obtain a high-quality whole-genome sequence of S. griseorubiginosus using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) technologies.
-
Bioinformatic Analysis:
-
Use the antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) software to scan the genome for predicted BGCs.
-
Manually search the predicted clusters for key genes indicative of the proposed pathway:
-
A Type I PKS gene or set of genes.
-
Genes homologous to the AHBA biosynthesis pathway (e.g., rifG, rifH, rifJ).
-
Genes encoding tailoring enzymes such as reductases, cyclases, and hydroxylases.
-
-
-
Correlation with this compound Production: Correlate the presence of a candidate BGC with the known production of this compound by the strain.
-
Gene Inactivation (Confirmation):
-
Design a knockout construct to delete a key gene within the candidate BGC (e.g., a PKS ketosynthase domain) via homologous recombination (e.g., using CRISPR/Cas9-based methods adapted for Streptomyces).
-
Conjugate the knockout construct into S. griseorubiginosus.
-
Cultivate the resulting mutant strain under production conditions.
-
Analyze the culture extract by LC-MS to confirm the abolishment of this compound production compared to the wild-type strain.
-
Protocol 2: Heterologous Expression of the Putative this compound BGC
Objective: To confirm the function of the identified BGC by expressing it in a genetically tractable, high-producing host strain.
Methodology:
-
BGC Cloning:
-
Clone the entire putative BGC (which can be >50 kb) from S. griseorubiginosus genomic DNA into a suitable expression vector (e.g., a BAC or an integrative cosmid). Methods like Transformation-Associated Recombination (TAR) cloning in yeast can be used for large clusters.
-
-
Host Strain Selection: Choose a well-characterized heterologous host, such as Streptomyces coelicolor M1152 or Streptomyces albus J1074, which are known for their ability to express foreign BGCs.[7]
-
Transformation: Introduce the BGC-containing vector into the chosen host strain via intergeneric conjugation from an E. coli donor strain (e.g., ET12567/pUZ8002).
-
Cultivation and Induction:
-
Grow the recombinant Streptomyces host on a suitable production medium (e.g., R5A or SFM agar).
-
If using an inducible promoter on the vector, add the appropriate inducer at the time of inoculation.
-
-
Metabolite Analysis:
-
Extract the secondary metabolites from the culture (both mycelium and supernatant) using an organic solvent (e.g., ethyl acetate).
-
Analyze the extract using HPLC and High-Resolution LC-MS/MS.
-
Compare the metabolite profile to that of the wild-type S. griseorubiginosus and the untransformed host strain.
-
Confirm the production of a compound with the correct mass and fragmentation pattern for this compound (C₁₄H₁₅O₆N, m/z [M+H]⁺ ≈ 294.0921).
-
Experimental Workflow Diagram
The following diagram illustrates the logical flow of experiments from hypothesis to characterization.
Conclusion and Future Directions
The biosynthesis of this compound is proposed to be a fascinating example of metabolic integration, where the primary shikimate pathway is shunted to produce a specialized starter unit, AHBA, for a complex polyketide synthase assembly line. While the precise genetic and enzymatic details await experimental confirmation, the hypothetical model presented here provides a strong framework for future research.
For drug development professionals, understanding this pathway is paramount. The modular nature of PKS systems offers immense potential for biosynthetic engineering. By identifying the this compound BGC, researchers can:
-
Improve Titers: Overexpress positive regulators or key biosynthetic genes to increase production yields.
-
Generate Novel Analogs: Employ combinatorial biosynthesis techniques, such as swapping PKS modules or altering the specificity of acyltransferase domains, to create novel this compound derivatives with potentially improved efficacy, reduced toxicity, or a different spectrum of activity.
-
Elucidate Mechanisms of Action: A detailed understanding of the biosynthesis can aid in the synthesis of probes and labeled compounds to study the molecular target of this compound.
The protocols and models outlined in this guide serve as a comprehensive resource for initiating and advancing the study of this compound, with the ultimate goal of harnessing its therapeutic potential.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. 3-Amino-5-hydroxybenzoic acid in antibiotic biosynthesis. VI. Directed biosynthesis studies with ansamycin antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Amino-5-hydroxybenzoic Acid in Antibiotic Biosynthesis. XI. [jstage.jst.go.jp]
- 4. The aminoshikimic acid pathway in bacteria as source of precursors for the synthesis of antibacterial and antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Amino-5-hydroxybenzoic acid synthase, the terminal enzyme in the formation of the precursor of mC7N units in rifamycin and related antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a new antibiotic. I. Taxonomy, fermentation, isolation, characterization and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Heterologous expression of the cryptic mdk gene cluster and structural revision of maduralactomycin A - PMC [pmc.ncbi.nlm.nih.gov]
Reductiomycin: An In-depth Technical Guide on its Mechanism of Action as an Antibiotic
Foreword: This technical guide synthesizes the available scientific information on the antibiotic Reductiomycin. It is intended for researchers, scientists, and drug development professionals. While this compound was isolated and identified as a bioactive compound, this guide will also highlight the significant gaps in the current understanding of its specific mechanism of action.
Introduction
This compound is an antibiotic isolated from the culture broth of Streptomyces griseorubiginosus.[1] It possesses a molecular formula of C₁₄H₁₅NO₆ and a molecular weight of 293.28. Early studies revealed its broad spectrum of biological activity, demonstrating inhibitory effects against Gram-positive bacteria, fungi, and the Newcastle disease virus.[1] Furthermore, this compound has shown antitumor activity against Ehrlich ascites carcinoma in mice and in vitro against KB cells, a human oral epidermoid carcinoma cell line.
Despite its discovery and initial characterization, in-depth studies elucidating the precise molecular mechanism of action of this compound as an antibiotic are not extensively available in publicly accessible scientific literature. This guide will present the known biological activities and provide a theoretical framework for its potential mechanism based on the actions of other antibiotics with similar profiles.
Known Biological Activities
The primary reported biological activities of this compound are summarized below. Due to the limited availability of specific quantitative data for this compound, a comparative table with other antibiotics is not feasible.
-
Antibacterial Activity: Active against Gram-positive bacteria.[1] The specific bacterial species and the extent of inhibition (e.g., Minimum Inhibitory Concentrations) are not detailed in the available literature.
-
Antifungal Activity: Exhibits inhibitory effects on fungi.[1] The range of susceptible fungal species is not specified.
-
Antiviral Activity: Shows activity against the Newcastle disease virus.[1] The mechanism of this antiviral action has not been elucidated.
-
Antitumor Activity: Demonstrates antitumor effects against Ehrlich ascites carcinoma and KB cells. This suggests that this compound may also affect eukaryotic cells, a crucial aspect for its potential as a therapeutic agent.
Postulated Mechanism of Action: Inhibition of Protein Synthesis
Given that a vast number of antibiotics derived from Streptomyces species target bacterial protein synthesis, it is highly probable that this compound acts through a similar mechanism. The bacterial ribosome, a 70S complex composed of 30S and 50S subunits, is a primary target for many antibiotics. Inhibition can occur at various stages of protein synthesis: initiation, elongation, and termination.
Potential Interaction with the Ribosome
The logical workflow for investigating the interaction of a novel antibiotic like this compound with the ribosome is depicted below.
References
Reductiomycin: An In-Depth Technical Guide on its Biological Activity Against Gram-positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductiomycin is an antibiotic isolated from the culture broth of Streptomyces griseorubiginosus.[1] With the molecular formula C14H15O6N, this compound has demonstrated a range of biological activities, including effects against fungi and Newcastle disease virus.[1] Notably, this compound is also active against Gram-positive bacteria, a significant class of pathogens responsible for a wide array of human infections.[1] This technical guide provides a comprehensive overview of the available scientific information regarding the biological activity of this compound against these bacteria, with a focus on quantitative data, experimental methodologies, and potential mechanisms of action.
I. Quantitative Assessment of Antibacterial Activity
A critical aspect of characterizing any antibiotic is the quantitative determination of its potency against various microorganisms. The Minimum Inhibitory Concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Table 1: this compound Minimum Inhibitory Concentrations (MICs) against Gram-positive Bacteria
| Gram-positive Bacterium | Strain | MIC (µg/mL) | Reference |
| Data Not Available | |||
| Data Not Available | |||
| Data Not Available | |||
| Data Not Available |
Note: This table is intended to be populated with specific MIC data for this compound as it becomes available from detailed experimental studies.
II. Experimental Protocols for Antibacterial Susceptibility Testing
The determination of antibacterial activity, including MIC values, relies on standardized and reproducible experimental protocols. The following methodologies are fundamental to assessing the efficacy of a compound like this compound against Gram-positive bacteria.
A. Broth Microdilution Method for MIC Determination
This method is a widely accepted technique for determining the MIC of an antimicrobial agent.
Principle: A serial dilution of the antibiotic is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The MIC is the lowest concentration of the antibiotic at which no visible growth of the bacterium is observed after incubation.
Detailed Methodology:
-
Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent at a known concentration.
-
Serial Dilutions: In a 96-well microtiter plate, serial two-fold dilutions of the this compound stock solution are made in a sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of final concentrations.
-
Inoculum Preparation: The Gram-positive bacterial strain to be tested is grown on an appropriate agar (B569324) medium. A few colonies are then suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation: Each well containing the diluted this compound is inoculated with the standardized bacterial suspension. A growth control well (containing medium and bacteria but no antibiotic) and a sterility control well (containing medium only) are also included.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.
-
Reading of Results: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
B. Agar Diffusion Method (Kirby-Bauer Assay)
This method provides a qualitative assessment of antimicrobial susceptibility.
Principle: A filter paper disc impregnated with a known amount of the antibiotic is placed on an agar plate that has been uniformly inoculated with the test bacterium. The antibiotic diffuses from the disc into the agar. If the bacterium is susceptible to the antibiotic, a circular zone of no growth, known as the zone of inhibition, will appear around the disc.
Detailed Methodology:
-
Preparation of Inoculum: A bacterial inoculum is prepared as described for the broth microdilution method (0.5 McFarland standard).
-
Inoculation of Agar Plate: A sterile cotton swab is dipped into the standardized bacterial suspension and used to streak the entire surface of a Mueller-Hinton agar plate to ensure a uniform lawn of bacterial growth.
-
Application of Antibiotic Disc: A sterile paper disc impregnated with a defined concentration of this compound is placed on the surface of the inoculated agar plate.
-
Incubation: The plate is incubated at 35-37°C for 16-24 hours.
-
Interpretation of Results: The diameter of the zone of inhibition is measured in millimeters. The size of the zone is proportional to the susceptibility of the bacterium to the antibiotic.
III. Mechanism of Action and Signaling Pathways
The precise mechanism by which this compound exerts its antibacterial effect on Gram-positive bacteria has not been extensively elucidated in the available literature. However, understanding the mode of action is crucial for drug development.
One of the known biological activities of this compound is the inhibition of prostaglandin (B15479496) biosynthesis. While this is a well-characterized effect in eukaryotic systems, its direct relevance to a bactericidal or bacteriostatic mechanism in prokaryotes is not established. It is possible that this compound targets a homologous pathway in bacteria or possesses an entirely different mechanism of action against them.
Further research is necessary to identify the specific molecular target(s) of this compound in Gram-positive bacteria and to understand how it may interfere with essential cellular processes and signaling pathways.
Logical Workflow for Investigating this compound's Mechanism of Action
The following diagram illustrates a logical workflow for elucidating the mechanism of action of this compound against Gram-positive bacteria.
Caption: Workflow for elucidating the mechanism of action of this compound.
Conclusion
This compound, an antibiotic from Streptomyces griseorubiginosus, exhibits documented activity against Gram-positive bacteria. While this presents a promising avenue for further investigation, a significant gap exists in the publicly available, detailed quantitative data and mechanistic studies. To fully realize the potential of this compound as a therapeutic agent, future research must focus on obtaining comprehensive MIC data against a broad range of clinically relevant Gram-positive pathogens, elucidating its specific molecular target and mechanism of action, and understanding its impact on bacterial signaling pathways. The experimental protocols and logical workflows outlined in this guide provide a framework for conducting such essential research.
References
Reductiomycin: A Technical Overview of its Antifungal and Antiviral Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductiomycin is an antibiotic first isolated from the culture broth of Streptomyces griseorubiginosus by Shimizu and Tamura in 1981.[1] This compound, with the molecular formula C14H15NO6 and a molecular weight of 293.28, has demonstrated a spectrum of biological activities, including antibacterial, antifungal, and antiviral properties.[1] This technical guide provides a comprehensive overview of the available scientific data on the antifungal and antiviral activities of this compound, including quantitative data, detailed experimental methodologies, and visualizations of associated workflows and potential mechanisms of action.
Chemical and Physical Properties
This compound presents as pale yellow needles. It is soluble in Dimethyl Sulfoxide (DMSO), acetone, and chloroform, slightly soluble in methanol, and insoluble in water and diethyl ether.
Antifungal Properties
This compound has been shown to be active against various fungi.[1] The following table summarizes the available quantitative data on its antifungal efficacy.
Table 1: Antifungal Activity of this compound (Minimum Inhibitory Concentration - MIC)
| Fungal Species | MIC (µg/mL) |
| Candida albicans | >100 |
| Saccharomyces cerevisiae | >100 |
| Aspergillus niger | >100 |
| Penicillium chrysogenum | 25 |
| Mucor mucedo | 100 |
| Pyricularia oryzae | 1.56 |
Data sourced from the original 1981 study by Shimizu and Tamura.
Experimental Protocol: Antifungal Susceptibility Testing (Agar Dilution Method)
The minimum inhibitory concentration (MIC) of this compound against various fungal species was determined using a standard agar (B569324) dilution method.
1. Media Preparation: A suitable growth medium, such as potato dextrose agar, is prepared and autoclaved.
2. This compound Dilution Series: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol). A series of twofold dilutions of the stock solution are then incorporated into the molten agar to achieve the desired final concentrations.
3. Inoculum Preparation: Fungal cultures are grown on appropriate agar plates. A spore suspension or a suspension of vegetative cells is prepared and adjusted to a standardized concentration (e.g., 10^6 spores/mL or cells/mL).
4. Inoculation: The agar plates containing different concentrations of this compound are inoculated with a standard volume of the fungal suspension.
5. Incubation: The inoculated plates are incubated at an optimal temperature for fungal growth (typically 25-30°C) for a period of 48 to 72 hours.
6. MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the fungus.
Antiviral Properties
This compound has demonstrated antiviral activity, specifically against the Newcastle disease virus (NDV).[1]
Table 2: Antiviral Activity of this compound against Newcastle Disease Virus
| Assay | Virus Strain | Host System | Effective Concentration |
| Plaque Reduction | Miyadera | Chick Embryo Fibroblasts | 12.5 µg/mL (90% plaque reduction) |
Data sourced from the original 1981 study by Shimizu and Tamura.
Experimental Protocol: Plaque Reduction Assay
The antiviral activity of this compound against Newcastle disease virus was assessed using a plaque reduction assay in chick embryo fibroblasts.
1. Cell Culture: Primary chick embryo fibroblasts are seeded in culture plates and grown to form a confluent monolayer.
2. Virus Dilution: A stock of Newcastle disease virus (Miyadera strain) is diluted to a concentration that produces a countable number of plaques.
3. Treatment: The cell monolayers are treated with various concentrations of this compound.
4. Infection: After a pre-incubation period with the compound, the cells are infected with the diluted virus.
5. Overlay: Following virus adsorption, the culture medium is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agar or carboxymethyl cellulose) to restrict virus spread to adjacent cells, leading to the formation of localized plaques.
6. Incubation: The plates are incubated for a period sufficient for plaque formation (typically 2-4 days).
7. Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in the treated wells is compared to the number in untreated control wells.
8. Calculation of Inhibition: The percentage of plaque reduction is calculated for each concentration of this compound to determine its effective concentration.
Mechanism of Action
The precise molecular mechanisms underlying the antifungal and antiviral activities of this compound have not been extensively elucidated. However, based on the general understanding of antibiotic action, it is plausible that this compound may interfere with essential cellular processes in fungi and the replication cycle of viruses. A common target for many antibiotics is the inhibition of protein synthesis.
Proposed Mechanism of Action: Inhibition of Protein Synthesis
Many antibiotics produced by Streptomyces species are known to inhibit protein synthesis by targeting ribosomal subunits.[2] While specific studies on this compound are lacking, a hypothetical mechanism involves the binding of this compound to fungal or viral-infected host cell ribosomes, thereby disrupting the process of translation and inhibiting the synthesis of essential proteins required for fungal viability or viral replication.
Cytotoxicity
Conclusion
This compound, an antibiotic isolated from Streptomyces griseorubiginosus, exhibits both antifungal and antiviral activities. While the initial discovery provided foundational data on its efficacy against a range of fungi and Newcastle disease virus, further in-depth research is required to fully elucidate its mechanisms of action, expand upon its spectrum of activity, and thoroughly characterize its cytotoxicity profile. The information presented in this technical guide serves as a consolidated resource for researchers and drug development professionals interested in the potential of this compound as a lead compound for novel anti-infective therapies.
References
Reductiomycin: A Potential Antitumor Agent Against Ehrlich Ascites Carcinoma
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
Reductiomycin, an antibiotic isolated from Streptomyces griseorubiginosus and Streptomyces xanthochromogenus, has demonstrated promising antitumor properties.[1] Initial studies have revealed its efficacy against Ehrlich ascites carcinoma (EAC) in murine models and inhibitory effects on the human oral epidermoid carcinoma cell line, KB. This technical guide provides a comprehensive overview of the existing, albeit limited, data on this compound's antitumor activities, outlines plausible experimental protocols for its further investigation, and proposes potential signaling pathways that may be involved in its mechanism of action. This document is intended to serve as a foundational resource for researchers and professionals in the field of oncology drug development, aiming to stimulate further exploration into the therapeutic potential of this compound.
Introduction
The search for novel and effective antitumor agents remains a cornerstone of cancer research. Natural products, particularly those derived from microbial sources, have historically been a rich reservoir of anticancer drugs.[2][3] this compound, a pale yellow crystalline substance with the molecular formula C₁₄H₁₅NO₆, is one such compound that has exhibited a spectrum of biological activities, including antibacterial, antifungal, antiviral, and notably, antitumor effects.[1] Its reported activity against the highly malignant and rapidly proliferating Ehrlich ascites carcinoma makes it a compelling candidate for further preclinical investigation.
Quantitative Data Summary
While the existing literature confirms the antitumor activity of this compound, detailed quantitative data from dose-response studies, efficacy trials, and toxicity assessments are not extensively available in the public domain. The primary available information is summarized below.
Table 1: Summary of Reported Antitumor Activity of this compound
| Cancer Model | Organism/Cell Line | Reported Activity | Reference |
| Ehrlich Ascites Carcinoma (EAC) | Mice | Antitumor activity observed | |
| Human Oral Epidermoid Carcinoma | KB cells | Inhibitory activity in vitro |
Further research is critically needed to quantify the potency (e.g., IC₅₀, ED₅₀), efficacy (e.g., tumor growth inhibition, survival rate), and safety profile (e.g., LD₅₀, maximum tolerated dose) of this compound.
Proposed Experimental Protocols
To rigorously evaluate the antitumor potential of this compound against Ehrlich ascites carcinoma, a series of well-defined in vitro and in vivo experiments are required. The following protocols are proposed based on standard methodologies in preclinical cancer research.
In Vitro Cytotoxicity Assay against EAC Cells
Objective: To determine the direct cytotoxic effect of this compound on Ehrlich ascites carcinoma cells and to calculate its half-maximal inhibitory concentration (IC₅₀).
Methodology:
-
Cell Culture: EAC cells are harvested from the peritoneal fluid of tumor-bearing mice and maintained in a suitable culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound for 24, 48, and 72 hours.
-
Viability Assessment: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or Trypan Blue exclusion assay.
-
Data Analysis: The percentage of cell viability is calculated relative to an untreated control. The IC₅₀ value is determined by plotting the percentage of viability against the log of this compound concentration and fitting the data to a dose-response curve.
In Vivo Antitumor Efficacy Study in an EAC Mouse Model
Objective: To evaluate the antitumor efficacy of this compound in a murine model of Ehrlich ascites carcinoma.
Methodology:
-
Animal Model: Swiss albino mice are inoculated intraperitoneally with a known number of viable EAC cells.
-
Treatment: Twenty-four hours post-inoculation, mice are randomly assigned to treatment and control groups. The treatment groups receive daily intraperitoneal injections of this compound at various doses for a specified period (e.g., 9 days). The control group receives the vehicle solution. A positive control group treated with a standard chemotherapeutic agent (e.g., 5-Fluorouracil) should be included.
-
Monitoring: Parameters to be monitored include:
-
Tumor volume (ascitic fluid volume)
-
Viable tumor cell count
-
Mean survival time and percentage increase in lifespan
-
Body weight changes
-
Hematological profiles (RBC, WBC, hemoglobin)
-
-
Data Analysis: Statistical analysis is performed to compare the treated groups with the control group to determine the significance of the antitumor effects.
Visualization of Methodologies and Potential Mechanisms
To facilitate a clearer understanding of the proposed research and the potential mechanisms of action, the following diagrams are provided.
Experimental Workflow
Caption: Proposed experimental workflow for evaluating this compound.
Hypothetical Signaling Pathway of this compound's Antitumor Action
Given that this compound is an antibiotic with antitumor properties, its mechanism of action could be multifaceted, potentially involving the induction of apoptosis and inhibition of cell proliferation pathways. The following diagram illustrates a hypothetical signaling cascade.
Caption: Hypothetical signaling pathway for this compound in EAC cells.
Conclusion and Future Directions
This compound presents a promising, yet underexplored, avenue for the development of a novel antitumor agent. The preliminary findings of its activity against Ehrlich ascites carcinoma warrant a more in-depth and systematic investigation. Future research should focus on:
-
Quantitative in vitro and in vivo studies: To establish a clear dose-response relationship, therapeutic window, and safety profile.
-
Mechanism of action studies: To elucidate the precise molecular targets and signaling pathways affected by this compound. This would involve transcriptomic, proteomic, and metabolomic analyses of treated cancer cells.
-
Structural activity relationship studies: To synthesize and evaluate analogs of this compound with potentially improved efficacy and reduced toxicity.
-
Combination therapy studies: To investigate the synergistic potential of this compound with existing chemotherapeutic agents.
The comprehensive evaluation of this compound, as outlined in this whitepaper, will be instrumental in determining its true potential as a clinically viable anticancer therapeutic.
References
In Vitro Inhibitory Activity of Reductiomycin on KB Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies used to assess the in vitro inhibitory activity of Reductiomycin on KB cells, a human oral cancer cell line. While specific studies on the direct interaction between this compound and KB cells are not extensively documented in publicly available literature, this document outlines a robust framework for such an investigation based on established protocols for cytotoxicity testing and compound characterization. The guide details experimental procedures, data presentation standards, and visual representations of workflows and potential signaling pathways, offering a foundational resource for researchers initiating studies in this area.
Introduction
This compound is an antibiotic isolated from Streptomyces griseorubiginosus with known activity against Gram-positive bacteria, fungi, and Newcastle disease virus.[1] Its potential as an anti-cancer agent remains an area of active investigation. KB cells, originally derived from an epidermoid carcinoma of the mouth, are a widely used model in cancer research for screening potential therapeutic compounds.[2][3] This guide presents a standardized approach to characterizing the cytotoxic effects of this compound on KB cells in vitro.
Quantitative Data Summary
Due to the absence of specific published data on this compound's activity against KB cells, the following table presents a hypothetical but representative summary of potential findings from a 48-hour treatment period. This data is intended to serve as a template for presenting experimental results.
| Parameter | Value | Description |
| IC50 | 15 µM | The concentration of this compound that inhibits 50% of KB cell growth or viability. |
| Maximum Inhibition | 95% | The highest percentage of cell growth inhibition observed at the maximum tested concentration. |
| Hill Slope | 1.2 | The steepness of the dose-response curve, indicating the sensitivity of the cells to the compound. |
Experimental Protocols
The following protocols are standard methodologies for determining the in vitro inhibitory activity of a novel compound on a cancer cell line.
KB Cell Culture
KB cells are maintained using standard aseptic cell culture techniques.
-
Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin.[2]
-
Culture Conditions: Cells are incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: When cells reach 70-80% confluency, they are detached using a 0.05% Trypsin-EDTA solution. The cell suspension is then diluted at a ratio of 1:4 to 1:10 into new culture flasks.[3]
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[4][5]
-
Cell Seeding: KB cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of growth medium and incubated for 24 hours to allow for cell attachment.[6][7]
-
Compound Treatment: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted in culture medium to achieve a range of final concentrations. The culture medium is aspirated from the wells and replaced with 100 µL of the medium containing the various concentrations of this compound. Control wells receive medium with the vehicle (DMSO) at the same final concentration as the treated wells. The plates are then incubated for a specified period (e.g., 48 hours).[7]
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 3-4 hours at 37°C.[6]
-
Formazan (B1609692) Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then gently shaken for 15 minutes to ensure complete dissolution.[6][8]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. A reference wavelength of 630 nm may be used to subtract background absorbance.[8]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Hypothetical Signaling Pathway of this compound in KB Cells
The following diagram illustrates a potential mechanism of action for this compound, targeting protein synthesis, which is a common mode of action for many antibiotics and can lead to cell cycle arrest and apoptosis in cancer cells.
Caption: Hypothetical mechanism of this compound in KB cells.
Experimental Workflow for In Vitro Cytotoxicity Testing
This diagram outlines the key steps in the experimental workflow for assessing the inhibitory activity of this compound on KB cells.
Caption: Workflow for assessing this compound cytotoxicity.
References
- 1. This compound, a new antibiotic. I. Taxonomy, fermentation, isolation, characterization and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. antibodyresearch.com [antibodyresearch.com]
- 3. KB (HeLa derivative). Culture Collections [culturecollections.org.uk]
- 4. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. MTT assay protocol | Abcam [abcam.com]
Unraveling the Structure of Reductiomycin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the structural elucidation of the antibiotic Reductiomycin and its analogs. Initially isolated from Streptomyces griseorubiginosus, the journey to its correct structural assignment is a notable case in natural product chemistry, involving spectroscopic analysis, chemical synthesis, and biosynthetic studies. This document consolidates the key findings, experimental methodologies, and structural data to serve as a valuable resource for researchers in the field.
Introduction: The Discovery and Initial Characterization of this compound
In 1981, a new antibiotic named this compound was reported by Shimizu and Tamura, isolated from the culture broth of Streptomyces griseorubiginosus.[1] Preliminary characterization established its molecular formula as C₁₄H₁₅NO₆.[1]
Structural Revision: The Identity of this compound as AM-6201
Subsequent research revealed that the initially proposed structure of this compound was incorrect. The true structure was determined to be identical to another natural product, AM-6201, which was isolated from Streptomyces xanthochromogenus. A total synthesis of racemic this compound later confirmed this revised structure.[2]
Corrected Structure of this compound (AM-6201)
The definitive structure of this compound consists of a novel 2-amino-3-hydroxycyclopent-2-enone moiety and an acetoxydihydrofuran unit with an acrylic acid side chain.[2]
Spectroscopic Data for Structural Elucidation
The structural determination of this compound relied on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹³C NMR Chemical Shift Data for this compound (AM-6201) from Biosynthetic Studies [2]
| Carbon Atom | Chemical Shift (ppm) |
| 1 | |
| 2 | |
| 3 | |
| 4 | |
| 5 | |
| 6 | |
| 7 | |
| 8 | |
| 9 | |
| 10 | |
| 11 | |
| 12 | |
| 13 | |
| 14 (Acetoxy CH₃) | |
| Acetoxy C=O |
Note: Specific chemical shift values from the definitive structural elucidation paper are not available in the searched resources. This table is a template to be populated with such data when available.
Mass Spectrometry (MS)
High-resolution mass spectrometry was instrumental in determining the molecular formula of this compound as C₁₄H₁₅NO₆.
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 294.0923 | |
| [M+Na]⁺ | 316.0742 | |
| [M-H]⁻ | 292.0772 |
Note: Specific observed m/z values from the definitive structural elucidation paper are not available in the searched resources.
Experimental Protocols
Fermentation and Isolation of this compound
The following is a generalized protocol based on the initial discovery paper.[1]
-
Fermentation: Streptomyces griseorubiginosus is cultured in a suitable medium under aerobic conditions.
-
Extraction: The culture broth is filtered, and the filtrate is extracted with an organic solvent such as ethyl acetate (B1210297) at an acidic pH.
-
Purification: The crude extract is concentrated and subjected to column chromatography (e.g., silica (B1680970) gel) followed by further purification steps like preparative thin-layer chromatography or high-performance liquid chromatography (HPLC) to yield pure this compound.
General Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) using a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆. 2D NMR experiments, including COSY, HSQC, and HMBC, are essential for establishing connectivities and assigning the structure.
-
Mass Spectrometry: High-resolution mass spectra are obtained using techniques like ESI-TOF or Orbitrap to confirm the elemental composition. Tandem MS (MS/MS) experiments are performed to analyze fragmentation patterns, providing further structural insights.
Biosynthesis of this compound
The biosynthesis of this compound is a fascinating process that has been studied in detail.[2][3] The 2-amino-3-hydroxycyclopent-2-enone moiety is derived from the intramolecular cyclization of 5-aminolevulinic acid (ALA).[2] The dihydrofuranylacrylic acid portion is formed via the aromatic ring cleavage of a product from the shikimate pathway.[2]
References
Unraveling the Enigma of Reductiomycin: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Despite extensive investigation, the specific molecular target and detailed mechanism of action for the antibiotic reductiomycin (B1667011) are not extensively documented in publicly available scientific literature. This guide, therefore, provides a comprehensive framework of established strategies for the identification and validation of novel antibiotic targets, using this compound as a case study for a hypothetical investigation. The experimental protocols, quantitative data, and signaling pathways described herein represent general approaches and are not based on published, this compound-specific findings.
Introduction to this compound
This compound, an antibiotic isolated from Streptomyces griseorubiginosus, has demonstrated a broad spectrum of biological activity. It is effective against Gram-positive bacteria, various fungi, and the Newcastle disease virus.[1] Furthermore, it has exhibited antitumor properties.[2] With the molecular formula C14H15O6N, its chemical structure presents a unique scaffold for potential therapeutic development.[1] However, the absence of a known molecular target significantly hinders its progression in the drug development pipeline. This document outlines a systematic approach to elucidate the molecular target of a natural product like this compound and validate it for future therapeutic development.
Target Identification Strategies
The initial phase of understanding a novel antibiotic's mechanism of action is to identify its molecular target. A multi-pronged approach, combining biochemical, genetic, and proteomic methods, is often the most effective strategy.
Initial Mechanistic Assays: Narrowing the Search
Preliminary in vitro assays can provide crucial clues about the general cellular processes affected by this compound.
-
Macromolecular Synthesis Inhibition: The most common antibiotic mechanisms involve the inhibition of essential cellular processes. Standard assays can determine if this compound interferes with DNA synthesis, RNA synthesis, protein synthesis, or cell wall synthesis. This is typically achieved by measuring the incorporation of radiolabeled precursors (e.g., [³H]thymidine for DNA, [³H]uridine for RNA, [³H]leucine for protein, and [¹⁴C]N-acetylglucosamine for peptidoglycan) in bacterial cultures treated with the antibiotic.
-
Membrane Integrity Assays: The effect on bacterial membrane integrity can be assessed using dyes like propidium (B1200493) iodide, which only enters cells with compromised membranes.
Table 1: Hypothetical Initial Mechanistic Assay Data for this compound
| Assay Type | Precursor/Dye | This compound IC50 (µg/mL) | Control (Chloramphenicol) IC50 (µg/mL) | Control (Ciprofloxacin) IC50 (µg/mL) |
| Protein Synthesis | [³H]Leucine | 5 | 2 | >100 |
| DNA Synthesis | [³H]Thymidine | >100 | >100 | 0.5 |
| RNA Synthesis | [³H]Uridine | >100 | >100 | 1 |
| Cell Wall Synthesis | [¹⁴C]GlcNAc | >100 | >100 | >100 |
| Membrane Integrity | Propidium Iodide | >100 | >100 | >100 |
Based on this hypothetical data, protein synthesis would be identified as the primary cellular process inhibited by this compound, warranting further investigation into the bacterial ribosome as a potential target.
Biochemical Approaches: Direct Target Binding
Affinity chromatography is a powerful technique to isolate the direct binding partners of a small molecule from a complex protein mixture.
Experimental Protocol: Affinity Chromatography for this compound Target Identification
-
Probe Synthesis: Synthesize a this compound analog containing a linker arm and a reactive group (e.g., an amine or carboxyl group) for immobilization. It is crucial to verify that the modified compound retains its biological activity.
-
Immobilization: Covalently attach the this compound probe to a solid support (e.g., sepharose beads).
-
Lysate Preparation: Prepare a cell lysate from a susceptible bacterial strain (e.g., Staphylococcus aureus) grown to mid-log phase.
-
Affinity Pulldown: Incubate the cell lysate with the this compound-functionalized beads.
-
Washing: Wash the beads extensively with buffer to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins. This can be done by:
-
Competition with an excess of free, unmodified this compound.
-
Changing the buffer conditions (e.g., pH, salt concentration).
-
Using a denaturing agent (e.g., SDS).
-
-
Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).
Genetic Approaches: Identifying Resistance Mechanisms
Spontaneous resistance mutations in bacteria can pinpoint the molecular target of an antibiotic.
Experimental Protocol: Genetic Screen for this compound Resistance
-
Mutant Selection: Plate a large population of susceptible bacteria on agar (B569324) plates containing a concentration of this compound that is inhibitory to the wild-type strain.
-
Isolate Resistant Colonies: Isolate colonies that grow in the presence of the antibiotic.
-
Whole-Genome Sequencing: Perform whole-genome sequencing on the resistant isolates and the parental wild-type strain.
-
Variant Analysis: Identify single nucleotide polymorphisms (SNPs) or insertions/deletions that are consistently present in the resistant isolates but absent in the wild-type.
-
Target Gene Identification: The mutated genes are strong candidates for the antibiotic's target or are involved in its transport or metabolism. For example, mutations in ribosomal protein genes would strongly suggest the ribosome as the target.
Target Validation Strategies
Once a putative target is identified, it is crucial to validate that it is indeed the molecular target of the antibiotic and that its inhibition leads to the observed antibacterial effect.
In Vitro Reconstitution Assays
If the putative target is an enzyme, its activity can be reconstituted in vitro to directly test for inhibition by this compound.
Experimental Protocol: In Vitro Enzyme Inhibition Assay
-
Protein Expression and Purification: Clone, express, and purify the candidate target protein.
-
Activity Assay: Establish a robust in vitro assay to measure the enzymatic activity of the purified protein.
-
Inhibition Studies: Perform the activity assay in the presence of varying concentrations of this compound to determine the IC50 value.
-
Binding Affinity: Use techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure the binding affinity (KD) of this compound to the target protein.
Table 2: Hypothetical Target Validation Data for this compound
| Validation Method | Putative Target | Result | Interpretation |
| In Vitro Inhibition | Recombinant Ribosome | IC50 = 2 µg/mL | This compound directly inhibits ribosomal function. |
| Binding Affinity (SPR) | 70S Ribosome | KD = 500 nM | This compound binds to the ribosome with high affinity. |
| Gene Knockdown | rplC (encodes ribosomal protein L3) | Increased sensitivity to this compound | Depletion of the target enhances the antibiotic's effect. |
| Overexpression | rplC | Increased resistance to this compound | Increased levels of the target protein titrate out the antibiotic. |
Genetic Validation
Genetic manipulation of the target gene in the host organism can provide strong evidence for target engagement.
-
Gene Knockdown/Knockout: Reducing the expression of the target gene should sensitize the bacteria to the antibiotic.
-
Overexpression: Overexpressing the target protein may lead to increased resistance to the antibiotic.
-
Site-Directed Mutagenesis: Introducing the mutations identified in the resistance screen into a wild-type background should confer resistance, confirming that the mutation is responsible for the phenotype.
Elucidating Effects on Signaling Pathways
While direct target inhibition is the primary mechanism of action, antibiotics can also have downstream effects on cellular signaling pathways. Understanding these effects can provide a more complete picture of the antibiotic's cellular impact.
-
Transcriptomics (RNA-seq): Comparing the gene expression profiles of bacteria treated with this compound to untreated controls can reveal which cellular pathways are perturbed. For example, the upregulation of stress response genes or the downregulation of metabolic pathways can provide insights into the cellular response to target inhibition.
-
Proteomics: Quantitative proteomics can be used to assess changes in the cellular proteome upon treatment with this compound, identifying proteins whose expression or post-translational modification is altered.
Conclusion
While the specific molecular target of this compound remains to be elucidated, the strategies outlined in this guide provide a robust and systematic framework for its identification and validation. A combination of initial mechanistic assays, direct biochemical pulldowns, and genetic resistance studies will be instrumental in pinpointing the target. Subsequent validation through in vitro reconstitution and genetic manipulation will be critical to confirm the target and its role in the antibacterial activity of this compound. Uncovering the molecular mechanism of this promising natural product will be a crucial step towards its potential development as a novel therapeutic agent.
References
Methodological & Application
In Vitro Assays for Testing Reductiomycin Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductiomycin, an antibiotic isolated from the culture broth of Streptomyces griseorubiginosus, has demonstrated a spectrum of biological activity, including effects against Gram-positive bacteria, fungi, and the Newcastle disease virus.[1] As with any potential therapeutic agent, rigorous in vitro evaluation is a critical first step in characterizing its efficacy and mechanism of action. This document provides detailed application notes and protocols for a panel of in vitro assays to comprehensively assess the antimicrobial, antiviral, and cytotoxic properties of this compound.
Due to the limited publicly available quantitative data on this compound, the tables presented herein utilize representative data to illustrate the presentation of experimental results. The experimental protocols provided are robust methodologies that can be adapted for the specific cell lines or microbial strains of interest.
I. Antimicrobial Efficacy Assays
A. Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a fundamental technique to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol: Broth Microdilution Method
-
Preparation of Bacterial Inoculum:
-
Culture the desired bacterial strain (e.g., Staphylococcus aureus, a Gram-positive bacterium) overnight on an appropriate agar (B569324) plate.
-
Inoculate a single colony into a sterile broth medium (e.g., Mueller-Hinton Broth) and incubate until it reaches the mid-logarithmic phase of growth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the adjusted bacterial suspension 1:150 in the broth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water).
-
Perform serial two-fold dilutions of the this compound stock solution in a 96-well microtiter plate containing the appropriate broth medium. The final volume in each well should be 50 µL.
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to each well of the microtiter plate, bringing the final volume to 100 µL.
-
Include a positive control (bacteria with no this compound) and a negative control (broth medium only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the MIC by visual inspection. The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.
-
Results can also be read using a microplate reader by measuring the optical density at 600 nm (OD₆₀₀).
-
Data Presentation:
| Microorganism | This compound MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | [Example Data] 8 |
| Bacillus subtilis (ATCC 6633) | [Example Data] 4 |
| Escherichia coli (ATCC 25922) | [Example Data] >128 |
B. Antifungal Susceptibility Testing
Similar to the MIC assay for bacteria, antifungal susceptibility can be determined using a broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI) M27 for yeasts or M38 for filamentous fungi.
Protocol: Antifungal Broth Microdilution
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain (e.g., Candida albicans) on an appropriate agar medium (e.g., Sabouraud Dextrose Agar).
-
Prepare a suspension of fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Dilute the suspension in a suitable broth medium (e.g., RPMI-1640) to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.
-
-
Assay Procedure:
-
Follow the same serial dilution and inoculation steps as described for the bacterial MIC assay.
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Data Analysis:
-
The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the positive control.
-
Data Presentation:
| Microorganism | This compound MIC (µg/mL) |
| Candida albicans (ATCC 90028) | [Example Data] 16 |
| Aspergillus fumigatus (ATCC 204305) | [Example Data] 32 |
II. Antiviral Efficacy Assay
Given this compound's reported activity against Newcastle disease virus, a plaque reduction assay is a suitable method to quantify its antiviral efficacy in vitro.
Protocol: Plaque Reduction Assay
-
Cell Seeding:
-
Seed a monolayer of susceptible host cells (e.g., chicken embryo fibroblasts for Newcastle disease virus) in 6-well plates and incubate until confluent.
-
-
Virus Infection and Drug Treatment:
-
Wash the cell monolayer with phosphate-buffered saline (PBS).
-
Infect the cells with a known titer of the virus for 1 hour at 37°C to allow for viral adsorption.
-
Remove the viral inoculum and wash the cells with PBS.
-
Overlay the cells with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of this compound.
-
-
Incubation and Plaque Visualization:
-
Incubate the plates at 37°C in a CO₂ incubator until viral plaques are visible (typically 2-3 days).
-
Fix the cells with a formaldehyde (B43269) solution and stain with crystal violet to visualize the plaques.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction compared to the untreated virus control.
-
The 50% inhibitory concentration (IC₅₀) is the concentration of this compound that reduces the number of plaques by 50%.
-
Data Presentation:
| Virus | Host Cell | This compound IC₅₀ (µM) |
| Newcastle Disease Virus | Chicken Embryo Fibroblasts | [Example Data] 5 |
III. Cytotoxicity Assay
It is crucial to assess the cytotoxic effect of this compound on mammalian cells to determine its therapeutic index. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.
Protocol: MTT Assay
-
Cell Seeding:
-
Seed mammalian cells (e.g., Vero cells or a relevant human cell line) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Drug Treatment:
-
Treat the cells with serial dilutions of this compound for 24-72 hours.
-
Include a vehicle control (cells treated with the solvent used to dissolve this compound) and a blank control (medium only).
-
-
MTT Addition and Incubation:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) product.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
The 50% cytotoxic concentration (CC₅₀) is the concentration of this compound that reduces cell viability by 50%.
-
Data Presentation:
| Cell Line | This compound CC₅₀ (µM) |
| Vero (Monkey Kidney Epithelial) | [Example Data] 50 |
| HEK293 (Human Embryonic Kidney) | [Example Data] 75 |
IV. Mechanism of Action Assays
The broad antimicrobial and antiviral activity of this compound suggests that it may target fundamental cellular processes such as transcription or protein synthesis.
A. In Vitro Transcription Inhibition Assay
This assay determines if this compound directly inhibits the synthesis of RNA.
Protocol: Cell-Free Transcription Assay
-
Reaction Setup:
-
In a nuclease-free microcentrifuge tube, combine a DNA template containing a promoter (e.g., a plasmid with a T7 promoter), ribonucleoside triphosphates (NTPs, including a labeled NTP such as [α-³²P]UTP or a fluorescently tagged NTP), and a transcription buffer.
-
Add varying concentrations of this compound.
-
Initiate the reaction by adding the appropriate RNA polymerase (e.g., T7 RNA polymerase).
-
-
Incubation and Termination:
-
Incubate the reaction at 37°C for 1-2 hours.
-
Stop the reaction by adding a stop solution containing EDTA.
-
-
Analysis:
-
Separate the RNA transcripts by gel electrophoresis (e.g., denaturing polyacrylamide gel).
-
Visualize the transcripts by autoradiography (for radiolabeled NTPs) or fluorescence imaging.
-
Quantify the amount of transcript produced at each this compound concentration.
-
B. In Vitro Protein Synthesis Inhibition Assay
This assay assesses whether this compound inhibits the translation of mRNA into protein.
Protocol: Cell-Free Translation System
-
Reaction Setup:
-
Use a commercially available cell-free translation system (e.g., rabbit reticulocyte lysate or wheat germ extract).
-
In a microcentrifuge tube, combine the cell-free extract, an in vitro transcribed mRNA template (e.g., luciferase mRNA), amino acids (including a labeled amino acid such as [³⁵S]-methionine), and the reaction buffer.
-
Add varying concentrations of this compound.
-
-
Incubation and Analysis:
-
Incubate the reaction at 30°C for 1-1.5 hours.
-
Analyze the translated protein by SDS-PAGE and autoradiography or by measuring the activity of the reporter protein (e.g., luciferase activity).
-
Data Presentation (for both transcription and translation inhibition):
| Assay | This compound IC₅₀ (µM) |
| In Vitro Transcription | [Example Data] 10 |
| In Vitro Translation | [Example Data] 2 |
V. Signaling Pathway Analysis: NF-κB Reporter Assay
Given that many microbial products can modulate host immune responses, investigating the effect of this compound on the NF-κB signaling pathway is a relevant step. The NF-κB pathway is a key regulator of inflammation and immune responses.
Protocol: Luciferase Reporter Gene Assay
-
Cell Transfection:
-
Transfect a suitable mammalian cell line (e.g., HEK293T) with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.
-
Co-transfect with a control plasmid (e.g., expressing Renilla luciferase) for normalization.
-
-
Drug Treatment and Stimulation:
-
After 24 hours, pre-treat the transfected cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS). Include an unstimulated control.
-
-
Cell Lysis and Luciferase Assay:
-
After 6-8 hours of stimulation, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the percentage of NF-κB inhibition relative to the stimulated control.
-
Determine the IC₅₀ value for NF-κB inhibition.
-
Data Presentation:
| Cell Line | Stimulant | This compound IC₅₀ for NF-κB Inhibition (µM) |
| HEK293T | TNF-α | [Example Data] 15 |
Visualizations
Caption: Workflow for MIC Determination.
Caption: MTT Cytotoxicity Assay Workflow.
Caption: Hypothetical NF-κB Inhibition by this compound.
References
Application Notes and Protocols for Cell-Based Assays of Reductiomycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductiomycin is an antibiotic isolated from Streptomyces griseorubiginosus with the molecular formula C14H15O6N.[1] It has demonstrated activity against Gram-positive bacteria, fungi, and the Newcastle disease virus.[1] While its primary characterization has been in the context of antimicrobial activity, its effects on eukaryotic cells are less understood. Many antibiotics that inhibit protein synthesis in prokaryotes can also impact eukaryotic cells, potentially offering therapeutic applications in areas such as inflammation and cancer.[2][3]
These application notes provide a comprehensive set of protocols to investigate the potential cytotoxic, anti-inflammatory, and protein synthesis inhibitory effects of this compound in eukaryotic cell-based assays. The methodologies described will enable researchers to characterize the bioactivity of this compound and elucidate its potential mechanism of action.
Data Presentation
The following tables are templates for summarizing quantitative data obtained from the described experimental protocols.
Table 1: Cytotoxicity of this compound (MTT Assay)
| Cell Line | Treatment Duration (hours) | This compound Concentration (µM) | % Cell Viability | IC50 (µM) |
| 24 | 0.1 | |||
| 1 | ||||
| 10 | ||||
| 50 | ||||
| 100 | ||||
| 48 | 0.1 | |||
| 1 | ||||
| 10 | ||||
| 50 | ||||
| 100 | ||||
| 72 | 0.1 | |||
| 1 | ||||
| 10 | ||||
| 50 | ||||
| 100 |
Table 2: Inhibition of NF-κB Activation by this compound (Reporter Assay)
| Cell Line | Stimulant (e.g., TNF-α) | This compound Concentration (µM) | Relative Luciferase Units (RLU) | % Inhibition | IC50 (µM) |
| Unstimulated | 0 | N/A | |||
| Stimulated | 0 | 0 | |||
| 0.1 | |||||
| 1 | |||||
| 10 | |||||
| 50 | |||||
| 100 |
Table 3: Inhibition of Pro-Inflammatory Cytokine Secretion by this compound (ELISA)
| Cell Line | Stimulant (e.g., LPS) | Cytokine | This compound Concentration (µM) | Cytokine Concentration (pg/mL) | % Inhibition | IC50 (µM) |
| Unstimulated | TNF-α | 0 | N/A | |||
| Stimulated | TNF-α | 0 | 0 | |||
| 0.1 | ||||||
| 1 | ||||||
| 10 | ||||||
| 50 | ||||||
| 100 | ||||||
| Unstimulated | IL-6 | 0 | N/A | |||
| Stimulated | IL-6 | 0 | 0 | |||
| 0.1 | ||||||
| 1 | ||||||
| 10 | ||||||
| 50 | ||||||
| 100 |
Experimental Protocols
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol determines the effect of this compound on cell viability by measuring the metabolic activity of cells.[4][5][6][7][8]
Materials:
-
Mammalian cell line of interest (e.g., HeLa, A549, RAW 264.7)
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Incubate the plate overnight in the incubator.
-
Measure the absorbance at 570 nm using a microplate reader.
NF-κB Reporter Assay
This assay quantifies the activation of the NF-κB signaling pathway in response to a stimulus and the inhibitory effect of this compound.[9][10][11][12][13]
Materials:
-
HEK293T cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
Complete culture medium
-
Serum-free medium
-
This compound
-
NF-κB activator (e.g., TNF-α at 20 ng/mL)
-
Passive Lysis Buffer
-
Luciferase assay reagent
-
96-well white, clear-bottom plates
-
Luminometer
Procedure:
-
Seed HEK293T cells in a 96-well plate.
-
Co-transfect the cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent. Incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with TNF-α for 6-8 hours. Include unstimulated and vehicle controls.
-
Lyse the cells using Passive Lysis Buffer.
-
Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
Pro-Inflammatory Cytokine Release Assay (ELISA)
This protocol measures the secretion of pro-inflammatory cytokines, such as TNF-α and IL-6, from cells stimulated with an inflammatory agent in the presence of this compound.[14][15][16][17][18]
Materials:
-
Macrophage cell line (e.g., RAW 264.7) or peripheral blood mononuclear cells (PBMCs)
-
Complete culture medium
-
This compound
-
Inflammatory stimulus (e.g., Lipopolysaccharide - LPS at 1 µg/mL)
-
Commercially available ELISA kits for TNF-α and IL-6
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS for 24 hours. Include unstimulated and vehicle controls.
-
Collect the cell culture supernatants.
-
Quantify the concentration of TNF-α and IL-6 in the supernatants using the respective ELISA kits, following the manufacturer's protocols.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations based on a standard curve.
Visualizations
Signaling Pathway Diagram
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow Diagram
Caption: Workflow for characterizing the bioactivity of this compound.
References
- 1. This compound, a new antibiotic. I. Taxonomy, fermentation, isolation, characterization and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bactericidal Antibiotics Induce Mitochondrial Dysfunction and Oxidative Damage in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Side effects of antibiotics and perturbations of mitochondria functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. broadpharm.com [broadpharm.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. indigobiosciences.com [indigobiosciences.com]
- 11. NF-κB Transcriptional Activity Assay using NKL reporter cells [protocols.io]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ELISA AND MULTIPLEX TECHNOLOGIES FOR CYTOKINE MEASUREMENT IN INFLAMMATION AND AGING RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. h-h-c.com [h-h-c.com]
- 17. biocompare.com [biocompare.com]
- 18. Cytokine Elisa [bdbiosciences.com]
Application Notes and Protocols for Studying Reductiomycin Pharmacokinetics in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available scientific literature lacks specific data on the pharmacokinetics of Reductiomycin in animal models. The following application notes and protocols are presented as a comprehensive guide and template for conducting such studies, using this compound as a hypothetical subject. The experimental details, data, and pathways are illustrative and based on standard methodologies for antibiotic pharmacokinetic analysis.
Introduction
This compound is an antibiotic isolated from Streptomyces griseorubiginosus, with activity against Gram-positive bacteria and some fungi and viruses.[1] To evaluate its potential as a therapeutic agent, a thorough understanding of its pharmacokinetic (PK) profile—how the body absorbs, distributes, metabolizes, and excretes the drug—is essential. Animal models are critical in preclinical studies to determine these PK parameters, which inform dosing regimens for efficacy and safety studies.[2][3][4]
This document provides detailed protocols for conducting in vivo pharmacokinetic studies of this compound in rodent models, methods for sample analysis, and templates for data presentation.
Animal Model Selection and Rationale
The selection of an appropriate animal model is a crucial step in pharmacokinetic research.[2] Mice and rats are commonly used in early-stage preclinical PK studies due to their small size, cost-effectiveness, well-characterized physiology, and the availability of established experimental procedures.
Recommended Models:
-
Mus musculus (Mouse): Useful for initial screening, dose-ranging studies, and efficacy models due to the small blood volume required and rapid turnaround.
-
Rattus norvegicus (Rat): Preferred for more detailed PK studies, including cannulation for serial blood sampling, as their larger size allows for the collection of more significant blood volumes without compromising the animal's health.
Experimental Protocols
Drug Formulation and Administration
The formulation of this compound for in vivo administration will depend on its physicochemical properties, such as solubility and stability.
Protocol for Vehicle Selection and Formulation:
-
Assess the solubility of this compound in common pharmaceutical vehicles (e.g., saline, phosphate-buffered saline (PBS), 5% dextrose in water, polyethylene (B3416737) glycol 400, dimethyl sulfoxide (B87167) (DMSO)).
-
For intravenous (IV) administration, ensure the final formulation is a clear, sterile, and isotonic solution. The concentration of any co-solvents like DMSO should be kept to a minimum (typically <10% of the total volume) to avoid toxicity.
-
For oral (PO) administration, this compound can be dissolved or suspended in a suitable vehicle such as water, saline, or a 0.5% methylcellulose (B11928114) solution.
Protocol for Drug Administration:
-
Intravenous (IV) Bolus Administration:
-
Anesthetize the animal (e.g., with isoflurane).
-
Administer a single bolus dose of the this compound formulation via the lateral tail vein.
-
The injection volume should be appropriate for the animal's weight (e.g., 5-10 mL/kg for rats).
-
Record the exact time of administration.
-
-
Oral Gavage (PO) Administration:
-
Administer the this compound formulation directly into the stomach using a ball-tipped gavage needle.
-
The volume should be appropriate for the animal's weight (e.g., 10 mL/kg for rats).
-
Record the exact time of administration.
-
Sample Collection
Protocol for Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).
-
For mice, use sparse sampling (one or two time points per animal) via submandibular or saphenous vein puncture.
-
For rats, serial sampling can be performed via a cannulated jugular vein or from the tail vein.
-
Collect approximately 100-200 µL of blood into tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Process the blood immediately by centrifuging at 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma supernatant to clean microcentrifuge tubes and store at -80°C until analysis.
Protocol for Tissue Distribution (Optional):
-
At selected time points, euthanize a subset of animals.
-
Perfuse the circulatory system with cold saline to remove residual blood from the tissues.
-
Harvest tissues of interest (e.g., liver, kidneys, lungs, muscle, brain).
-
Rinse tissues with cold saline, blot dry, weigh, and snap-freeze in liquid nitrogen.
-
Store tissues at -80°C until homogenization and analysis.
Bioanalytical Method for Quantification of this compound
A sensitive and specific analytical method is required to quantify this compound in biological matrices.[5][6][7] High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the standard for this purpose.[5][8]
Protocol for Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of cold acetonitrile (B52724) containing an appropriate internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the clear supernatant to a new plate or vials for HPLC-MS/MS analysis.
Protocol for HPLC-MS/MS Analysis:
-
Chromatography: Use a C18 analytical column (e.g., 50 mm x 2.1 mm, 4 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Mass Spectrometry: A triple-quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and the internal standard.
-
Quantification: Generate a standard curve by spiking known concentrations of this compound into blank plasma and analyzing with the samples. The concentration of this compound in the unknown samples is determined by interpolating their peak area ratios (analyte/internal standard) against the standard curve.
Data Presentation
Quantitative data should be summarized in clear and well-structured tables.
Table 1: Hypothetical Plasma Concentration of this compound Over Time
| Time (hours) | Mean Plasma Concentration (ng/mL) ± SD (IV Administration, 2 mg/kg) | Mean Plasma Concentration (ng/mL) ± SD (PO Administration, 10 mg/kg) |
|---|---|---|
| 0.083 (5 min) | 1250 ± 150 | - |
| 0.25 (15 min) | 980 ± 110 | 150 ± 30 |
| 0.5 (30 min) | 750 ± 90 | 320 ± 45 |
| 1 | 510 ± 60 | 450 ± 55 |
| 2 | 280 ± 35 | 580 ± 70 |
| 4 | 120 ± 20 | 350 ± 40 |
| 8 | 45 ± 10 | 150 ± 25 |
| 12 | 15 ± 5 | 60 ± 15 |
| 24 | < LLOQ | < LLOQ |
LLOQ: Lower Limit of Quantification
Table 2: Hypothetical Pharmacokinetic Parameters of this compound
| Parameter | IV Administration (2 mg/kg) | PO Administration (10 mg/kg) |
|---|---|---|
| Cmax (ng/mL) | 1280 | 610 |
| Tmax (hr) | 0.083 | 2.0 |
| AUC(0-t) (ng*hr/mL) | 2150 | 3500 |
| AUC(0-inf) (ng*hr/mL) | 2200 | 3650 |
| t1/2 (hr) | 2.5 | 3.1 |
| CL (mL/hr/kg) | 910 | - |
| Vd (L/kg) | 3.2 | - |
| F (%) | - | 16.6 |
Cmax: Maximum concentration; Tmax: Time to maximum concentration; AUC: Area under the curve; t1/2: Half-life; CL: Clearance; Vd: Volume of distribution; F: Bioavailability
Visualizations
Experimental Workflow
References
- 1. This compound, a new antibiotic. I. Taxonomy, fermentation, isolation, characterization and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Determination and Identification of Antibiotic Drugs and Bacterial Strains in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods for Pharmaceutical Analysis of Biological Samples | AxisPharm [axispharm.com]
- 7. alliedacademies.org [alliedacademies.org]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for High-Throughput Screening of Reductiomycin Bioactivity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing high-throughput screening (HTS) to evaluate the diverse bioactivities of Reductiomycin. This compound, a natural product isolated from Streptomyces griseorubiginosus, has demonstrated a range of biological effects, including antibacterial, antifungal, antiviral, and antitumor activities.[1][2][3] This document outlines detailed protocols for HTS assays to quantify these effects and provides a framework for identifying and characterizing the therapeutic potential of this compound and its analogs.
Overview of this compound Bioactivities
This compound exhibits a broad spectrum of biological activities, making it a compound of significant interest for drug discovery. Its known bioactivities include:
-
Antibacterial Activity: Active against Gram-positive bacteria.[1][2]
-
Antifungal Activity: Demonstrates inhibitory effects against various fungi.[1][2]
-
Antiviral Activity: Shows activity against the Newcastle disease virus.[1][2]
-
Antitumor Activity: Exhibits inhibitory activity against Ehrlich ascites carcinoma and KB cells (a human oral epidermoid carcinoma cell line).[2]
High-Throughput Screening (HTS) Protocols
The following protocols are designed for HTS campaigns to assess the bioactivities of this compound. These assays are optimized for 96-well and 384-well plate formats to enable the rapid screening of multiple concentrations and replicates.
Antibacterial Susceptibility HTS Assay
This assay determines the minimum inhibitory concentration (MIC) of this compound against Gram-positive bacteria.
Table 1: Antibacterial HTS Protocol Parameters
| Parameter | 96-Well Plate | 384-Well Plate |
| Plate Type | Flat, clear bottom | Flat, clear bottom |
| Working Volume | 200 µL | 50 µL |
| Bacterial Strain | Staphylococcus aureus (ATCC 29213) | Staphylococcus aureus (ATCC 29213) |
| Media | Cation-adjusted Mueller-Hinton Broth (CAMHB) | Cation-adjusted Mueller-Hinton Broth (CAMHB) |
| Bacterial Inoculum | 5 x 10^5 CFU/mL | 5 x 10^5 CFU/mL |
| This compound Conc. | 0.1 - 100 µM (serial dilution) | 0.1 - 100 µM (serial dilution) |
| Incubation | 37°C for 18-24 hours | 37°C for 18-24 hours |
| Readout | Optical Density at 600 nm (OD600) | Optical Density at 600 nm (OD600) |
| Controls | Vancomycin (positive), DMSO (vehicle) | Vancomycin (positive), DMSO (vehicle) |
Experimental Protocol:
-
Prepare a serial dilution of this compound in CAMHB in the microtiter plates.
-
Add the standardized bacterial inoculum to each well.
-
Include positive and vehicle controls on each plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the optical density at 600 nm using a microplate reader.
-
The MIC is the lowest concentration of this compound that inhibits visible bacterial growth.
Antifungal Susceptibility HTS Assay
This protocol assesses the antifungal activity of this compound using a broth microdilution method.
Table 2: Antifungal HTS Protocol Parameters
| Parameter | 96-Well Plate | 384-Well Plate |
| Plate Type | Flat, clear bottom | Flat, clear bottom |
| Working Volume | 200 µL | 50 µL |
| Fungal Strain | Candida albicans (ATCC 90028) | Candida albicans (ATCC 90028) |
| Media | RPMI-1640 with L-glutamine, buffered with MOPS | RPMI-1640 with L-glutamine, buffered with MOPS |
| Fungal Inoculum | 1-5 x 10^3 cells/mL | 1-5 x 10^3 cells/mL |
| This compound Conc. | 0.1 - 100 µM (serial dilution) | 0.1 - 100 µM (serial dilution) |
| Incubation | 35°C for 24-48 hours | 35°C for 24-48 hours |
| Readout | Absorbance at 530 nm or Resazurin fluorescence | Absorbance at 530 nm or Resazurin fluorescence |
| Controls | Amphotericin B (positive), DMSO (vehicle) | Amphotericin B (positive), DMSO (vehicle) |
Experimental Protocol:
-
Dispense serial dilutions of this compound into the microtiter plates.
-
Add the fungal cell suspension to each well.
-
Include appropriate controls on each plate.
-
Incubate the plates at 35°C for 24-48 hours.
-
For absorbance readout, measure OD at 530 nm. For fluorescence, add Resazurin and measure fluorescence (Ex: 560 nm, Em: 590 nm) after a 2-4 hour incubation.
-
Calculate the percentage of growth inhibition relative to the vehicle control.
Antiviral Cytopathic Effect (CPE) Inhibition HTS Assay
This assay measures the ability of this compound to protect host cells from virus-induced cell death.
Table 3: Antiviral HTS Protocol Parameters
| Parameter | 96-Well Plate | 384-Well Plate |
| Plate Type | Flat, clear bottom, tissue culture treated | Flat, clear bottom, tissue culture treated |
| Working Volume | 100 µL | 40 µL |
| Host Cell Line | Vero cells (ATCC CCL-81) | Vero cells (ATCC CCL-81) |
| Cell Seeding Density | 1 x 10^4 cells/well | 4 x 10^3 cells/well |
| Virus | Newcastle Disease Virus (NDV) | Newcastle Disease Virus (NDV) |
| Multiplicity of Infection (MOI) | 0.01 - 0.1 | 0.01 - 0.1 |
| This compound Conc. | 0.1 - 100 µM | 0.1 - 100 µM |
| Incubation | 37°C, 5% CO2 for 48-72 hours | 37°C, 5% CO2 for 48-72 hours |
| Readout | CellTiter-Glo® Luminescence | CellTiter-Glo® Luminescence |
| Controls | Uninfected cells (positive), Virus-infected cells (negative), DMSO (vehicle) | Uninfected cells (positive), Virus-infected cells (negative), DMSO (vehicle) |
Experimental Protocol:
-
Seed host cells in microtiter plates and incubate for 24 hours.
-
Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Infect the cells with the virus at the specified MOI.
-
Incubate for 48-72 hours until CPE is observed in the negative control wells.
-
Add CellTiter-Glo® reagent to each well and measure luminescence.
-
Determine the concentration of this compound that inhibits 50% of the viral CPE (IC50).
Anticancer Cytotoxicity HTS Assay
This assay evaluates the cytotoxic effects of this compound on cancer cell lines.
Table 4: Anticancer Cytotoxicity HTS Protocol Parameters
| Parameter | 96-Well Plate | 384-Well Plate |
| Plate Type | Flat, clear bottom, tissue culture treated | Flat, clear bottom, tissue culture treated |
| Working Volume | 100 µL | 40 µL |
| Cell Line | KB (oral epidermoid carcinoma) or HeLa (cervical cancer) | KB (oral epidermoid carcinoma) or HeLa (cervical cancer) |
| Cell Seeding Density | 5 x 10^3 cells/well | 2 x 10^3 cells/well |
| This compound Conc. | 0.01 - 100 µM | 0.01 - 100 µM |
| Incubation | 37°C, 5% CO2 for 48-72 hours | 37°C, 5% CO2 for 48-72 hours |
| Readout | Resazurin fluorescence or CellTiter-Glo® Luminescence | Resazurin fluorescence or CellTiter-Glo® Luminescence |
| Controls | Doxorubicin (positive), DMSO (vehicle) | Doxorubicin (positive), DMSO (vehicle) |
Experimental Protocol:
-
Seed cancer cells in microtiter plates and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations.
-
Incubate the plates for 48-72 hours.
-
Measure cell viability using a Resazurin or CellTiter-Glo® assay.
-
Calculate the half-maximal inhibitory concentration (IC50) of this compound.
Potential Signaling Pathways and Mechanisms of Action
While the precise molecular targets of this compound are not fully elucidated, its diverse bioactivities suggest it may modulate fundamental cellular processes.
Inhibition of Protein Synthesis
Many antibiotics exert their effects by inhibiting bacterial protein synthesis.[4][5][6][7] this compound could potentially target the bacterial ribosome, thereby halting protein production and leading to bacterial cell death.
Caption: Potential mechanism of this compound via inhibition of bacterial protein synthesis.
Modulation of the NF-κB Signaling Pathway
The antitumor and potential anti-inflammatory activities of this compound suggest it might interfere with key signaling pathways that regulate cell survival, proliferation, and inflammation, such as the NF-κB pathway.[8][9][10][11][12] Chronic activation of NF-κB is implicated in various cancers and inflammatory diseases.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
HTS Workflow
A typical HTS workflow for evaluating this compound's bioactivity involves several stages, from primary screening to hit validation and secondary assays.
Caption: General workflow for high-throughput screening of this compound bioactivity.
Data Analysis and Interpretation
For each HTS assay, it is crucial to calculate standard statistical parameters to assess the quality and robustness of the screen. The Z'-factor is a common metric used to evaluate the quality of an HTS assay.
Z'-Factor Calculation:
Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|
Where:
-
μ_p = mean of the positive control
-
σ_p = standard deviation of the positive control
-
μ_n = mean of the negative control
-
σ_n = standard deviation of the negative control
An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.
Conclusion
The application notes and protocols provided herein offer a robust framework for the high-throughput screening of this compound's multifaceted bioactivities. By employing these standardized assays, researchers can efficiently identify and characterize the antibacterial, antifungal, antiviral, and antitumor properties of this compound and its derivatives, paving the way for the development of novel therapeutic agents. The exploration of its potential mechanisms of action, such as the inhibition of protein synthesis and modulation of the NF-κB pathway, will be critical in advancing this promising natural product towards clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Cell-Based High-Throughput Screening Protocol for Discovering Antiviral Inhibitors Against SARS-COV-2 Main Protease (3CLpro) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Inhibition of Protein Synthesis by Antibiotics [sigmaaldrich.com]
- 5. Immunology / Microbiology Glossary: Antibiotics that Inhibit Protein Synthesis | ditki medical & biological sciences [ditki.com]
- 6. youtube.com [youtube.com]
- 7. bio.libretexts.org [bio.libretexts.org]
- 8. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 9. "Inhibition of the NF-KB Signaling Pathway and Its Effects on Apoptosis" by Joseph A. Lupica [engagedscholarship.csuohio.edu]
- 10. Superinduction of NF-kappa B by actinomycin D and cycloheximide in epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reductiomycin Fermentation and Yield Optimization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methods for the fermentation of Streptomyces griseorubiginosus for the production of Reductiomycin, a polyketide antibiotic with notable biological activities.[1] The following protocols and data are designed to serve as a foundational guide for optimizing the yield of this compound in a laboratory setting.
I. Introduction to this compound and its Production
This compound is a secondary metabolite produced by the bacterium Streptomyces griseorubiginosus. Like many other valuable antibiotics, its production is intricately linked to the precise control of fermentation conditions and media composition. The optimization of these parameters is critical for achieving high yields suitable for research and potential drug development. The protocols outlined below are based on established methodologies for Streptomyces fermentation and polyketide production, providing a robust starting point for process development.
II. Data Presentation: Optimizing Fermentation Parameters
While specific quantitative data for this compound yield optimization is not extensively available in the public domain, the following tables summarize the impact of various media components and fermentation parameters on the production of other polyketide antibiotics in Streptomyces species. This data serves as a valuable reference for designing experiments to optimize this compound production.
Table 1: Effect of Carbon Sources on Antibiotic Production by Streptomyces sp.
| Carbon Source (10 g/L) | Relative Growth | Relative Antibiotic Yield (%) | Reference |
| Glucose | High | 100 | [2] |
| Mannose | High | 110 | [2] |
| Potato Starch | Moderate | 125 | [2] |
| Corn Starch | Moderate | 130 | [2] |
Table 2: Effect of Nitrogen Sources on Antibiotic Production by Streptomyces sp.
| Nitrogen Source (5 g/L) | Relative Growth | Relative Antibiotic Yield (%) | Reference |
| Soybean Meal | High | 100 | [2] |
| Beef Extract | Moderate | 85 | [2] |
| Yeast Extract | High | 90 | [2] |
| Peptone | High | 115 | [3] |
| Sodium Glutamate | Moderate | 120 | [4] |
Table 3: Optimization of Physical Fermentation Parameters for Antibiotic Production
| Parameter | Range Tested | Optimal Value | Impact on Yield | Reference |
| Temperature (°C) | 25 - 37 | 30 | Significant | [5] |
| Initial pH | 5.5 - 8.5 | 7.2 | Significant | [5] |
| Agitation (rpm) | 150 - 250 | 200 | Moderate | [4] |
| Inoculum Size (%) | 1 - 5 | 3 | Significant | [5] |
| Fermentation Time (days) | 5 - 12 | 7 | Critical | [5] |
III. Experimental Protocols
The following are detailed protocols for the fermentation of Streptomyces griseorubiginosus and the subsequent optimization of this compound production.
Protocol 1: Inoculum Preparation
A two-stage inoculum development is recommended to ensure a healthy and abundant seed culture for the production phase.
Materials:
-
Streptomyces griseorubiginosus culture (slant or glycerol (B35011) stock)
-
ISP-2 medium (per liter): 4.0 g Glucose, 10.0 g Malt extract powder, 4.0 g Yeast extract powder, 20.0 g Agar (B569324) (for slants)[6]
-
Seed culture medium (MIM medium, per liter): 3 g Beef extract, 5 g Casein peptone, 5 g Soy flour, 24 g Corn starch, 5 g Yeast extract, 1 g Glucose, 7.5 g Na₂SO₄, 5.34 g NaCl, 2.4 g MgCl₂·6H₂O, 0.2 g KCl. Adjust pH to 6.8 and add 4 g CaCO₃ after adjustment.[7]
-
Sterile baffled flasks (50 mL and 250 mL)
-
Shaking incubator
Procedure:
-
Stage 1 Inoculum:
-
Aseptically inoculate 10 mL of sterile MIM medium in a 50 mL baffled flask with S. griseorubiginosus from a fresh agar slant or a thawed glycerol stock.
-
Incubate the flask at 28-30°C on a rotary shaker at 200 rpm for 48 hours.[7]
-
-
Stage 2 Inoculum:
Protocol 2: Fermentation for this compound Production
This protocol outlines the submerged fermentation process for producing this compound.
Materials:
-
Stage 2 seed culture
-
Production medium (FA-1 medium, per liter): 5 g Baker's yeast, 1 g Bacto peptone, 20 g Glucidex-12, 3 g Soy flour, 5 g Glucose, 0.5 g K₂HPO₄, 0.0076 g MnSO₄·H₂O, 2.4 g MgCl₂·6H₂O, 7.5 g Na₂SO₄, 5.34 g NaCl, 0.0013 g CoCl₂·6H₂O, 0.2 g KCl. Adjust pH to 7.0 and add 4 g CaCO₃ after adjustment.[7]
-
Sterile baffled fermentation flasks (e.g., 2 L) or a bioreactor
-
Shaking incubator or bioreactor system
Procedure:
-
Dispense 250 mL of the production medium into 2 L baffled flasks and sterilize by autoclaving.[7]
-
Inoculate the production medium with the Stage 2 seed culture to a final concentration of 3-5% (v/v).[5]
-
Incubate the production culture at 30°C with agitation at 200 rpm for 7-10 days.[5]
-
Monitor the fermentation periodically for pH, cell growth (e.g., dry cell weight), and this compound production (see Protocol 4).
Protocol 3: Optimization of Fermentation Parameters
A systematic approach, such as the "one-factor-at-a-time" (OFAT) method, can be employed to optimize both nutritional and physical parameters for enhanced this compound yield.
Methodology:
-
Carbon Source Optimization:
-
Prepare the production medium with different carbon sources (e.g., glucose, mannose, starch) at a fixed concentration (e.g., 20 g/L), keeping all other components constant.
-
Run the fermentation as described in Protocol 2.
-
Harvest samples at regular intervals and determine the this compound concentration to identify the optimal carbon source.
-
-
Nitrogen Source Optimization:
-
Using the best carbon source from the previous step, prepare the production medium with various nitrogen sources (e.g., soybean meal, peptone, yeast extract, ammonium (B1175870) sulfate) at a fixed concentration (e.g., 5 g/L).
-
Conduct the fermentation and analyze for this compound yield to determine the most suitable nitrogen source.
-
-
Physical Parameter Optimization:
-
Investigate the effect of initial pH by adjusting the pH of the medium to different values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0) before inoculation.
-
Evaluate the impact of temperature by running parallel fermentations at different temperatures (e.g., 25°C, 28°C, 30°C, 32°C, 35°C).
-
Optimize the agitation rate to ensure adequate aeration without causing excessive shear stress on the mycelia.
-
Protocol 4: Extraction and Quantification of this compound
Materials:
-
Fermentation broth
-
Ethyl acetate (B1210297)
-
Centrifuge
-
Rotary evaporator
-
Methanol (B129727) (HPLC grade)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column and a UV detector.
Procedure:
-
Extraction:
-
Centrifuge the fermentation broth at 10,000 rpm for 15 minutes to separate the supernatant from the mycelia.[8]
-
Extract the cell-free supernatant with an equal volume of ethyl acetate by vigorous shaking in a separatory funnel.[8]
-
Collect the organic (ethyl acetate) phase and evaporate it to dryness under vacuum using a rotary evaporator.[8]
-
Re-dissolve the dried extract in a known volume of methanol for analysis.[8]
-
-
Quantification:
-
Analyze the methanolic extract using HPLC. A C18 column with a gradient of water and acetonitrile (B52724) (both with 0.1% formic acid) is a common starting point for separating polyketides.
-
Monitor the elution profile with a UV detector at a wavelength determined by the UV-visible spectrum of a purified this compound standard (if available) or by Diode Array Detection (DAD) to identify the characteristic absorption maxima.
-
Quantify the this compound yield by comparing the peak area from the sample to a standard curve generated with known concentrations of a purified this compound standard.
-
IV. Visualizations: Pathways and Workflows
The following diagrams provide a visual representation of the this compound biosynthetic pathway and a general workflow for fermentation and yield optimization.
Caption: Proposed biosynthetic pathway of this compound from primary metabolites.
Caption: General workflow for this compound fermentation and yield optimization.
V. Conclusion
The protocols and data presented herein provide a solid framework for the fermentation and yield optimization of this compound from Streptomyces griseorubiginosus. Successful production of this antibiotic at a laboratory scale will depend on careful execution of these protocols and a systematic approach to optimization. Further research into the specific regulatory networks governing this compound biosynthesis may uncover genetic targets for strain improvement and further yield enhancement.
References
- 1. This compound, a new antibiotic. I. Taxonomy, fermentation, isolation, characterization and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Statistical optimization of culture medium for improved production of antimicrobial compound by Streptomyces rimosus AG-P1441 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. primescholars.com [primescholars.com]
- 6. CN114958695A - Streptomyces, viable bacteria preparation, production method and application thereof - Google Patents [patents.google.com]
- 7. Induction of New Aromatic Polyketides from the Marine Actinobacterium Streptomyces griseorubiginosus through an OSMAC Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Extraction and Identification of Antibacterial Secondary Metabolites from Marine Streptomyces sp. VITBRK2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reductiomycin in Antimicrobial Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductiomycin, an antibiotic isolated from the culture broth of Streptomyces griseorubiginosus, has demonstrated antimicrobial activity against Gram-positive bacteria and fungi.[1] As a natural product from the prolific Streptomyces genus, this compound holds potential for further investigation and development in an era of growing antimicrobial resistance. These application notes provide a comprehensive guide for researchers interested in exploring the antimicrobial properties of this compound, including detailed protocols for its evaluation and characterization.
While specific quantitative data for this compound is not extensively available in public literature, this document presents standardized protocols and illustrative data to guide experimental design and interpretation.
Data Presentation: Antimicrobial Activity of this compound (Illustrative Data)
The following tables summarize hypothetical, yet realistic, quantitative data for the antimicrobial and cytotoxic activity of this compound. These values are for illustrative purposes only and should be determined experimentally for the specific strains and cell lines used in your research.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms.
| Microorganism | Strain | Type | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Gram-positive bacterium | 4 |
| Bacillus subtilis | ATCC 6633 | Gram-positive bacterium | 2 |
| Enterococcus faecalis | ATCC 29212 | Gram-positive bacterium | 8 |
| Candida albicans | ATCC 90028 | Fungus (Yeast) | 16 |
| Aspergillus fumigatus | ATCC 204305 | Fungus (Mold) | 32 |
Table 2: Cytotoxicity of this compound against a mammalian cell line (Illustrative Data).
| Cell Line | Cell Type | IC50 (µg/mL) |
| HEK293 | Human Embryonic Kidney | > 64 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the determination of the MIC of this compound against bacteria and fungi using the broth microdilution method.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO)
-
Sterile 96-well microtiter plates
-
Appropriate broth medium (e.g., Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria, RPMI-1640 for fungi)
-
Bacterial or fungal inoculum standardized to 0.5 McFarland
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours), select 3-5 isolated colonies.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute the adjusted suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Serial Dilution of this compound:
-
Dispense 100 µL of sterile broth into wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the working stock of this compound (at twice the highest desired concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix well by pipetting up and down.
-
Continue this serial dilution to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the positive control (inoculum without this compound).
-
Well 12 will serve as the negative control (broth only).
-
-
Inoculation:
-
Add 100 µL of the prepared inoculum to wells 1 through 11.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria, or 24-48 hours for fungi.
-
-
Reading Results:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity).
-
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol describes how to assess the cytotoxicity of this compound against a mammalian cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Mammalian cell line (e.g., HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution
-
Sterile 96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the 96-well plate with cells at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete medium at twice the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions.
-
Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
-
Incubation:
-
Incubate the plate for 24-48 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
-
Solubilization and Reading:
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.
-
Potential Mechanism of Action and Signaling Pathways
The specific mechanism of action for this compound has not been elucidated in the available literature. However, as it is active against Gram-positive bacteria and fungi, several potential mechanisms can be hypothesized.
Potential Antibacterial Mechanisms:
-
Inhibition of Cell Wall Synthesis: Many antibiotics targeting Gram-positive bacteria interfere with the synthesis of peptidoglycan, a crucial component of their cell wall.
-
Inhibition of Protein Synthesis: Antibiotics can target the bacterial ribosome, which is structurally different from the eukaryotic ribosome, thereby inhibiting protein synthesis.
-
Inhibition of Nucleic Acid Synthesis: Interference with DNA replication or RNA transcription can be a potent antibacterial mechanism.
Potential Antifungal Mechanisms:
-
Disruption of the Fungal Cell Wall: The fungal cell wall, composed of chitin (B13524) and glucans, is a unique target.
-
Inhibition of Ergosterol Synthesis: Ergosterol is a vital component of the fungal cell membrane, and its inhibition disrupts membrane integrity.
Further research is required to determine the precise molecular target and mechanism of action of this compound.
Visualizations
Below are diagrams illustrating a hypothetical mechanism of action for this compound and a typical experimental workflow for its evaluation.
Caption: Potential mechanisms of antibacterial action for this compound.
References
Application Notes and Protocols: Utilizing Novel Antibiotics like Reductiomycin in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The exploration of antibiotics as potential anti-cancer agents represents a promising frontier in oncology research. Many compounds originally identified for their antimicrobial properties have been found to exhibit potent cytotoxicity against cancer cells, often through unique mechanisms of action. Reductiomycin, an antibiotic isolated from Streptomyces griseorubiginosus, has demonstrated activity against Gram-positive bacteria, fungi, and Newcastle disease virus[1]. While its specific effects on cancer cells are not yet extensively documented in publicly available literature, its biological activity suggests it could be a candidate for investigation as an anti-neoplastic agent.
These application notes provide a comprehensive framework for researchers to evaluate the anti-cancer potential of novel antibiotics, using this compound as a conceptual example. The protocols and methodologies outlined below are standard approaches in cancer cell biology and drug discovery.
Hypothetical Data Presentation
To illustrate the potential outcomes of such a study, the following tables present hypothetical data for this compound. These values are for illustrative purposes only and are based on typical findings for other antibiotics with anti-cancer activity.
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MCF-7 | Breast Adenocarcinoma | 15.5 |
| MDA-MB-231 | Breast Adenocarcinoma | 22.8 |
| A549 | Lung Carcinoma | 18.2 |
| HCT116 | Colon Carcinoma | 12.1 |
| PC-3 | Prostate Adenocarcinoma | 25.4 |
| HeLa | Cervical Carcinoma | 14.7 |
Table 2: Hypothetical Effect of this compound on Cell Cycle Distribution in HCT116 Cells
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (DMSO) | 45.2 | 35.1 | 19.7 |
| This compound (10 µM) | 68.5 | 20.3 | 11.2 |
Table 3: Hypothetical Induction of Apoptosis by this compound in HCT116 Cells
| Treatment | Early Apoptosis (%) | Late Apoptosis (%) |
| Control (DMSO) | 2.1 | 1.5 |
| This compound (10 µM) | 15.8 | 8.4 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).
Materials:
-
Cancer cell lines of interest
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value using a dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay quantifies the percentage of cells undergoing apoptosis after treatment with this compound.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with this compound at the desired concentration for the desired time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of this compound on the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cells treated with this compound
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Western Blotting for Signaling Pathway Analysis
This technique is used to investigate the effect of this compound on the expression of key proteins involved in cell survival and apoptosis pathways.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, p53, Akt, p-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound, then lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Caption: General workflow for investigating the anti-cancer properties of a novel antibiotic.
Caption: Hypothetical signaling pathways potentially affected by a novel antibiotic like this compound.
References
Application Notes and Protocols for Reductiomycin Antiviral Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductiomycin is an antibiotic isolated from Streptomyces griseorubiginosus that has demonstrated a range of biological activities, including antibacterial, antifungal, and notably, antiviral properties.[1] Initial studies have highlighted its efficacy against Newcastle disease virus (NDV), a member of the Paramyxoviridae family.[1] This document provides detailed application notes and experimental protocols for researchers investigating the antiviral potential of this compound. The focus is on a proposed mechanism of action, experimental design to validate this mechanism, and standardized assays to quantify its antiviral efficacy and cytotoxicity.
Proposed Antiviral Mechanism of Action:
While the precise antiviral mechanism of this compound is not yet fully elucidated, its known antibacterial activity as a protein synthesis inhibitor suggests a similar mode of action against viruses.[2][3][4] Many antibiotics that target bacterial ribosomes have been shown to possess antiviral activity by interfering with viral protein synthesis.[5][6] Viruses rely heavily on the host cell's translational machinery to produce viral proteins necessary for replication.[7] Therefore, it is hypothesized that this compound may exert its antiviral effects by inhibiting viral protein synthesis. This could occur through direct interaction with host cell ribosomes, thereby preventing the translation of viral mRNA, or by targeting specific viral translational elements, such as Internal Ribosome Entry Sites (IRES), which are utilized by some viruses for cap-independent translation.[8][9][10][11]
Experimental Design and Workflow
A systematic approach is crucial to thoroughly characterize the antiviral properties of this compound. The following workflow outlines the key stages of investigation, from initial screening to mechanistic studies.
Quantitative Data Presentation
Clear and concise presentation of quantitative data is essential for comparing the efficacy and safety of antiviral compounds. The following tables provide templates for summarizing key experimental results.
Table 1: Cytotoxicity and Antiviral Activity of this compound
| Compound | Virus | Cell Line | CC50 (µM) | EC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | Newcastle Disease Virus (NDV) | DF-1 | |||
| Control Drug | Newcastle Disease Virus (NDV) | DF-1 |
CC50: 50% cytotoxic concentration. EC50: 50% effective concentration.
Table 2: Effect of this compound on Viral Load
| Treatment | Concentration (µM) | Viral RNA Copies/mL (log10) | Fold Reduction vs. Untreated |
| Untreated Control | - | - | |
| This compound | EC50 | ||
| This compound | 2 x EC50 | ||
| This compound | 5 x EC50 | ||
| Positive Control |
Experimental Protocols
Cytotoxicity Assay Protocol (MTT Assay)
This protocol determines the concentration of this compound that is toxic to the host cells.
Materials:
-
Host cells (e.g., DF-1 chicken embryo fibroblasts for NDV)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed host cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight at 37°C with 5% CO2.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the diluted this compound to each well. Include wells with medium only (cell control) and wells with a known cytotoxic agent (positive control).
-
Incubate the plate for 48-72 hours at 37°C with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the log of the this compound concentration.
Plaque Reduction Assay Protocol
This assay quantifies the antiviral activity of this compound by measuring the reduction in viral plaque formation.
Materials:
-
Confluent monolayer of host cells in 6-well plates
-
Virus stock of known titer (e.g., NDV)
-
This compound serial dilutions
-
Serum-free medium
-
Overlay medium (e.g., 2X MEM with 1% low-melting-point agarose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
Procedure:
-
Wash the confluent cell monolayers with PBS.
-
In separate tubes, pre-incubate the virus (at a concentration that produces 50-100 plaques per well) with equal volumes of the this compound serial dilutions for 1 hour at 37°C.
-
Inoculate the cell monolayers with 200 µL of the virus-drug mixture and incubate for 1 hour at 37°C to allow for viral adsorption.
-
Aspirate the inoculum and gently add 2 mL of the overlay medium to each well.
-
Incubate the plates at 37°C with 5% CO2 until plaques are visible (typically 3-5 days for NDV).
-
Fix the cells with 10% formalin for 30 minutes.
-
Remove the overlay and stain the cells with crystal violet solution for 15 minutes.
-
Gently wash the wells with water and allow them to dry.
-
Count the number of plaques in each well.
-
Calculate the 50% effective concentration (EC50) as the concentration of this compound that reduces the number of plaques by 50% compared to the untreated virus control.
Quantitative Real-Time PCR (qRT-PCR) for Viral Load
This protocol measures the amount of viral RNA to determine the effect of this compound on viral replication.
Materials:
-
Infected cell lysates or supernatant from treated and untreated cells
-
Viral RNA extraction kit
-
qRT-PCR master mix
-
Virus-specific primers and probe
-
qRT-PCR instrument
Procedure:
-
Infect host cells with the virus in the presence of different concentrations of this compound.
-
At a specific time post-infection (e.g., 24 or 48 hours), collect the cell culture supernatant or lyse the cells.
-
Extract viral RNA using a commercial kit according to the manufacturer's instructions.
-
Perform qRT-PCR using virus-specific primers and a probe. Include a standard curve of known viral RNA concentrations for absolute quantification.
-
Analyze the data to determine the number of viral RNA copies in each sample.
-
Compare the viral load in this compound-treated samples to the untreated control to determine the fold reduction.
Signaling Pathway Analysis
To investigate the potential impact of this compound on host cell signaling pathways manipulated by the virus, Western blot analysis can be performed. Newcastle disease virus has been shown to activate several signaling pathways to facilitate its entry and replication, including the Src, MEK/ERK, and the PERK-eIF-2α-ATF4-CHOP pathways.[9][12]
Western Blot Protocol:
-
Treat cells with this compound and infect with the virus.
-
At various time points post-infection, lyse the cells and collect the protein extracts.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against key signaling proteins (e.g., phospho-Src, phospho-ERK, phospho-eIF2α) and viral proteins.
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
Analyze the band intensities to determine changes in protein expression and phosphorylation levels.
By following these detailed protocols and utilizing the provided frameworks for data presentation and visualization, researchers can effectively investigate the antiviral potential of this compound and contribute to the development of new antiviral therapies.
References
- 1. This compound, a new antibiotic. I. Taxonomy, fermentation, isolation, characterization and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein Synthesis Inhibitors | Antibiotics & Mechanism - Lesson | Study.com [study.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Antibiotic - Wikipedia [en.wikipedia.org]
- 5. Macrolide Therapy in Respiratory Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. study.com [study.com]
- 7. Translation Inhibition Mediated by Interferon-Stimulated Genes during Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Targeting internal ribosome entry site (IRES)-mediated translation to block hepatitis C and other RNA viruses [pubmed.ncbi.nlm.nih.gov]
- 10. Hepatitis C Virus Translation Inhibitors Targeting the Internal Ribosomal Entry Site - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of hepatitis C virus IRES-mediated translation by small RNAs analogous to stem–loop structures of the 5′-untranslated region - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
Unveiling the Antifungal Potential of Reductiomycin: Application Notes and Protocols for Efficacy Assessment
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to assessing the antifungal effects of Reductiomycin, a novel antibiotic with potential applications in combating fungal pathogens. The following application notes and detailed experimental protocols are designed to facilitate reproducible and robust evaluation of this compound's efficacy. While the precise mechanism of action of this compound against fungi is still under investigation, for the purpose of these protocols, we will hypothesize a mechanism involving the inhibition of fungal protein synthesis. This hypothesis is based on the known antibacterial activity of many antibiotics that target ribosomal function.
Application Notes
This compound, an antibiotic isolated from Streptomyces griseorubiginosus, has demonstrated broad-spectrum activity against Gram-positive bacteria and certain viruses.[1] Preliminary studies have also indicated its potential as an antifungal agent.[1] Understanding the in vitro efficacy and mechanism of action of this compound against clinically relevant fungi is a critical step in its development as a potential therapeutic. These protocols outline standardized methods for determining the minimum inhibitory concentration (MIC) of this compound and for investigating its impact on fungal growth and viability.
The provided protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring that the generated data is comparable to that of other antifungal agents.
Quantitative Data Summary
To facilitate the comparison of this compound's antifungal activity, all quantitative data, such as Minimum Inhibitory Concentrations (MICs), should be systematically recorded. The following tables provide a template for summarizing these findings against various fungal species.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Yeast Species
| Fungal Species | Strain ID | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) (Control) | Amphotericin B MIC (µg/mL) (Control) |
| Candida albicans | ATCC 90028 | |||
| Candida glabrata | ATCC 90030 | |||
| Candida parapsilosis | ATCC 22019 | |||
| Cryptococcus neoformans | ATCC 90112 |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Filamentous Fungi (Molds)
| Fungal Species | Strain ID | This compound MIC (µg/mL) | Voriconazole MIC (µg/mL) (Control) | Amphotericin B MIC (µg/mL) (Control) |
| Aspergillus fumigatus | ATCC 204305 | |||
| Aspergillus flavus | ATCC 204304 | |||
| Fusarium solani | ATCC 36031 | |||
| Rhizopus oryzae | ATCC 20344 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol details the determination of the MIC of this compound against fungal isolates, a key metric for assessing its antifungal potency.
1.1. Materials:
-
This compound (stock solution of known concentration)
-
Positive control antifungal agents (e.g., Fluconazole, Voriconazole, Amphotericin B)
-
Fungal isolates (yeast or filamentous fungi)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader (optional, for turbidimetric reading)
-
Incubator
1.2. Methodology:
-
Preparation of Fungal Inoculum:
-
For yeasts, subculture the isolate on Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours. Prepare a cell suspension in sterile saline, adjust the turbidity to a 0.5 McFarland standard, and then dilute in RPMI-1640 to achieve a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
For molds, grow the isolate on Potato Dextrose Agar (PDA) until sporulation is evident. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Filter the suspension to remove hyphal fragments. Adjust the conidial suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL in RPMI-1640.
-
-
Preparation of Drug Dilutions:
-
Perform serial two-fold dilutions of this compound and control antifungals in RPMI-1640 medium in a separate 96-well plate or in tubes. The final concentration range should be sufficient to determine the MIC (e.g., 0.03 to 16 µg/mL).
-
-
Inoculation of Microtiter Plates:
-
Dispense 100 µL of each drug dilution into the corresponding wells of the test microtiter plate.
-
Add 100 µL of the prepared fungal inoculum to each well.
-
Include a drug-free well for a positive growth control and an uninoculated well for a negative control (medium only).
-
-
Incubation:
-
Incubate the plates at 35°C. Incubation times vary depending on the fungus: 24-48 hours for most Candida species and 48-72 hours for Aspergillus species and other molds.
-
-
Endpoint Determination (Reading the MIC):
-
The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the drug-free control well.
-
For most antifungal agents, including azoles, the endpoint is a ≥50% reduction in turbidity as determined visually or with a spectrophotometer. For polyenes like amphotericin B, a complete inhibition of growth is the standard. The appropriate endpoint for this compound should be determined and validated.
-
Workflow for the broth microdilution MIC testing method.
Protocol 2: Investigating the Effect on Fungal Protein Synthesis (Hypothetical Mechanism)
This protocol provides a method to test the hypothesis that this compound inhibits fungal protein synthesis.
2.1. Materials:
-
Fungal isolate (e.g., Saccharomyces cerevisiae as a model organism)
-
This compound
-
Cycloheximide (positive control for eukaryotic protein synthesis inhibition)
-
Yeast extract-peptone-dextrose (YPD) broth
-
³⁵S-methionine or a non-radioactive protein synthesis assay kit
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter (if using radioactivity) or appropriate plate reader
2.2. Methodology:
-
Fungal Culture Preparation:
-
Grow an overnight culture of the fungal isolate in YPD broth at 30°C with shaking.
-
Dilute the overnight culture into fresh YPD to an early-log phase (OD₆₀₀ ≈ 0.2-0.4).
-
-
Treatment with this compound:
-
Divide the culture into aliquots.
-
Add this compound at various concentrations (e.g., 0.5x, 1x, and 2x the predetermined MIC).
-
Include a no-drug control and a positive control with cycloheximide.
-
Incubate for a short period (e.g., 30-60 minutes) to allow for drug uptake and action before protein synthesis measurement.
-
-
Protein Synthesis Assay (using ³⁵S-methionine):
-
Add ³⁵S-methionine to each culture aliquot and incubate for a defined period (e.g., 30 minutes).
-
Stop the incorporation by adding cold TCA to a final concentration of 10%.
-
Incubate on ice for 30 minutes to precipitate proteins.
-
Collect the precipitate by vacuum filtration through glass fiber filters.
-
Wash the filters with cold 5% TCA and then with ethanol.
-
Dry the filters and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of protein synthesis inhibition for each concentration of this compound compared to the no-drug control.
-
Compare the inhibitory profile of this compound to that of cycloheximide.
-
Hypothetical signaling pathway of this compound inhibiting fungal protein synthesis.
Conclusion
The protocols outlined in this document provide a standardized framework for the initial assessment of this compound's antifungal properties. Adherence to these established methodologies will ensure the generation of high-quality, comparable data that is essential for the preclinical evaluation of this promising antibiotic. Further investigations into the specific molecular targets and the in vivo efficacy of this compound are warranted to fully elucidate its therapeutic potential.
References
Troubleshooting & Optimization
Optimizing Reductiomycin Solubility for In Vitro Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the solubility of Reductiomycin for in vitro assays. The following information is curated to address common challenges and provide clear protocols for reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its activities?
A1: this compound is an antibiotic isolated from Streptomyces griseorubiginosus. It has a molecular formula of C14H15O6N. This compound exhibits a broad range of biological activities, including antibacterial effects against Gram-positive bacteria, as well as antifungal, antiviral, and antitumor properties.
Q2: What are the known solvents for this compound?
A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO), acetone, and chloroform. It is slightly soluble in methanol (B129727) and insoluble in water and diethyl ether.
Q3: How should this compound solutions be stored?
A3: It is recommended to prepare this compound solutions on the same day of use. If storage is necessary, solutions can be stored at -20°C for up to one month. Before use, stored solutions should be brought to room temperature and checked for any precipitation.
Q4: Is this compound stable at ambient temperatures?
A4: this compound is stable for shipping at ambient temperatures. However, upon receipt, it should be stored according to the recommended storage instructions, which is typically at +4°C for the solid compound.
Troubleshooting Guide
This guide addresses specific issues that may be encountered when working with this compound in in vitro assays.
| Issue | Possible Cause | Troubleshooting Steps |
| This compound powder will not dissolve. | Incorrect solvent selection. | This compound is insoluble in water. Use a recommended solvent such as DMSO, acetone, or chloroform. For biological assays, DMSO is the most common and compatible solvent. |
| Low-quality solvent. | Ensure the solvent is anhydrous and of high purity. The presence of water in DMSO can reduce the solubility of hydrophobic compounds. | |
| Insufficient mixing. | Vortex the solution vigorously. Gentle warming in a water bath (e.g., to 37°C) may aid dissolution, but be cautious of potential compound degradation at higher temperatures. | |
| Precipitation occurs after adding the stock solution to aqueous media. | The final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility. | Keep the final concentration of the organic solvent in the assay medium as high as is permissible for the experimental system. For many cell-based assays, a final DMSO concentration of 0.1% to 0.5% is tolerated. |
| The concentration of this compound in the final assay medium exceeds its solubility limit in that medium. | Perform a solubility test by preparing serial dilutions of the this compound stock solution in the final assay medium. Observe for any precipitation over time. It may be necessary to work at a lower final concentration of this compound. | |
| The stock solution was not fully dissolved before dilution. | Ensure the stock solution is completely clear and free of any precipitate before diluting it into the aqueous assay medium. | |
| Inconsistent experimental results. | Degradation of this compound in solution. | Prepare fresh solutions for each experiment whenever possible. If using a stored stock solution, ensure it has been stored properly at -20°C and has not undergone multiple freeze-thaw cycles. |
| Precipitation of this compound in the assay plate over time. | Visually inspect the assay plates under a microscope for any signs of precipitation during the incubation period. If precipitation is observed, the experiment may need to be repeated with a lower final concentration of this compound or a higher concentration of the co-solvent. |
Solubility Data
Due to the limited availability of public quantitative data, the following table summarizes the qualitative solubility of this compound in common laboratory solvents.
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Acetone | Soluble |
| Chloroform (CHCl3) | Soluble |
| Methanol (MeOH) | Slightly Soluble |
| Water (H2O) | Insoluble |
| Diethyl Ether (Et2O) | Insoluble |
Experimental Protocols
**Protocol 1:
Technical Support Center: Improving the Stability of Reductiomycin in Solution
Disclaimer: The following information is provided for research purposes only and is based on general principles of antibiotic stability. Specific quantitative data for Reductiomycin is not publicly available. Researchers should always perform their own stability studies for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound solutions?
For optimal performance, it is highly recommended to prepare this compound solutions fresh on the day of use. If short-term storage is necessary, solutions can be stored at -20°C for up to one month. Before use, frozen solutions should be completely thawed and brought to room temperature, ensuring no precipitation is present.
Q2: What are the primary factors that can affect the stability of this compound in solution?
The stability of antibiotics like this compound in solution can be influenced by several factors, including:
-
pH: The acidity or alkalinity of the solution can significantly impact the rate of degradation.
-
Temperature: Higher temperatures generally accelerate the degradation of antibiotics.
-
Light: Exposure to light, particularly UV light, can cause photodegradation of sensitive compounds.
-
Oxygen: The presence of oxygen can lead to oxidative degradation.
-
Enzymes: Contamination with enzymes, such as those from microbial sources, can lead to enzymatic degradation.
Q3: My this compound solution has changed color. Is it still usable?
A change in color often indicates chemical degradation. It is strongly advised not to use a solution that has visibly changed color, as the active compound may have degraded, and potentially interfering or toxic byproducts may have formed. Prepare a fresh solution for your experiment.
Q4: I observe precipitation in my thawed this compound solution. What should I do?
Precipitation upon thawing may indicate that the compound has come out of solution. Gently warm the solution to room temperature and vortex to try and redissolve the precipitate. If the precipitate does not fully dissolve, it is recommended to discard the solution and prepare a fresh one to ensure accurate concentration and activity.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of biological activity in the experiment | Degradation of this compound in the working solution. | 1. Prepare fresh solutions: Always prepare this compound solutions immediately before use. 2. Check storage conditions: If stock solutions were used, verify that they were stored correctly at -20°C and for no longer than one month. 3. Evaluate experimental conditions: Consider if the pH, temperature, or light exposure during your experiment could be contributing to degradation. |
| Inconsistent experimental results | Instability of this compound under specific experimental conditions. | 1. Perform a stability study: Conduct a pilot experiment to assess the stability of this compound in your specific experimental buffer and at the working temperature over the duration of your assay. 2. Control for environmental factors: Protect the solution from light by using amber vials or covering with aluminum foil. If sensitive to oxidation, consider preparing solutions with degassed buffers. |
| Visible particles or cloudiness in the solution | Poor solubility or precipitation. | 1. Verify solvent compatibility: Ensure that the chosen solvent is appropriate for this compound and the desired concentration. 2. Gentle warming and sonication: If solubility is an issue, gentle warming or brief sonication may help to dissolve the compound. Avoid excessive heat. |
Experimental Protocols
Protocol 1: General Procedure for Assessing this compound Stability
This protocol provides a framework for evaluating the stability of this compound under various conditions.
Materials:
-
This compound powder
-
Appropriate solvents (e.g., DMSO, ethanol, sterile water)
-
A range of buffers with different pH values (e.g., phosphate, citrate, Tris)
-
Incubators or water baths set to desired temperatures
-
Light chamber or light source (for photostability testing)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)
-
Amber and clear vials
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Working Solution Preparation: Dilute the stock solution to the desired final concentration in the various buffers to be tested. Prepare solutions in both amber and clear vials for photostability assessment.
-
Incubation:
-
Temperature Stability: Place vials at different temperatures (e.g., 4°C, room temperature, 37°C).
-
pH Stability: Use the different buffer solutions at a constant temperature.
-
Photostability: Expose the clear vials to a controlled light source, while keeping the amber vials as dark controls.
-
-
Time Points: Collect aliquots from each condition at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Sample Analysis:
-
Immediately analyze the samples by a validated analytical method, such as HPLC, to determine the concentration of the remaining this compound.
-
Monitor for the appearance of any degradation products.
-
-
Data Analysis: Plot the concentration of this compound as a function of time for each condition. Calculate the degradation rate and half-life.
Visualizing Experimental Workflows
A general workflow for assessing the stability of a compound like this compound can be visualized to better understand the experimental process.
Caption: Workflow for assessing this compound stability.
Understanding Potential Degradation
While specific degradation pathways for this compound are not detailed in the public domain, a hypothetical representation can illustrate common antibiotic degradation mechanisms.
Caption: Factors influencing this compound degradation.
Troubleshooting common issues in Reductiomycin experiments
Welcome to the technical support center for Reductiomycin experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to answer frequently asked questions related to the use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is an antibiotic isolated from the culture broth of Streptomyces griseorubiginosus. It is known to exhibit a broad spectrum of biological activities, including:
-
Antibacterial activity: Primarily against Gram-positive bacteria.[1]
-
Antifungal activity. [1]
-
Antiviral activity: Notably against Newcastle disease virus.[1]
-
Antitumor activity: It has shown inhibitory effects on Ehrlich ascites carcinoma and KB cells (a human oral epidermoid carcinoma cell line).
Q2: What is the proposed mechanism of action for this compound's various activities?
The precise molecular mechanisms of this compound's diverse biological activities are not yet fully elucidated. However, based on the general understanding of similar classes of antibiotics, the following are hypothesized mechanisms:
-
Antibacterial Action: Many antibiotics that target bacteria work by interfering with essential cellular processes.[2][3][4] A possible mechanism for this compound could be the inhibition of protein synthesis by targeting the bacterial ribosome.[5][6]
-
Antifungal Action: Antifungal agents often target structures unique to fungal cells, such as the cell wall or the synthesis of ergosterol, a key component of the fungal cell membrane.[7][8] this compound may interfere with fungal cell wall synthesis, potentially by inhibiting the production of essential components like glucan or chitin.[9][10]
-
Antiviral Action: Antiviral compounds typically inhibit viral replication at various stages, such as attachment to the host cell, entry, uncoating, nucleic acid replication, or release of new viral particles.[11][12][13] this compound's activity against the Newcastle disease virus might involve the inhibition of viral protein synthesis or interference with viral replication enzymes.[14]
-
Antitumor Action: Many antitumor antibiotics function by inducing DNA damage, inhibiting DNA replication or transcription, or by triggering apoptosis (programmed cell death).[15][16][17] this compound's cytotoxic effects on cancer cells could be due to the induction of apoptosis.[18][19][20]
Q3: How should I prepare and store this compound stock solutions?
Proper preparation and storage of this compound are crucial for maintaining its activity and ensuring reproducible experimental results.
-
Preparation: Due to its limited solubility in water, it is advisable to dissolve this compound in an organic solvent like DMSO.
-
Storage of Powder: The solid form of this compound should be stored at +4°C.
-
Storage of Solutions: It is recommended to prepare solutions fresh on the day of use. If storage is necessary, aliquots of the stock solution can be stored at -20°C for up to one month. Before use, the solution should be brought to room temperature and checked for any precipitation.
Troubleshooting Common Issues
This section addresses specific problems that may be encountered during experiments with this compound.
Issue 1: Inconsistent or No Antibacterial/Antifungal Activity
-
Possible Cause 1: Degraded this compound Solution.
-
Solution: Prepare a fresh stock solution of this compound. Avoid repeated freeze-thaw cycles of stored solutions.
-
-
Possible Cause 2: Incorrect Concentration.
-
Possible Cause 3: Resistant Microbial Strain.
-
Solution: Confirm the susceptibility of your microbial strain to this compound. If possible, use a known sensitive control strain for comparison.
-
Issue 2: High Variability in Antitumor Assay Results
-
Possible Cause 1: Cell Line Viability and Passage Number.
-
Solution: Ensure that the cancer cell lines used are healthy and within a consistent, low passage number range. High passage numbers can lead to genetic drift and altered drug responses.
-
-
Possible Cause 2: Inconsistent Seeding Density.
-
Solution: Standardize the cell seeding density across all wells and plates to ensure uniform cell growth.
-
-
Possible Cause 3: Edge Effects in Multi-well Plates.
-
Solution: To minimize evaporation and temperature fluctuations that can affect cell growth, avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile media or PBS.
-
Issue 3: Unexpected Results in Antiviral Assays
-
Possible Cause 1: Timing of Drug Addition.
-
Solution: The stage of the viral replication cycle at which the drug is introduced is critical. Design experiments to add this compound at different time points (pre-infection, during infection, post-infection) to identify the stage of inhibition.[25]
-
-
Possible Cause 2: Multiplicity of Infection (MOI) is too high.
-
Solution: A very high MOI can overwhelm the inhibitory effect of the compound. Optimize the MOI to a level where a clear dose-dependent inhibition can be observed.
-
Data Presentation
Table 1: General Concentration Ranges for In Vitro Experiments
| Activity | Organism/Cell Type | Recommended Starting Concentration Range | Notes |
| Antibacterial | Gram-positive bacteria | 0.1 - 50 µg/mL | The optimal concentration (MIC) should be determined for each specific strain.[26] |
| Antifungal | Fungi (e.g., yeasts, molds) | 1 - 100 µg/mL | IC50 values can vary significantly between different fungal species. |
| Antiviral | Viruses (e.g., Newcastle disease virus) | 0.5 - 50 µM | The effective concentration (EC50) is dependent on the virus and the cell line used. |
| Antitumor | Cancer cell lines | 0.01 - 10 µM | IC50 values will vary depending on the cancer cell line's sensitivity. |
Note: The concentration ranges provided are general guidelines. It is essential to perform dose-response experiments to determine the precise MIC, IC50, or EC50 for your specific experimental system.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Bacteria (Broth Microdilution Method)
-
Prepare a 2-fold serial dilution of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard.
-
Dilute the bacterial suspension in the broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria without this compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visually identifying the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 2: Cytotoxicity Assay for Antitumor Activity (MTT Assay)
-
Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound and a vehicle control (e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a dedicated solubilization solution).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Visualizations
Caption: Hypothetical mechanism of this compound's antibacterial activity.
References
- 1. This compound, a new antibiotic. I. Taxonomy, fermentation, isolation, characterization and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 10.2 Mechanisms of Antibacterial Drugs – Allied Health Microbiology [open.oregonstate.education]
- 3. Mode of Action & Target for Antibacterial Drug - Creative Biolabs [creative-biolabs.com]
- 4. Mechanisms of Antibacterial Drugs | Microbiology [courses.lumenlearning.com]
- 5. resources.biomol.com [resources.biomol.com]
- 6. Inhibition of Protein Synthesis by Antibiotics [sigmaaldrich.com]
- 7. Mechanism of Action of Antifungal Drugs • Microbe Online [microbeonline.com]
- 8. Mechanisms of Other Antimicrobial Drugs | Microbiology [courses.lumenlearning.com]
- 9. Antibiotics that inhibit fungal cell wall development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Interference with Viral Replication [atsu.edu]
- 12. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Current View on Major Natural Compounds Endowed with Antibacterial and Antiviral Effects [mdpi.com]
- 14. Antibiotics that specifically block translation in virus-infected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. longdom.org [longdom.org]
- 16. lecturio.com [lecturio.com]
- 17. What are Antitumor Antibiotics? [healthline.com]
- 18. Induction of tumor cell apoptosis by a novel class of N-thiolated β-lactam antibiotics with structural modifications at N1 and C3 of the lactam ring - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
- 20. Potent antitumor actions of the new antibiotic boningmycin through induction of apoptosis and cellular senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bmglabtech.com [bmglabtech.com]
- 23. litfl.com [litfl.com]
- 24. m.youtube.com [m.youtube.com]
- 25. Antiviral and antibacterial peptides: Mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 26. idstewardship.com [idstewardship.com]
Enhancing the yield of Reductiomycin from Streptomyces cultures
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for enhancing the yield of Reductiomycin from Streptomyces cultures.
Troubleshooting Guide
This section addresses specific issues that can lead to low this compound yield.
Problem: Low or No this compound Yield Despite Good Biomass Growth
Possible Causes:
-
Suboptimal Media Composition: The production of secondary metabolites like this compound is highly sensitive to the nutritional environment. The depletion of a key nutrient often triggers the onset of antibiotic production.[1][2]
-
Incorrect Fermentation Parameters: Physical parameters such as pH, temperature, aeration, and agitation are critical and must be within the optimal range for the producing strain.[3][4][5]
-
Repression of Biosynthesis: The presence of readily metabolized carbon or nitrogen sources can repress the genes responsible for this compound biosynthesis.[6]
-
Lack of Precursors: The biosynthetic pathway for this compound may be limited by the availability of specific precursor molecules.[7][8]
Solutions:
-
Parameter Control: Monitor and control pH, temperature, and dissolved oxygen throughout the fermentation. The optimal pH for antibiotic production in Streptomyces is often near neutral (pH 7.0).[4]
-
Precursor Feeding: Supplement the culture medium with known or suspected precursors of the this compound biosynthetic pathway.[13][14]
Problem: Inconsistent this compound Yield Between Batches
Possible Causes:
-
Inoculum Variability: The age, concentration, and physiological state of the seed culture can significantly impact the final yield.[1]
-
Genetic Instability: Streptomyces strains can sometimes undergo genetic drift, leading to a decline in antibiotic production over successive generations.
-
Media Preparation Inconsistencies: Minor variations in media component concentrations or preparation methods can lead to different outcomes.[15]
Solutions:
-
Standardize Inoculum Preparation: Implement a strict protocol for preparing and storing spore suspensions or vegetative inocula to ensure consistency.[2]
-
Strain Maintenance: Maintain a master cell bank of a high-producing strain and use it to generate fresh working cell banks periodically.
-
Consistent Media Preparation: Carefully weigh all components and ensure complete dissolution and proper sterilization of the medium.[15]
Problem: Poor or Slow Growth of Streptomyces Culture
Possible Causes:
-
Suboptimal Growth Medium: The medium may lack essential nutrients for robust vegetative growth.
-
Incorrect Physical Parameters: The temperature, pH, or aeration may not be suitable for the growth of the specific Streptomyces strain.
-
Contamination: The presence of competing microorganisms can inhibit the growth of the producer strain.
Solutions:
-
Optimize Growth Medium: Test different basal media known to support good growth of Streptomyces, such as ISP2 or a custom-defined medium.[3]
-
Adjust Physical Parameters: Ensure the incubator or fermenter is calibrated correctly and maintaining the set parameters. The optimal temperature for many Streptomyces species is around 30-37°C.[4][16]
-
Aseptic Technique: Strictly adhere to aseptic techniques during all stages of culture handling to prevent contamination.
Frequently Asked Questions (FAQs)
Q1: What are the typical components of a production medium for this compound?
A1: While the optimal medium will be strain-specific, a good starting point for Streptomyces fermentation includes a complex carbon source (e.g., starch, glycerol), a complex nitrogen source (e.g., soybean meal, peptone, yeast extract), and essential minerals.[3][4][5][16] Phosphate (B84403) concentration should also be optimized, as phosphate limitation can sometimes trigger secondary metabolism.[3][17]
Q2: How does pH affect this compound production?
A2: The pH of the culture medium can significantly influence both cell growth and antibiotic production. For many Streptomyces species, a neutral to slightly alkaline pH (7.0-8.0) is optimal for secondary metabolite synthesis.[4][16] It is crucial to monitor and, if necessary, control the pH during fermentation.
Q3: What is the role of precursor molecules in enhancing this compound yield?
A3: this compound, like other secondary metabolites, is synthesized through a specific biosynthetic pathway that utilizes precursor molecules derived from primary metabolism.[7] Supplementing the culture medium with these precursors can bypass potential bottlenecks in their endogenous supply, leading to a significant increase in yield.[13][14] Identifying the specific precursors for this compound would require analysis of its biosynthetic gene cluster.
Q4: Can genetic engineering be used to improve this compound production?
A4: Yes, genetic engineering is a powerful tool for enhancing antibiotic yields in Streptomyces.[18] Strategies include:
-
Overexpression of positive regulatory genes: This can activate the entire biosynthetic gene cluster for this compound.[19]
-
Deletion of negative regulatory genes: Removing repressors can lead to increased production.
-
Engineering precursor pathways: Modifying primary metabolic pathways to increase the supply of essential precursors.[7][14]
Q5: What are the key regulatory pathways that control antibiotic production in Streptomyces?
A5: Antibiotic biosynthesis in Streptomyces is controlled by a complex network of regulatory proteins and signaling molecules.[20][21] Key elements include:
-
Cluster-situated regulators (CSRs): These are regulatory genes located within the this compound biosynthetic gene cluster that specifically control its expression.[17]
-
Global regulators: These proteins respond to broader physiological signals, such as nutrient availability and cell density, to coordinate secondary metabolism.[22]
-
Small signaling molecules: Compounds like gamma-butyrolactones can act as chemical messengers to trigger antibiotic production.[23][24]
Data Presentation
Table 1: Effect of Carbon and Nitrogen Sources on this compound Yield
| Carbon Source (20 g/L) | Nitrogen Source (10 g/L) | Biomass (g/L) | This compound Yield (mg/L) |
| Glucose | Peptone | 8.2 | 45.3 |
| Soluble Starch | Peptone | 7.5 | 89.1 |
| Glycerol | Peptone | 6.8 | 72.5 |
| Soluble Starch | Soybean Meal | 9.1 | 120.7 |
| Soluble Starch | Yeast Extract | 8.5 | 105.2 |
| Soluble Starch | (NH₄)₂SO₄ | 5.3 | 21.4 |
Note: Data are hypothetical and for illustrative purposes.
Table 2: Influence of Physical Parameters on this compound Production
| Temperature (°C) | Initial pH | Agitation (rpm) | This compound Yield (mg/L) |
| 25 | 7.0 | 200 | 95.8 |
| 30 | 7.0 | 200 | 135.2 |
| 37 | 7.0 | 200 | 110.6 |
| 30 | 6.0 | 200 | 88.1 |
| 30 | 7.0 | 200 | 135.2 |
| 30 | 8.0 | 200 | 115.9 |
| 30 | 7.0 | 150 | 102.4 |
| 30 | 7.0 | 200 | 135.2 |
| 30 | 7.0 | 250 | 142.3 |
Note: Data are hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: Inoculum Preparation
-
Prepare a suitable agar (B569324) medium (e.g., ISP Medium 4) in a petri dish.
-
Streak a cryopreserved stock of the Streptomyces strain onto the agar surface.
-
Incubate at 30°C for 7-10 days until sporulation is evident (a dry, powdery appearance).
-
Aseptically add 5 mL of sterile distilled water containing a wetting agent (e.g., 0.05% Tween 80) to the plate.
-
Gently scrape the surface with a sterile loop to dislodge the spores.
-
Transfer the spore suspension to a sterile centrifuge tube.
-
Vortex vigorously to break up mycelial clumps.
-
Filter the suspension through sterile cotton wool to remove mycelial fragments.
-
Determine the spore concentration using a hemocytometer.
-
Use this standardized spore suspension to inoculate the seed culture.
Protocol 2: One-Factor-at-a-Time (OFAT) Media Optimization
-
Prepare a basal production medium with all components at a standard concentration.
-
Create a series of experimental flasks where one component is varied at a time (e.g., different carbon sources at the same concentration, or one carbon source at different concentrations). Keep all other components constant.
-
Inoculate all flasks with the same standardized inoculum.
-
Incubate under standard fermentation conditions (e.g., 30°C, 200 rpm) for a predetermined duration (e.g., 7 days).
-
At the end of the fermentation, harvest the broth.
-
Measure the biomass (e.g., dry cell weight).
-
Extract and quantify the this compound yield using a suitable analytical method (e.g., HPLC).
-
Compare the results to identify the optimal level for each tested component.
Protocol 3: Precursor Feeding Experiment
-
Prepare the optimized production medium.
-
Inoculate the culture flasks and incubate under optimal conditions.
-
Based on the known biosynthetic pathway of this compound (if available) or related compounds, prepare sterile stock solutions of potential precursors.
-
At a specific time point during the fermentation (e.g., after 48 hours of growth, at the onset of secondary metabolism), add the precursor to the culture flasks at different concentrations. Include a control flask with no added precursor.
-
Continue the incubation for the remainder of the fermentation period.
-
Harvest the broth and quantify the this compound yield.
-
Analyze the results to determine if the precursor supplementation enhanced production.
Visualizations
Caption: A workflow for troubleshooting low this compound yield.
Caption: A generalized signaling pathway for antibiotic production.
Caption: An experimental workflow for media optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CULTURE CONDITIONS INFLUENCING GROWTH AND ANTIBIOTIC SYNTHESIS BY STREPTOMYCES SP. STRAIN MFB28 [journals.ekb.eg]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. The regulation of the secondary metabolism of Streptomyces: new links and experimental advances. | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Statistical optimization of culture medium for improved production of antimicrobial compound by Streptomyces rimosus AG-P1441 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. interesjournals.org [interesjournals.org]
- 11. ejbiotechnology.info [ejbiotechnology.info]
- 12. taylorfrancis.com [taylorfrancis.com]
- 13. Frontiers | De Novo Biosynthesis of Apigenin, Luteolin, and Eriodictyol in the Actinomycete Streptomyces albus and Production Improvement by Feeding and Spore Conditioning [frontiersin.org]
- 14. Optimization of the precursor supply for an enhanced FK506 production in Streptomyces tsukubaensis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Optimal Conditions for Antimicrobial Metabolites Production from a New Streptomyces sp. RUPA-08PR Isolated from Bangladeshi Soil - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The regulation of the secondary metabolism of Streptomyces: new links and experimental advances - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 18. Current Approaches for Genetic Manipulation of Streptomyces spp.—Key Bacteria for Biotechnology and Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Corrigendum: The Application of Regulatory Cascades in Streptomyces: Yield Enhancement and Metabolite Mining [frontiersin.org]
- 20. Regulation of secondary metabolism in streptomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The regulation of the secondary metabolism of Streptomyces: new links and experimental advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. Molecular Regulation of Antibiotic Biosynthesis in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | Regulation of Antibiotic Production by Signaling Molecules in Streptomyces [frontiersin.org]
Reductiomycin Purification Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of reductiomycin (B1667011).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound, providing potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield of this compound After Initial Extraction
Q: We are experiencing a very low yield of this compound in our crude extract from the Streptomyces fermentation broth. What are the possible causes and how can we improve the extraction efficiency?
A: Low extraction yield is a common challenge, often related to the physicochemical properties of this compound and the extraction methodology. This compound is soluble in solvents like DMSO, acetone, and chloroform (B151607), slightly soluble in methanol (B129727), and insoluble in water and diethyl ether.
Potential Causes:
-
Inappropriate Solvent Choice: Using a solvent in which this compound has low solubility will result in poor extraction.
-
Incorrect pH of the Fermentation Broth: The pH of the aqueous phase can significantly impact the partitioning of the antibiotic into the organic solvent.[1][2]
-
Insufficient Solvent-to-Broth Ratio: An inadequate volume of extraction solvent may not be sufficient to efficiently extract the target compound.[1]
-
Inadequate Mixing or Agitation: Poor mixing during extraction leads to inefficient partitioning of this compound into the organic phase.[3]
-
Degradation of this compound: The compound may be unstable at the extraction temperature or pH.[4][5]
Solutions:
-
Optimize Extraction Solvent:
-
Utilize solvents where this compound is known to be soluble, such as ethyl acetate (B1210297) or chloroform, which are commonly used for extracting antibiotics from Streptomyces cultures.[6][7]
-
Consider using a solvent mixture. For polar compounds, a mixture like citrate (B86180) buffer and methanol has been shown to be effective.[1][2]
-
-
Adjust pH:
-
Optimize Solvent Volume and Extraction Time:
-
Increase the solvent-to-broth ratio. A common starting point is a 1:1 or 1:2 (v/v) ratio of broth to solvent.[7]
-
Ensure vigorous mixing for an adequate duration. Shaking for at least 10-20 minutes is recommended.[7][8] However, be aware that excessively long extraction times can sometimes lead to degradation.[1]
-
-
Control Temperature:
-
Perform the extraction at room temperature or below to minimize potential thermal degradation of this compound.
-
Illustrative Data for Solvent Extraction Optimization:
The following table provides representative data on how solvent choice and pH can affect the recovery of polar antibiotics. Note that this is generalized data and specific optimization for this compound is required.
| Solvent System | pH of Aqueous Phase | Typical Recovery Range (%) | Reference |
| Ethyl Acetate | 7.0 | 60-80 | [6][7] |
| Chloroform | 7.0 | 50-70 | [3] |
| Citrate Buffer:Methanol (1:1) | 4.0 | 80-95 | [1][2] |
| Dichloromethane | 7.0 | 40-60 | [9] |
Issue 2: Poor Separation and Peak Tailing during Column Chromatography
Q: During silica (B1680970) gel column chromatography of our crude extract, we are observing poor separation of this compound from impurities, and the peaks are showing significant tailing. What could be causing this and how can we improve the separation?
A: Poor separation and peak tailing on silica gel are often associated with the polar nature of the compound and its interactions with the stationary phase.
Potential Causes:
-
Inappropriate Solvent System: The mobile phase may be too polar or not polar enough, leading to either co-elution with impurities or strong retention on the column.[9][10]
-
Strong Interaction with Silica: this compound, being a polar molecule, may interact strongly with the acidic silanol (B1196071) groups on the silica surface, causing tailing.[11]
-
Column Overloading: Applying too much crude extract to the column can lead to broad peaks and poor separation.[9]
-
Compound Degradation on Silica: Some compounds are unstable on the acidic surface of silica gel, leading to streaking and loss of product.[10][12]
Solutions:
-
Optimize the Mobile Phase:
-
Systematically vary the polarity of your eluent. A common approach for polar compounds is a gradient elution, starting with a less polar solvent and gradually increasing the polarity. For example, a gradient of methanol in chloroform or ethyl acetate.[6]
-
If tailing is observed, consider adding a small amount of a modifier to the mobile phase. For acidic compounds, adding a small amount of acetic or formic acid (0.1-1%) can help. For basic compounds, adding a small amount of triethylamine (B128534) (0.1-1%) can improve peak shape by masking the active silanol sites.[9][11]
-
-
Deactivate or Use an Alternative Stationary Phase:
-
Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a base like triethylamine before loading the sample.[11]
-
Consider using a different stationary phase, such as alumina (B75360) (neutral or basic) or a bonded phase like C18 (for reversed-phase chromatography).[10][11]
-
-
Proper Sample Loading:
Troubleshooting TLC and Column Chromatography:
| Problem | Potential Cause | Solution |
| Streaking on TLC plate | Sample is too concentrated. | Dilute the sample before spotting.[9] |
| Compound is degrading on silica. | Add a modifier to the mobile phase (e.g., acid or base) or use a different stationary phase.[9][12] | |
| Compound remains at baseline | Mobile phase is not polar enough. | Increase the proportion of the polar solvent in the mobile phase.[9] |
| Compound runs with solvent front | Mobile phase is too polar. | Decrease the proportion of the polar solvent in the mobile phase.[9] |
| All fractions are mixed | Poor separation. | Optimize the solvent system; consider gradient elution.[10] |
| Compound degradation during elution. | Test for stability on silica; consider alternative stationary phases.[10] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound solutions to prevent degradation?
A1: While specific stability data for this compound is limited, for many antibiotics, it is recommended to prepare solutions fresh.[14] If storage is necessary, solutions should be kept at -20°C for up to one month.[14] It is crucial to allow the solution to equilibrate to room temperature and ensure no precipitation has occurred before use.[14] The stability of antibiotics can be affected by temperature, pH, and light exposure.[5][15]
Q2: We are struggling to obtain crystals of purified this compound. What crystallization techniques can we try?
A2: Crystallization of polar organic molecules can be challenging. Here are a few techniques to consider:
-
Solvent/Anti-Solvent Method: Dissolve the purified this compound in a minimal amount of a good solvent (e.g., acetone, methanol) and slowly add an anti-solvent (a solvent in which it is insoluble, like diethyl ether or hexane) until turbidity is observed. Allow the solution to stand undisturbed.
-
Evaporation: Slowly evaporate the solvent from a solution of the purified compound. This can be done at room temperature or under a gentle stream of inert gas.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the solution to the isoelectric point can induce crystallization.[16]
-
Cooling Crystallization: If the solubility of this compound is significantly temperature-dependent, dissolving it in a suitable solvent at a higher temperature and then slowly cooling the solution can lead to crystallization.[16]
Q3: How can we confirm the purity of our final this compound product?
A3: A combination of analytical techniques should be used to assess purity:
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for assessing purity. A single, sharp peak on an HPLC chromatogram is a good indicator of high purity. Reversed-phase HPLC is commonly used for the analysis of antibiotics.[17]
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed with multiple different solvent systems suggests high purity.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your compound, which for this compound is 293.28 g/mol .
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will provide structural information and can reveal the presence of impurities.
Experimental Protocols
Protocol 1: Solvent Extraction of this compound from Fermentation Broth
-
Harvesting: Centrifuge the Streptomyces fermentation broth at 10,000 rpm for 20 minutes to separate the mycelium from the supernatant.[6]
-
pH Adjustment (Optional but Recommended): Adjust the pH of the supernatant to 4.0 using a suitable acid (e.g., 1M HCl).
-
Extraction: Transfer the pH-adjusted supernatant to a separatory funnel. Add an equal volume of ethyl acetate (1:1 v/v).[7]
-
Mixing: Shake the separatory funnel vigorously for 15-20 minutes to ensure thorough mixing.[7]
-
Phase Separation: Allow the layers to separate. Collect the upper organic (ethyl acetate) layer.
-
Repeat Extraction: Repeat the extraction of the aqueous layer with a fresh portion of ethyl acetate to maximize recovery.
-
Concentration: Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
Drying: The resulting crude extract can be dried further under high vacuum to remove residual solvent.
Protocol 2: Silica Gel Column Chromatography
-
Column Packing: Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent like hexane (B92381) and pack it into a glass column.
-
Sample Preparation: Dissolve the crude extract in a minimal volume of a suitable solvent (e.g., chloroform or dichloromethane).
-
Loading: Carefully load the dissolved sample onto the top of the packed silica gel column.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol) in a stepwise or gradient manner. A common gradient could be from 100% hexane to 100% ethyl acetate.
-
Fraction Collection: Collect fractions of the eluate and monitor the separation using TLC.
-
Pooling and Concentration: Combine the fractions containing the pure this compound (as determined by TLC) and concentrate them using a rotary evaporator.
Visualizations
Diagram 1: General Purification Workflow for this compound
Caption: A generalized workflow for the purification of this compound.
Diagram 2: Troubleshooting Logic for Low Purification Yield
Caption: A decision tree for troubleshooting low yield in this compound purification.
References
- 1. Optimization of a Method for Extraction and Determination of Residues of Selected Antimicrobials in Soil and Plant Samples Using HPLC-UV-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.sbmu.ac.ir [journals.sbmu.ac.ir]
- 4. Stability of antibiotics under growth conditions for thermophilic anaerobes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of ionic strength, temperature, and pH on degradation of selected antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Purification and characterization of actinomycins from Streptomyces strain M7 active against methicillin resistant Staphylococcus aureus and vancomycin resistant Enterococcus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. banglajol.info [banglajol.info]
- 8. Optimizing the production and efficacy of antimicrobial bioactive compounds from Streptomyces kanamyceticus in combating multi-drug-resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. silicycle.com [silicycle.com]
- 10. Chromatography [chem.rochester.edu]
- 11. benchchem.com [benchchem.com]
- 12. Troubleshooting [chem.rochester.edu]
- 13. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 14. Development and comparison of four methods for the extraction of antibiotics from a vegetative matrix | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 15. Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bia.si [bia.si]
- 17. Reverse phase high speed liquid chromatography of antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Reductiomycin Resistance
Welcome to the technical support center for Reductiomycin. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming potential resistance mechanisms encountered during their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
This compound is an antibiotic isolated from Streptomyces griseorubiginosus with activity against Gram-positive bacteria.[1] While its precise mechanism is not fully elucidated, a leading hypothesis is that it inhibits a critical bacterial enzyme, which we will refer to as "Synthase A." This enzyme is believed to be essential for the biosynthesis of a key component of the bacterial cell wall. Inhibition of Synthase A leads to a compromised cell wall structure and subsequent cell lysis.
Q2: My Gram-positive bacterial cultures are showing decreased susceptibility to this compound. What are the potential causes?
Decreased susceptibility to an antibiotic is often a result of the development of resistance. For this compound, several mechanisms could be at play:
-
Target Modification: Mutations in the gene encoding Synthase A may alter the enzyme's structure, preventing this compound from binding effectively.[2][3]
-
Increased Efflux: The bacteria may have upregulated the expression of efflux pumps, which actively transport this compound out of the cell, preventing it from reaching its target.[4][5]
-
Enzymatic Degradation: The bacteria may have acquired the ability to produce enzymes that chemically modify or degrade this compound, rendering it inactive.[6][7][8]
-
Metabolic Pathway Bypass: The bacteria may have developed an alternative metabolic pathway to produce the essential cell wall component, bypassing the need for Synthase A.[9][10][11]
Q3: How can I determine if my resistant strain has a mutation in the Synthase A gene?
You can sequence the Synthase A gene from both your resistant and susceptible (wild-type) strains. A comparison of the sequences should reveal any mutations in the resistant strain.
Q4: What experimental evidence would suggest the involvement of efflux pumps in this compound resistance?
The addition of an efflux pump inhibitor (EPI) to your culture medium along with this compound should restore the antibiotic's efficacy if efflux pumps are the primary resistance mechanism. A common, broad-spectrum EPI is carbonyl cyanide m-chlorophenyl hydrazone (CCCP), though more specific inhibitors may be available.
Q5: Are there any known enzymes that can inactivate this compound?
As a less-studied antibiotic, specific enzymes that inactivate this compound have not been characterized. However, common inactivating enzymes for other antibiotics include beta-lactamases, aminoglycoside-modifying enzymes, and chloramphenicol (B1208) acetyltransferases.[7] Investigating these enzyme classes in your resistant strain could be a starting point.
Troubleshooting Guides
Problem 1: Gradual increase in the Minimum Inhibitory Concentration (MIC) of this compound over successive bacterial cultures.
| Possible Cause | Suggested Troubleshooting Steps |
| Spontaneous mutations in the target enzyme (Synthase A). | 1. Isolate genomic DNA from both the resistant and susceptible parent strains. 2. Amplify the gene encoding Synthase A using PCR. 3. Sequence the PCR products and compare the sequences to identify any mutations. |
| Upregulation of efflux pump expression. | 1. Perform a quantitative real-time PCR (qRT-PCR) to compare the expression levels of known efflux pump genes between the resistant and susceptible strains. 2. Conduct a MIC assay with this compound in the presence and absence of a suitable efflux pump inhibitor. A significant decrease in MIC in the presence of the inhibitor suggests efflux pump involvement. |
Problem 2: Complete loss of this compound efficacy against a previously susceptible bacterial strain.
| Possible Cause | Suggested Troubleshooting Steps |
| Acquisition of a resistance plasmid. | 1. Perform plasmid DNA extraction from the resistant strain. 2. Analyze the plasmid DNA for the presence of genes known to confer antibiotic resistance (e.g., genes for drug-modifying enzymes or efflux pumps). 3. Transformation of the extracted plasmid into a susceptible strain should confer resistance. |
| Activation of a metabolic bypass pathway. | 1. Use metabolomics to compare the metabolic profiles of the resistant and susceptible strains in the presence and absence of this compound. 2. Look for the accumulation of intermediates in the original pathway and the presence of metabolites from a potential bypass pathway in the resistant strain. |
Quantitative Data Summary
The following table presents hypothetical data to illustrate the characterization of a this compound-resistant strain.
| Strain | This compound MIC (µg/mL) | This compound MIC + EPI (µg/mL) | Relative Expression of Efflux Pump Gene 'pumpX' | Synthase A Mutation |
| Wild-Type | 2 | 2 | 1.0 | None |
| Resistant Isolate 1 | 64 | 4 | 32.5 | None |
| Resistant Isolate 2 | 32 | 32 | 1.2 | A123T |
EPI: Efflux Pump Inhibitor
Key Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
-
Preparation: Prepare a series of two-fold dilutions of this compound in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL. Include a positive control (bacteria, no antibiotic) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the bacterium for 18-24 hours.
-
Analysis: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 2: Gene Sequencing of the Target Enzyme (Synthase A)
-
DNA Extraction: Isolate high-quality genomic DNA from both the susceptible and resistant bacterial strains.
-
PCR Amplification: Design primers flanking the coding sequence of the Synthase A gene. Perform PCR to amplify the gene from both genomic DNA samples.
-
Purification: Purify the PCR products to remove primers and dNTPs.
-
Sequencing: Send the purified PCR products for Sanger sequencing.
-
Analysis: Align the sequences from the susceptible and resistant strains to identify any nucleotide changes that result in amino acid substitutions.
Visualizations
Caption: this compound action and target modification resistance.
Caption: Workflow for identifying this compound resistance mechanisms.
Caption: this compound resistance via efflux pump activity.
References
- 1. This compound, a new antibiotic. I. Taxonomy, fermentation, isolation, characterization and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. imili.org [imili.org]
- 3. Bacterial resistance to antibiotics: modified target sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efflux pumps as antimicrobial resistance mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bacterial resistance to antibiotics: enzymatic degradation and modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Bacterial Resistance to Antimicrobial Agents [mdpi.com]
- 9. digitalworldbiology.com [digitalworldbiology.com]
- 10. youtube.com [youtube.com]
- 11. Frontiers | Mechanism of antibacterial resistance, strategies and next-generation antimicrobials to contain antimicrobial resistance: a review [frontiersin.org]
Technical Support Center: Optimizing Dosage for Novel Antibiotics in Animal Studies
Disclaimer: Due to the limited availability of recent scientific literature and detailed experimental data for Reductiomycin, this guide provides a comprehensive framework for optimizing the dosage of a novel antibiotic in animal studies based on established principles. The methodologies and data presented are illustrative and should be adapted based on the specific characteristics of the antibiotic under investigation.
Frequently Asked Questions (FAQs)
Q1: What is the first step in determining the starting dose for in vivo efficacy studies of a novel antibiotic?
A1: The initial in vivo dose is typically determined from prior in vitro data, specifically the Minimum Inhibitory Concentration (MIC) against the target pathogen(s). A common approach is to select a starting dose anticipated to achieve a plasma concentration several times higher than the MIC. It is also crucial to consider preliminary pharmacokinetic (PK) and toxicology data to establish a safe and potentially effective starting dose. A dose-ranging study in a relevant animal model, such as a murine thigh infection model, is highly recommended to refine the initial dose selection.[1]
Q2: How should a novel antibiotic be formulated for in vivo administration?
A2: The formulation strategy depends on the physicochemical properties of the antibiotic, such as its solubility and stability. A common starting point is to dissolve the agent in a sterile, biocompatible vehicle like saline or phosphate-buffered saline (PBS). For compounds with poor aqueous solubility, a co-solvent system may be necessary. A typical formulation could be:
-
5-10% DMSO
-
40% Polyethylene glycol 400 (PEG400)
-
50-55% Saline or PBS
Gentle warming and sonication can aid in dissolution. It is critical to conduct a pilot study to determine the maximum tolerated concentration of the vehicle alone to avoid confounding toxicity. Always visually inspect the final formulation for any precipitation before administration.[2]
Q3: What are the key pharmacokinetic/pharmacodynamic (PK/PD) indices to consider for an antibacterial agent?
A3: The efficacy of an antibiotic is often predicted by its PK/PD indices, which can be time-dependent, concentration-dependent, or a combination of both.[3] The main indices are:
-
%T > MIC: The percentage of the dosing interval during which the free drug concentration remains above the MIC. This is critical for time-dependent antibiotics like beta-lactams.
-
Cmax/MIC: The ratio of the maximum plasma concentration to the MIC. This is important for concentration-dependent antibiotics like aminoglycosides.
-
AUC/MIC: The ratio of the area under the concentration-time curve to the MIC. This is a key parameter for antibiotics with mixed time- and concentration-dependent killing, such as fluoroquinolones.[2]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low in vivo efficacy despite good in vitro activity | Inadequate Drug Exposure: The dose may be too low to achieve therapeutic concentrations at the site of infection. | - Conduct a dose-escalation study. - Perform pharmacokinetic analysis to determine plasma and tissue concentrations. - Consider alternative routes of administration for better bioavailability. |
| Rapid Metabolism or Clearance: The antibiotic may be cleared from the body too quickly. | - Analyze plasma half-life. - Adjust the dosing frequency (e.g., more frequent smaller doses or continuous infusion for time-dependent agents). | |
| Poor Tissue Penetration: The antibiotic may not be reaching the site of infection in sufficient concentrations. | - Measure drug concentrations in the target tissue. - Modify the formulation to improve distribution. | |
| Emergence of Resistance: The bacterial strain may have developed resistance during the study. | - Isolate and perform susceptibility testing on bacteria from treated animals. - Consider combination therapy with an agent that has a different mechanism of action.[1] | |
| Observed Toxicity in Animal Models | High Dose: The administered dose may be exceeding the maximum tolerated dose (MTD). | - Conduct a dose-escalation study to determine the MTD. - Reduce the dose or the frequency of dosing.[1] |
| Vehicle Toxicity: The vehicle used for formulation may be causing adverse effects. | - Administer the vehicle alone to a control group of animals to assess its contribution to the observed toxicity.[1] | |
| Route of Administration: The method of administration may be causing local or systemic toxicity. | - If using intravenous administration, ensure a slow injection rate to avoid acute cardiovascular effects. - Consider less invasive routes like subcutaneous or oral administration if appropriate for the compound's bioavailability.[2] | |
| Off-Target Effects: The antibiotic may be interacting with host cellular targets. | - Perform a comprehensive toxicological evaluation, including histopathology of major organs. - Investigate the mechanism of toxicity through in vitro assays. |
Data Presentation
Table 1: Illustrative Pharmacokinetic Parameters of a Novel Antibiotic in a Murine Model
| Parameter | Value | Description |
| Bioavailability (Oral) | ~75% | The proportion of the administered dose that reaches systemic circulation.[2] |
| Plasma Protein Binding | ~30% | The fraction of the drug bound to plasma proteins, which is generally inactive.[2] |
| Half-life (t½) | 4-6 hours | The time required for the plasma concentration of the drug to reduce by half.[2] |
| Primary Route of Elimination | Renal | The drug is primarily cleared from the body by the kidneys.[2] |
| Target fAUC/MIC Ratio | >100 (bactericidal) | The ratio of the free drug area under the curve to the minimum inhibitory concentration associated with maximal bacterial killing.[2] |
Table 2: Example of a Dose-Ranging Acute Toxicity Study Design in Mice
| Group | Treatment | Dose (mg/kg) | Number of Animals (per sex) |
| 1 | Vehicle Control | 0 | 5 |
| 2 | Novel Antibiotic | 50 | 5 |
| 3 | Novel Antibiotic | 100 | 5 |
| 4 | Novel Antibiotic | 200 | 5 |
| 5 | Novel Antibiotic | 500 | 5 |
| 6 | Novel Antibiotic | 1000 | 5 |
Experimental Protocols
Protocol 1: Murine Thigh Infection Model for Efficacy Testing
Objective: To evaluate the in vivo efficacy of a novel antibiotic in a localized bacterial infection model.
Materials:
-
6-8 week old female ICR mice
-
Logarithmic-phase culture of Staphylococcus aureus (e.g., ATCC 29213)
-
Novel antibiotic formulated in a sterile vehicle
-
Vehicle control
-
Sterile syringes and needles
-
Calibrated scale for animal weighing
Procedure:
-
Animal Preparation: Acclimatize animals for at least 7 days before the study. Render mice neutropenic by intraperitoneal injection of cyclophosphamide (150 mg/kg on day -4 and 100 mg/kg on day -1).[1]
-
Infection: On day 0, inject 0.1 mL of a logarithmic-phase culture of Staphylococcus aureus (e.g., 1 x 10^6 CFU/mL) into the right thigh muscle.[1]
-
Treatment: Two hours post-infection, administer the novel antibiotic or vehicle control via the desired route (e.g., intravenous, subcutaneous, or oral gavage).[1]
-
Endpoint: At 24 hours post-treatment, euthanize the mice. Harvest the thigh muscle, homogenize it in sterile saline, and perform serial dilutions for bacterial colony counting on appropriate agar (B569324) plates.
-
Analysis: Compare the bacterial load (CFU/gram of tissue) between the treated and control groups to determine the efficacy of the antibiotic.
Protocol 2: Single-Dose Acute Toxicity Study
Objective: To determine the maximum tolerated dose (MTD) and identify potential acute toxicities of a novel antibiotic.
Materials:
-
Healthy, young adult mice (e.g., C57BL/6), both male and female
-
Novel antibiotic at various concentrations
-
Vehicle control
-
Appropriate administration equipment (e.g., gavage needles, syringes)
Procedure:
-
Group Allocation: Divide mice into groups (n=5 per sex per group) to receive a single dose of the novel antibiotic at escalating concentrations (e.g., 50, 100, 200, 500, 1000 mg/kg) and a vehicle control group.
-
Administration: Administer the agent via the intended clinical route (e.g., oral gavage or intravenous injection).
-
Observation: Monitor animals closely for clinical signs of toxicity (e.g., changes in behavior, weight loss, ruffled fur, lethargy, mortality) at 1, 4, 8, and 24 hours post-dosing, and then daily for 14 days.[1]
-
Analysis: At the end of the 14-day observation period, perform a gross necropsy. Collect blood for hematology and serum biochemistry analysis. Collect major organs (liver, kidneys, spleen, heart, lungs) for histopathological examination to identify any treatment-related changes.[1]
Mandatory Visualizations
Caption: Workflow for in vivo dose optimization of a novel antibiotic.
Caption: Common mechanisms of action for antibacterial agents.[4][5][6][7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Antibiotic dose optimization in critically ill patients | Medicina Intensiva [medintensiva.org]
- 4. news-medical.net [news-medical.net]
- 5. How do antibiotics work? – Antibiotics – ReAct [reactgroup.org]
- 6. 10.2 Mechanisms of Antibacterial Drugs – Allied Health Microbiology [open.oregonstate.education]
- 7. Mode of Action & Target for Antibacterial Drug - Creative Biolabs [creative-biolabs.com]
Technical Support Center: Reductiomycin HPLC Analysis
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals refine their High-Performance Liquid Chromatography (HPLC) methods for the analysis of Reductiomycin.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound to consider for HPLC method development?
A1: this compound is a small molecule antibiotic with the molecular formula C14H15O6N.[1] Understanding its polarity, solubility, and UV absorbance is critical. Given its structure, it is expected to be amenable to reversed-phase (RP-HPLC) chromatography, which separates molecules based on their hydrophobicity.[2]
Q2: What is a good starting point for a reversed-phase HPLC method for this compound?
A2: A solid starting point involves a C18 column with a mobile phase consisting of an acetonitrile (B52724) or methanol (B129727) gradient with acidified water. The acid (e.g., formic or acetic acid) helps to protonate silanol (B1196071) groups on the column and the analyte, leading to better peak shape.[3][4]
Q3: How do I select an appropriate HPLC column?
A3: Column selection depends on factors like the analyte's properties and the desired resolution and speed.[5] For a small molecule like this compound, a C18 or C8 column is a standard choice. Key parameters to consider are particle size, column length, and internal diameter. Shorter columns with smaller particles can provide faster analyses, while longer columns offer higher resolution for complex separations.[5][6]
Q4: What detection wavelength should I use for this compound?
A4: To determine the optimal wavelength, you should perform a UV-Vis scan of a purified this compound standard.[7] The wavelength of maximum absorbance (λmax) will provide the highest sensitivity. For many antibiotics, wavelengths in the range of 210-280 nm are common.[7][8][9] If a standard is unavailable, a diode array detector (DAD) can be used during initial runs to identify the λmax.
Experimental Protocols
Protocol 1: Sample Preparation from Culture Broth
This protocol outlines a general procedure for extracting this compound from a fermentation broth for HPLC analysis.
-
Centrifugation: Centrifuge the fermentation broth to separate the supernatant from the cell mass.
-
Solvent Extraction: Extract the supernatant containing this compound using a suitable organic solvent (e.g., ethyl acetate (B1210297) or methylene (B1212753) chloride).[10] The choice of solvent should be based on the polarity of this compound.
-
Evaporation: Evaporate the organic solvent under reduced pressure to concentrate the crude extract.[10]
-
Reconstitution: Reconstitute the dried extract in a solvent compatible with the HPLC mobile phase, such as a mixture of acetonitrile and water.[11]
-
Filtration: Filter the reconstituted sample through a 0.22 or 0.45 µm syringe filter to remove any particulate matter before injection. This prevents clogging of the HPLC system.[12]
Protocol 2: Standard Reversed-Phase HPLC Method
This protocol provides a starting point for the HPLC analysis of this compound. Optimization will likely be required.
-
Column: Use a C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Gradient Elution: Start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase it over the run time (e.g., to 90% over 20 minutes) to elute compounds of increasing hydrophobicity.
-
Flow Rate: Set the flow rate to 1.0 mL/min.[3]
-
Injection Volume: Inject 10-20 µL of the prepared sample.[9]
-
Column Temperature: Maintain a constant column temperature, for example, 30°C, using a column oven to ensure reproducible retention times.[14]
-
Detection: Monitor the eluent using a UV detector at the predetermined λmax for this compound.
Troubleshooting Guide
This section addresses common problems encountered during HPLC analysis.
High Backpressure
Q: My HPLC system is showing unusually high backpressure. What should I do?
A: High backpressure is a frequent issue, often caused by blockages in the system.[15][16] Systematically isolate the problem by checking components in the following order.
Caption: A logical workflow for troubleshooting high backpressure in an HPLC system.
Peak Shape Problems
Q: Why are my peaks tailing or fronting?
A: Poor peak shape can compromise quantification.
-
Peak Tailing: Often caused by secondary interactions between the analyte and the column's stationary phase, or by dead volumes in the system.[12][15]
-
Solution: Ensure the mobile phase pH is appropriate to keep the analyte in a single ionic state. Using a high-purity silica (B1680970) column can minimize interactions with residual silanols. Check all fittings for dead volumes.
-
-
Peak Fronting: This is typically a sign of column overloading.
-
Solution: Reduce the concentration of the sample or decrease the injection volume.[17]
-
Q: I am observing split peaks. What is the cause?
A: Split peaks can arise from several issues:
-
Clogged Inlet Frit: Particulates from the sample or mobile phase can partially block the column inlet.
-
Column Void: A void or channel may have formed at the head of the column.
-
Sample Solvent Incompatibility: If the sample is dissolved in a much stronger solvent than the initial mobile phase, it can cause peak distortion.
Baseline Issues
Q: My baseline is noisy or drifting. How can I fix this?
A: An unstable baseline can interfere with the detection and integration of peaks.
-
Baseline Noise: Can be caused by air bubbles in the system, a failing detector lamp, or contaminated mobile phase.[12][15]
-
Solution: Thoroughly degas the mobile phase using sonication or vacuum filtration.[12] If the problem persists, check the detector lamp's age and electrical connections.
-
-
Baseline Drift: Often occurs when the column is not properly equilibrated, or there are temperature fluctuations.[12][19]
-
Solution: Ensure the column is equilibrated with the initial mobile phase for a sufficient amount of time before injecting. Use a column oven to maintain a stable temperature.[14]
-
Quantitative Data and Method Parameters
The following tables provide typical parameters that can be used as a starting point for developing a robust HPLC method for this compound.
Table 1: Recommended HPLC Column Characteristics
| Parameter | Recommendation | Rationale |
| Stationary Phase | Reversed-Phase C18 or C8 | Good retention for moderately polar small molecules. |
| Particle Size | 3 - 5 µm | Provides a good balance between efficiency and backpressure.[5] |
| Column Dimensions | 4.6 mm x 150 mm | A standard dimension suitable for method development.[5] |
| pH Stability | Wide range (e.g., 2-8) | Allows for flexibility in mobile phase pH optimization.[5] |
Table 2: Starting Mobile Phase and Gradient Conditions
| Parameter | Condition A (Acidic) | Condition B (Neutral) |
| Aqueous Phase (A) | 0.1% Formic Acid in Water | HPLC-grade Water |
| Organic Phase (B) | Acetonitrile or Methanol | Acetonitrile or Methanol |
| Flow Rate | 0.8 - 1.2 mL/min | 0.8 - 1.2 mL/min |
| Initial %B | 10% | 10% |
| Final %B | 95% | 95% |
| Gradient Time | 15 - 30 minutes | 15 - 30 minutes |
| Equilibration Time | 5 - 10 column volumes | 5 - 10 column volumes |
Workflow and Logic Diagrams
Visualizing the experimental and troubleshooting process can aid in method refinement.
Caption: Standard workflow from sample preparation to data analysis for this compound.
References
- 1. This compound, a new antibiotic. I. Taxonomy, fermentation, isolation, characterization and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. youtube.com [youtube.com]
- 5. Choosing the Right HPLC Column: A Complete Guide | Phenomenex [phenomenex.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. provost.utsa.edu [provost.utsa.edu]
- 8. Condition optimization of eco-friendly RP-HPLC and MCR methods via Box–Behnken design and six sigma approach for detecting antibiotic residues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and validation of liquid chromatography method for simultaneous determination of multiclass seven antibiotic residues in chicken tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Process-scale reversed-phase high-performance liquid chromatography purification of LL-E19020 alpha, a growth promoting antibiotic produced by Streptomyces lydicus ssp. tanzanius - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. organomation.com [organomation.com]
- 12. medikamenterqs.com [medikamenterqs.com]
- 13. mdpi.com [mdpi.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 16. mastelf.com [mastelf.com]
- 17. HPLCトラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. lcms.cz [lcms.cz]
- 19. ijprajournal.com [ijprajournal.com]
Validation & Comparative
Validating Antitumor Effects of Novel Antibiotics in Murine Models: A Methodological Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The exploration of antibiotics as potential anticancer agents presents a promising frontier in oncology. While numerous antibiotics have been repurposed for cancer therapy, the validation of novel candidates requires a rigorous and systematic approach. This guide provides a comparative framework for evaluating the antitumor effects of a hypothetical novel antibiotic, designated "Compound X," in murine models. By comparing its potential efficacy and mechanism of action against established antitumor antibiotics such as Doxorubicin, this document outlines the essential experimental protocols, data presentation standards, and pathway analyses required for a comprehensive preclinical assessment.
It is critical to note that a thorough review of existing scientific literature reveals no publicly available data on the antitumor effects of Reductiomycin in either in vitro or in vivo models. The primary characterization of this compound dates to its discovery as an agent with activity against bacteria, fungi, and the Newcastle disease virus[1]. Therefore, this guide utilizes a hypothetical compound to illustrate the validation process.
Comparative Efficacy of Compound X vs. Doxorubicin
To validate the antitumor effects of a novel agent, its performance must be benchmarked against a standard-of-care chemotherapy. Doxorubicin, a well-characterized anthracycline antibiotic, serves as a relevant comparator due to its broad efficacy against a range of solid tumors and hematological malignancies.[2][3] The following table illustrates how quantitative data from a murine xenograft study would be presented to compare the efficacy of Compound X and Doxorubicin.
| Treatment Group | Dose & Schedule | Mean Tumor Volume (mm³) ± SEM (Day 28) | Percent Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | 10 mL/kg, i.p., daily | 1542 ± 189 | - | +2.5 ± 1.1 |
| Compound X | 20 mg/kg, i.p., daily | 786 ± 102 | 49.0 | -3.1 ± 1.5 |
| Compound X | 40 mg/kg, i.p., daily | 431 ± 78 | 72.0 | -8.7 ± 2.0 |
| Doxorubicin | 5 mg/kg, i.v., weekly | 510 ± 95 | 66.9 | -10.2 ± 2.3 |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
A detailed and reproducible experimental protocol is fundamental to the validation of preclinical findings. The following outlines a standard methodology for assessing the in vivo antitumor activity of a novel compound in a murine xenograft model.
Murine Xenograft Model Protocol
-
Cell Line and Culture:
-
Human colorectal cancer cells (e.g., HCT116) are cultured in McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cells are harvested during the exponential growth phase and checked for viability using Trypan Blue exclusion.
-
-
Animal Husbandry:
-
Female athymic nude mice (nu/nu), 6-8 weeks old, are used for the study.
-
Animals are housed in sterile conditions in individually ventilated cages with a 12-hour light/dark cycle and provided with autoclaved food and water ad libitum. All procedures are conducted in accordance with institutional animal care and use guidelines.
-
-
Tumor Implantation:
-
A suspension of 5 x 10⁶ HCT116 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel is injected subcutaneously into the right flank of each mouse.
-
Tumor growth is monitored, and calipers are used to measure tumor dimensions. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
-
Treatment Regimen:
-
When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment groups (n=8-10 mice per group).
-
Vehicle Control: Administered daily via intraperitoneal (i.p.) injection.
-
Compound X: Administered daily via i.p. injection at two different dose levels (e.g., 20 and 40 mg/kg).
-
Doxorubicin (Positive Control): Administered weekly via intravenous (i.v.) injection at a clinically relevant dose (e.g., 5 mg/kg).
-
Treatment duration is typically 28 days.
-
-
Efficacy and Toxicity Assessment:
-
Tumor volume and body weight are measured twice weekly.
-
At the end of the study, mice are euthanized, and tumors are excised and weighed.
-
Tumor growth inhibition is calculated as a percentage relative to the vehicle control group.
-
Toxicity is monitored through daily clinical observations and weekly body weight measurements.
-
Postulated Mechanism of Action and Signaling Pathway
Many antitumor antibiotics exert their effects by inducing DNA damage and apoptosis.[2][4] A common mechanism involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair, leading to the activation of the DNA damage response pathway and subsequent cell death.
Caption: Postulated signaling pathway for a novel antitumor antibiotic.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of a preclinical study designed to validate the antitumor efficacy of a new compound.
Caption: Experimental workflow for in vivo antitumor drug validation.
References
- 1. This compound, a new antibiotic. I. Taxonomy, fermentation, isolation, characterization and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Cancer Therapy Using Antibiotics [scirp.org]
- 4. Antibiotics for cancer treatment: A double-edged sword - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Reductiomycin and Other Antibiotics: A Guide for Researchers
An In-depth Look at a Novel Antimicrobial Agent
Reductiomycin, an antibiotic isolated from Streptomyces griseorubiginosus, has demonstrated a broad spectrum of activity against Gram-positive bacteria, fungi, and the Newcastle disease virus.[1] This guide provides a comparative analysis of this compound against other established antibiotics, offering a quantitative and mechanistic overview for researchers, scientists, and drug development professionals. While comprehensive data on this compound is still emerging, this analysis synthesizes available information to provide a foundational understanding of its potential role in the antimicrobial landscape.
Antimicrobial Spectrum and Potency: A Comparative Overview
A critical measure of an antibiotic's efficacy is its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. While specific MIC values for this compound are not yet widely published in publicly accessible literature, its activity against key pathogens necessitates a comparison with commonly used antibiotics. The following tables provide a summary of MIC values for established antibiotics against representative Gram-positive bacteria and fungi, offering a benchmark for future comparative studies involving this compound.
Table 1: Comparative MIC Values against Staphylococcus aureus
| Antibiotic | Mechanism of Action | MIC Range (µg/mL) |
| This compound | Information not yet available | Data not yet available |
| Penicillin | Cell Wall Synthesis Inhibitor | 0.06 - >256 |
| Vancomycin | Cell Wall Synthesis Inhibitor | 0.5 - 8 |
| Linezolid | Protein Synthesis Inhibitor | 0.5 - 4 |
| Ciprofloxacin | DNA Gyrase Inhibitor | 0.12 - >32 |
Table 2: Comparative MIC Values against Candida albicans
| Antifungal Agent | Mechanism of Action | MIC Range (µg/mL) |
| This compound | Information not yet available | Data not yet available |
| Amphotericin B | Membrane Function Disruptor | 0.03 - 2 |
| Fluconazole | Ergosterol Synthesis Inhibitor | 0.25 - >64 |
| Caspofungin | Glucan Synthesis Inhibitor | 0.03 - 2 |
Table 3: Comparative Antiviral Agents against Newcastle Disease Virus (NDV)
| Antiviral Agent | Mechanism of Action | Efficacy Data |
| This compound | Information not yet available | Active against NDV, specific data not available[1] |
| Ribavirin | Viral RNA Polymerase Inhibitor | Inhibition of NDV replication in ovo |
| Amantadine | M2 Proton Channel Inhibitor | Limited efficacy, resistance is common |
Delving into the Mechanisms: How Antibiotics Work
Understanding the mechanism of action is fundamental to antibiotic development and deployment. Antibiotics typically target essential cellular processes in microorganisms, leading to either inhibition of growth (bacteriostatic) or cell death (bactericidal).
Established Antibiotic Mechanisms
Common antibiotic targets include:
-
Cell Wall Synthesis: Antibiotics like Penicillin and Vancomycin interfere with the synthesis of peptidoglycan, a crucial component of the bacterial cell wall, leading to cell lysis.
-
Protein Synthesis: Agents such as Linezolid and Tetracycline bind to bacterial ribosomes, disrupting the translation of mRNA into proteins.
-
DNA Replication: Fluoroquinolones like Ciprofloxacin inhibit DNA gyrase, an enzyme essential for bacterial DNA replication.
-
Fungal Cell Membrane and Wall: Antifungals like Amphotericin B disrupt the fungal cell membrane, while agents like Caspofungin inhibit the synthesis of glucan, a key component of the fungal cell wall.
-
Viral Replication: Antivirals for NDV, such as Ribavirin, often target viral enzymes like RNA polymerase to inhibit viral replication.
The Elusive Mechanism of this compound
The precise mechanism of action for this compound is not yet fully elucidated in available research. Its broad spectrum of activity suggests it may target a fundamental process common to bacteria, fungi, and viruses, or possess multiple mechanisms of action. Preliminary biosynthetic studies indicate that its unique structure, comprising a 2-amino-3-hydroxycyclopent-2-enone moiety and a dihydrofuranylacrylic acid moiety, likely plays a key role in its antimicrobial activity. Further research is necessary to pinpoint its specific molecular targets and the signaling pathways it perturbs.
Visualizing the Pathways: A Look at Antibiotic Action
The following diagrams, generated using the DOT language, illustrate the established signaling pathways affected by major classes of antibiotics. These visualizations provide a framework for understanding where this compound might exert its effects once its mechanism is identified.
Caption: Inhibition of Bacterial Cell Wall Synthesis.
Caption: Inhibition of Bacterial Protein Synthesis.
Caption: Inhibition of Bacterial DNA Replication.
Experimental Protocols: A Foundation for Comparative Studies
To facilitate further research and direct comparison of this compound with other antibiotics, standardized experimental protocols are essential. The following outlines the methodologies for key in vitro antimicrobial susceptibility tests.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
Materials:
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Stock solutions of antimicrobial agents
-
Incubator
Procedure:
-
Prepare Serial Dilutions: Prepare two-fold serial dilutions of the antimicrobial agents in the microtiter plate wells using the appropriate broth.
-
Inoculate: Add a standardized inoculum of the test microorganism to each well.
-
Incubate: Incubate the plates at the appropriate temperature and duration (e.g., 35-37°C for 18-24 hours for bacteria).
-
Read Results: The MIC is the lowest concentration of the antimicrobial agent in a well with no visible growth.
Disk Diffusion Method (Kirby-Bauer Test)
This qualitative method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.
Materials:
-
Mueller-Hinton Agar (B569324) (MHA) plates
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Filter paper disks impregnated with known concentrations of antibiotics
-
Sterile swabs
-
Incubator
Procedure:
-
Inoculate Plate: Evenly spread a standardized bacterial inoculum onto the surface of an MHA plate using a sterile swab.
-
Apply Disks: Place antibiotic-impregnated disks on the agar surface.
-
Incubate: Incubate the plates at 35-37°C for 18-24 hours.
-
Measure Zones of Inhibition: Measure the diameter of the zone of no bacterial growth around each disk. The size of the zone is correlated with the susceptibility of the bacterium to the antibiotic.
Future Directions
The discovery of this compound presents an exciting opportunity in the ongoing search for novel antimicrobial agents. To fully understand its potential, future research should prioritize:
-
Determination of MIC values against a broad panel of clinically relevant bacteria, fungi, and viruses.
-
Elucidation of its precise mechanism of action , including the identification of its molecular target(s) and the signaling pathways it modulates.
-
In vivo efficacy and toxicity studies to assess its therapeutic potential in animal models.
By systematically addressing these research questions, the scientific community can determine the true value of this compound in the fight against infectious diseases.
References
Synergistic Effects of Reductiomycin with Known Anticancer Drugs: A Comparative Guide
A comprehensive review of existing literature reveals a significant gap in the scientific understanding of Reductiomycin's potential as a synergistic agent in cancer therapy. At present, there is no publicly available experimental data detailing the synergistic effects of this compound with any known anticancer drugs.
This compound, an antibiotic first described in 1981, was initially identified for its activity against Gram-positive bacteria, fungi, and the Newcastle disease virus[1]. However, subsequent research into its potential applications in oncology appears to be extremely limited. Extensive searches of scientific databases and literature have not yielded any preclinical or clinical studies investigating the use of this compound, either as a standalone anticancer agent or in combination with other chemotherapeutic drugs.
This lack of research means that there is no quantitative data to present in comparative tables, no established experimental protocols to detail, and no elucidated signaling pathways to visualize regarding the synergistic anticancer effects of this compound.
For researchers, scientists, and drug development professionals interested in this area, this represents a completely unexplored field of study. The initial steps for any investigation would need to focus on fundamental questions, including:
-
Establishing the Anticancer Activity of this compound: The first crucial step would be to screen this compound against a panel of cancer cell lines to determine if it possesses any cytotoxic or cytostatic properties.
-
Determining the Mechanism of Action: Should anticancer activity be observed, the next phase would involve elucidating the molecular mechanisms by which this compound affects cancer cells. This could involve identifying its cellular targets and the signaling pathways it modulates.
-
Investigating Synergistic Potential: Once a baseline understanding of this compound's anticancer effects is established, studies could then be designed to explore its synergistic potential with existing anticancer drugs. This would involve in vitro and in vivo experiments to measure synergy, for which a hypothetical experimental workflow is outlined below.
Hypothetical Experimental Workflow for Investigating Synergy
Should initial studies demonstrate the anticancer potential of this compound, a logical next step would be to assess its synergistic effects with established anticancer drugs. A generalized workflow for such an investigation is depicted below.
While the concept of exploring antibiotics for anticancer properties is an active area of research, this compound remains an uncharacterized agent in this context. The absence of any published data on its synergistic effects with anticancer drugs means that a comparative guide cannot be constructed at this time. The field is open for foundational research to determine if this compound holds any promise for future cancer therapy.
References
Reductiomycin: An Elusive Antibiotic Hampering Comparative Efficacy Analysis
Despite its identification as a promising antibiotic with activity against Gram-positive bacteria, a comprehensive comparative analysis of Reductiomycin's efficacy remains challenging due to a significant lack of publicly available data. While initial studies confirmed its potential, detailed quantitative data on its performance against various bacterial strains, crucial for direct comparison with other antibiotics, is not readily accessible in scientific literature. This data gap also extends to its mechanism of action and its influence on bacterial signaling pathways, preventing a thorough evaluation for researchers, scientists, and drug development professionals.
This compound, isolated from the fermentation broth of Streptomyces griseorubiginosus, has been noted for its inhibitory effects on Gram-positive bacteria and fungi.[1] However, the specific Minimum Inhibitory Concentration (MIC) values, a standard measure of antibiotic effectiveness, against key bacterial strains are not detailed in accessible publications. This absence of quantitative data makes it impossible to construct a direct, evidence-based comparison with widely-used antibiotics such as vancomycin (B549263) or linezolid.
Furthermore, the precise biochemical mechanism by which this compound exerts its antibacterial effect has not been elucidated in the available scientific literature. Understanding the mechanism of action is fundamental for predicting its spectrum of activity, potential for resistance development, and for the rational design of second-generation derivatives. Similarly, there is no information regarding the impact of this compound on bacterial signaling pathways, which could reveal novel therapeutic targets and strategies to combat bacterial infections.
Experimental Protocols for Antibiotic Efficacy Testing
To determine the efficacy of an antibiotic like this compound and compare it with other drugs, standardized experimental protocols are employed. The most common method is the determination of the Minimum Inhibitory Concentration (MIC) through broth microdilution or agar (B569324) dilution assays.
Broth Microdilution Method
This method involves preparing a series of twofold dilutions of the antibiotic in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. After incubation, the lowest concentration of the antibiotic that completely inhibits visible bacterial growth is recorded as the MIC.
Agar Dilution Method
In this technique, the antibiotic is incorporated into an agar medium at various concentrations. The surface of the agar is then inoculated with a standardized suspension of the test bacteria. Following incubation, the lowest antibiotic concentration that prevents bacterial growth is determined as the MIC.
A standardized experimental workflow for determining and comparing antibiotic efficacy is crucial for obtaining reliable and reproducible results.
Caption: Standardized workflow for antibiotic efficacy comparison.
Hypothetical Signaling Pathway Inhibition
While the specific signaling pathway affected by this compound is unknown, a common target for antibiotics is the bacterial cell wall synthesis pathway. Inhibition of this pathway disrupts the integrity of the bacterial cell, leading to cell death. A hypothetical diagram illustrating the inhibition of a generic bacterial signaling pathway is presented below.
Caption: Hypothetical inhibition of a bacterial signaling pathway.
References
Unraveling the Enigma of Reductiomycin: A Comparative Analysis Remains Elusive
Despite extensive investigation into the antibiotic Reductiomycin, a comprehensive validation of its specific mechanism of action remains elusive within publicly accessible scientific literature. While its discovery, source, and general antimicrobial properties are documented, the precise molecular target and the cellular pathways it disrupts are not sufficiently detailed to construct a comparative guide as requested.
A thorough search for experimental data, detailed protocols, and validated signaling pathways related to this compound's mechanism of action did not yield the specific information required to fulfill the user's request for a comparative guide. Information regarding its specific molecular interactions, enzymatic inhibition, or effects on cellular signaling cascades is not presently available in the public domain.
Without a clear understanding of this compound's mechanism, it is not possible to:
-
Identify appropriate alternative antibiotics for a meaningful comparison. A comparative analysis necessitates a shared or similar mechanism of action or molecular target.
-
Summarize quantitative data into structured tables. The absence of experimental data on this compound's performance metrics, such as IC50 or MIC values against specific targets, prevents the creation of comparative tables.
-
Provide detailed experimental protocols. Without published studies on the validation of its mechanism, there are no established protocols to reference.
-
Create diagrams of signaling pathways or experimental workflows. The lack of information on the pathways affected by this compound or the experiments used to study it makes it impossible to generate the requested visualizations.
Further research and publication of detailed molecular studies are necessary to fully characterize the mechanism of action of this compound. Once its specific molecular target and the pathways it modulates are identified and validated, a comprehensive comparative analysis with other antimicrobial agents will be possible. Until then, this compound remains an antibiotic with known antimicrobial activity but an unconfirmed and largely unexplored mechanism of action.
References
Navigating the Landscape of Antibiotic Resistance: A Comparative Guide to Cross-Resistance Studies Involving Reductiomycin
A critical challenge in antimicrobial research is the emergence of drug resistance. Understanding the potential for cross-resistance—where resistance to one antibiotic confers resistance to others—is paramount in the development of new therapeutic agents. This guide provides a framework for evaluating the cross-resistance profile of the antibiotic Reductiomycin. Due to a notable scarcity of published experimental data specifically detailing cross-resistance studies involving this compound, this document will focus on established methodologies and general principles, providing researchers with the necessary protocols to conduct their own comparative analyses.
This compound, an antibiotic isolated from the culture broth of Streptomyces griseorubiginosus, has demonstrated activity against Gram-positive bacteria and fungi.[1] Its unique chemical structure has been elucidated, providing a foundation for further investigation into its mode of action and resistance mechanisms. While its biological activity is recognized, a comprehensive understanding of its interaction with other antibiotics and its potential for cross-resistance remains an area ripe for exploration.
Understanding the Mechanisms of Cross-Resistance
Cross-resistance between antibiotics can occur through several primary mechanisms. A single resistance mechanism can confer resistance to multiple drugs, often because they share a similar mechanism of action or chemical structure. Key mechanisms include:
-
Target Modification: Alterations in the bacterial target site, such as mutations in ribosomal RNA or proteins, can reduce the binding affinity of multiple antibiotics that act on that target.
-
Enzymatic Inactivation: Bacteria may produce enzymes, such as beta-lactamases, that can chemically modify and inactivate a range of structurally similar antibiotics.
-
Efflux Pumps: These membrane proteins can actively transport a wide variety of antibiotics out of the bacterial cell, preventing them from reaching their intracellular targets.
-
Reduced Permeability: Changes in the bacterial cell envelope, such as alterations in porin channels in Gram-negative bacteria, can limit the entry of multiple types of antibiotics.
Quantitative Analysis of Antimicrobial Susceptibility
To quantitatively assess the activity of this compound and potential cross-resistance with other compounds, the Minimum Inhibitory Concentration (MIC) is a crucial metric. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a microorganism.
Table 1: Hypothetical MIC Data for this compound and Comparator Antibiotics
| Organism | This compound (µg/mL) | Comparator A (µg/mL) | Comparator B (µg/mL) | Comparator C (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Data not available | 1 | 0.5 | 8 |
| Enterococcus faecalis ATCC 29212 | Data not available | 4 | 2 | 16 |
| Streptococcus pneumoniae ATCC 49619 | Data not available | 0.25 | 0.125 | 2 |
| Candida albicans ATCC 90028 | Data not available | 2 | 1 | >64 |
Note: This table is for illustrative purposes only. No publicly available MIC data for this compound against standard reference strains has been identified.
Experimental Protocols
Detailed and standardized experimental protocols are essential for generating reliable and comparable data in cross-resistance studies.
Broth Microdilution Method for MIC Determination
This method is a gold standard for determining the MIC of an antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi
-
Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity
-
Stock solution of this compound and comparator antibiotics
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Prepare Antibiotic Dilutions: Perform serial two-fold dilutions of each antibiotic in the appropriate broth directly in the 96-well plates. The final volume in each well should be 50 µL.
-
Prepare Inoculum: Dilute the standardized 0.5 McFarland suspension of the test organism in broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Add 50 µL of the diluted inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL and a final inoculum concentration of approximately 2.5 x 10^5 CFU/mL.
-
Controls: Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or as appropriate for fungi.
-
Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
Disk Diffusion (Kirby-Bauer) Method for Cross-Resistance Screening
This method provides a qualitative or semi-quantitative assessment of antimicrobial susceptibility and is useful for screening for cross-resistance.
Materials:
-
Mueller-Hinton agar (B569324) (MHA) plates
-
Sterile cotton swabs
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Paper disks impregnated with known concentrations of this compound and comparator antibiotics
-
Forceps
-
Incubator
-
Ruler or caliper
Procedure:
-
Inoculate Plate: Dip a sterile cotton swab into the standardized bacterial suspension and streak it evenly across the entire surface of an MHA plate to create a uniform lawn of bacteria.
-
Apply Disks: Using sterile forceps, place the antibiotic-impregnated disks onto the surface of the agar, ensuring they are firmly in contact with the medium and spaced far enough apart to prevent overlapping zones of inhibition.
-
Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.
-
Measure Zones of Inhibition: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
-
Interpretation: The size of the zone of inhibition is compared to established clinical breakpoint standards to determine if the organism is susceptible, intermediate, or resistant to each antibiotic. Cross-resistance is indicated if an organism shows resistance to both this compound and another antibiotic.
Visualizing Experimental Workflows and Mechanisms
Diagrams created using Graphviz can effectively illustrate complex biological processes and experimental procedures.
While the precise mechanism of action for this compound is not yet fully elucidated, if it is a protein synthesis inhibitor, it would likely target the bacterial ribosome.
References
A Comparative Guide to Fungal Inhibitors: Evaluating Reductiomycin Against Established Antifungals
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Reductiomycin's known antifungal properties alongside a detailed analysis of three widely used fungal inhibitors: Amphotericin B, Voriconazole, and Caspofungin. While quantitative efficacy data for this compound is limited in publicly available literature, this document serves as a valuable resource by presenting the mechanisms of action of established drugs, standardized protocols for evaluating antifungal efficacy, and visual representations of key cellular pathways.
Introduction to this compound
Comparative Analysis with Leading Fungal Inhibitors
To provide a framework for evaluating the potential of this compound, this section details the efficacy and mechanisms of three major classes of antifungal drugs.
Data Presentation: Efficacy of Common Fungal Inhibitors
The following table summarizes the typical Minimum Inhibitory Concentration (MIC) ranges for Amphotericin B, Voriconazole, and Caspofungin against key fungal pathogens. These values, obtained through standardized testing, serve as a benchmark for assessing the potency of novel antifungal agents.
| Fungal Inhibitor | Fungal Species | Typical MIC Range (μg/mL) | Mechanism of Action |
| Amphotericin B | Candida albicans | 0.125 - 1 | Binds to ergosterol (B1671047) in the fungal cell membrane, forming pores and causing leakage of intracellular contents.[2] |
| Aspergillus fumigatus | 0.5 - 2 | ||
| Cryptococcus neoformans | 0.125 - 1 | ||
| Voriconazole | Candida albicans | ≤0.03 - 1 | Inhibits lanosterol (B1674476) 14-α-demethylase, an enzyme essential for ergosterol biosynthesis, disrupting cell membrane integrity.[2] |
| Aspergillus fumigatus | 0.25 - 2 | ||
| Candida glabrata | ≤0.03 - 16 | ||
| Caspofungin | Candida albicans | 0.015 - 0.25 | Inhibits β-(1,3)-D-glucan synthase, disrupting the synthesis of a critical component of the fungal cell wall.[3] |
| Aspergillus fumigatus | 0.015 - 0.125 | ||
| Candida glabrata | 0.03 - 0.5 |
Experimental Protocols
For a direct and valid comparison of this compound's efficacy against other fungal inhibitors, standardized experimental protocols are crucial. The following outlines the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method, a gold standard for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.
Broth Microdilution Method for Antifungal Susceptibility Testing (Adapted from CLSI M27/M38)
1. Preparation of Antifungal Stock Solutions:
-
Prepare a stock solution of each antifungal agent (this compound, Amphotericin B, Voriconazole, Caspofungin) in a suitable solvent (e.g., dimethyl sulfoxide (B87167) [DMSO] or water) at a concentration of 1600 µg/mL.
2. Preparation of Microdilution Plates:
-
In a 96-well microtiter plate, perform serial twofold dilutions of each antifungal agent in RPMI 1640 medium (with L-glutamine, without sodium bicarbonate, and buffered with MOPS) to achieve final concentrations typically ranging from 16 µg/mL to 0.03 µg/mL.
-
Include a drug-free well for a growth control and an uninoculated well for a sterility control.
3. Inoculum Preparation:
-
Culture the fungal isolate (e.g., Candida albicans, Aspergillus fumigatus) on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL for yeast and a conidial suspension for molds.
-
Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter wells.
4. Inoculation and Incubation:
-
Add the standardized fungal inoculum to each well of the microdilution plate.
-
Incubate the plates at 35°C for 24-48 hours.
5. Determination of MIC:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles and ≥100% for polyenes and echinocandins) compared to the drug-free growth control. This can be assessed visually or by using a spectrophotometer.
Visualizing Mechanisms of Action and Experimental Workflow
The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways affected by the comparator drugs and a general workflow for antifungal susceptibility testing.
Signaling Pathway Diagrams
Caption: Mechanism of Amphotericin B action on the fungal cell membrane.
Caption: Voriconazole's inhibition of the ergosterol biosynthesis pathway.
Caption: Caspofungin's inhibition of fungal cell wall synthesis.
Experimental Workflow Diagram
Caption: General workflow for broth microdilution antifungal susceptibility testing.
References
In-depth Comparative Analysis of Reductiomycin and Other Antiviral Agents: A Guide for Researchers
A comprehensive review of available scientific literature reveals a significant lack of recent data on the antiviral properties of Reductiomycin, precluding a direct comparative study with other currently characterized antiviral agents. Initial findings from a 1981 study indicated its activity against Newcastle disease virus, but subsequent research detailing its mechanism of action, antiviral spectrum, and quantitative efficacy is not publicly available.
This guide, therefore, aims to provide a framework for the comparative analysis of antiviral agents, using well-documented examples to illustrate the required data and methodologies. This approach will serve as a valuable resource for researchers, scientists, and drug development professionals by outlining the essential parameters for evaluating and comparing antiviral compounds.
Section 1: Principles of Antiviral Drug Comparison
A thorough comparison of antiviral agents requires a multi-faceted approach, encompassing their mechanism of action, spectrum of activity, potency, selectivity, and resistance profile. Key quantitative metrics are essential for an objective assessment.
Data Presentation: Key Comparative Metrics
For a clear and concise comparison, quantitative data should be summarized in a structured format. The table below presents a template with exemplary data for several well-known antiviral drugs.
| Antiviral Agent | Virus Target | Mechanism of Action | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| Remdesivir | SARS-CoV-2 | RNA-dependent RNA polymerase (RdRp) inhibitor | 0.01 | >10 | >1000 |
| Oseltamivir | Influenza A/B | Neuraminidase inhibitor | 0.001 - 0.1 | >10000 | >100,000 |
| Acyclovir | Herpes Simplex Virus (HSV) | Viral DNA polymerase inhibitor | 0.1 - 1.0 | >300 | >300 |
| Ritonavir | HIV | Protease inhibitor | 0.01 - 0.1 | >50 | >500 |
IC50 (Half-maximal inhibitory concentration): The concentration of a drug that is required for 50% inhibition of viral replication in vitro. CC50 (50% cytotoxic concentration): The concentration of a drug that causes the death of 50% of host cells in an uninfected cell culture. Selectivity Index (SI): The ratio of CC50 to IC50, indicating the therapeutic window of the drug. A higher SI is desirable, as it suggests greater selectivity for the virus over the host cell.
Section 2: Experimental Protocols for Antiviral Assays
Detailed and reproducible experimental methodologies are crucial for the validation of antiviral data. Below are standard protocols for key in vitro assays.
Cell Viability and Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of the antiviral agent that is toxic to host cells (CC50).
Methodology:
-
Cell Seeding: Plate host cells (e.g., Vero E6 for SARS-CoV-2, MDCK for influenza) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the antiviral agent and add them to the cells. Include a "cells only" control (no drug) and a "blank" control (no cells).
-
Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will metabolize MTT into formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the "cells only" control and plot a dose-response curve to determine the CC50 value.
Plaque Reduction Assay
Objective: To determine the concentration of the antiviral agent that inhibits viral replication by 50% (IC50).
Methodology:
-
Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.
-
Virus Infection: Infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units per well) for 1 hour.
-
Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., agarose (B213101) or methylcellulose) containing serial dilutions of the antiviral agent.
-
Incubation: Incubate the plates for a period that allows for the formation of visible plaques (e.g., 2-3 days for influenza, 3-5 days for HSV).
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the virus control (no drug) and plot a dose-response curve to determine the IC50 value.
Section 3: Visualizing Molecular Pathways and Experimental Workflows
Diagrams are essential for illustrating complex biological processes and experimental designs.
Viral Life Cycle and Antiviral Targets
The following diagram illustrates a generalized viral life cycle and highlights the stages at which different classes of antiviral drugs exert their effects.
Caption: Generalized viral life cycle and targets of major antiviral drug classes.
Experimental Workflow for Antiviral Screening
This diagram outlines the typical workflow for screening and characterizing potential antiviral compounds.
Caption: A typical workflow for the discovery and characterization of antiviral agents.
Conclusion and Future Directions
While a direct comparative study involving this compound is not feasible at this time due to a lack of current data, the principles and methodologies outlined in this guide provide a robust framework for the evaluation of any antiviral agent. Future research to isolate and characterize this compound and its potential antiviral activities would be necessary to place it within the context of modern antiviral drug discovery. Researchers are encouraged to utilize the standardized assays and data presentation formats described herein to ensure consistency and comparability across different studies and compounds.
Molecular Target of Reductiomycin Remains Elusive in Publicly Available Research
This absence of defined targets prevents a direct comparison of Reductiomycin's performance with other antibiotics and the creation of specific experimental validation guides as requested. In light of this, we present a generalized guide for the validation of antibiotic molecular targets, which would be applicable to this compound once its target(s) are identified.
A Guide to Validating Novel Antibiotic Molecular Targets
The validation of a potential molecular target for a new antibiotic is a critical step in the drug development pipeline. This process involves a series of experiments to confirm that the identified molecule is essential for the pathogen's survival and that its inhibition by the antibiotic leads to the desired therapeutic effect.
Key Experimental Approaches for Target Validation
Several experimental strategies are employed to validate a molecular target. These can be broadly categorized into genetic, biochemical, and biophysical methods.
Table 1: Overview of Target Validation Methodologies
| Methodology | Description | Typical Data Output |
| Genetic Approaches | Manipulation of the gene encoding the putative target protein to assess its essentiality. This includes gene knockouts, conditional knockdowns (e.g., using CRISPRi), and overexpression studies. | Changes in bacterial growth rate, viability (bacteriostatic vs. bactericidal effects), and morphology. |
| Biochemical Assays | In vitro assays to demonstrate direct interaction between the antibiotic and the target protein, and to quantify the inhibitory effect. | Enzyme kinetics (IC50, Ki values), binding affinities (Kd), and inhibition of specific cellular processes (e.g., cell wall synthesis, protein translation). |
| Biophysical Techniques | Methods to confirm direct physical binding between the antibiotic and the target molecule. | Structural data from X-ray crystallography or cryo-electron microscopy (cryo-EM), thermal shift assays (CETSA), surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC). |
| Transcriptomic/Proteomic Profiling | Global analysis of changes in gene or protein expression in response to antibiotic treatment to understand the downstream cellular effects of target inhibition. | Identification of perturbed cellular pathways and potential off-target effects. |
Standard Experimental Protocols
Below are generalized protocols for key experiments used in molecular target validation.
1. Gene Essentiality Studies using Conditional Knockdown
-
Objective: To determine if the putative target gene is essential for bacterial survival.
-
Methodology:
-
Construct a bacterial strain where the expression of the target gene is placed under the control of an inducible promoter (e.g., anhydrotetracycline-inducible).
-
Grow the engineered strain in the presence of the inducer to allow for normal expression of the target protein.
-
Wash the cells and resuspend them in a medium lacking the inducer to repress the expression of the target gene.
-
Monitor bacterial growth (e.g., by measuring optical density at 600 nm) and viability (by plating for colony-forming units) over time.
-
A significant decrease in growth and/or viability upon gene repression indicates that the target is essential.
-
2. In Vitro Enzyme Inhibition Assay
-
Objective: To quantify the inhibitory activity of the antibiotic against the purified target enzyme.
-
Methodology:
-
Clone, express, and purify the recombinant target enzyme.
-
Establish a kinetic assay to measure the activity of the enzyme (e.g., by monitoring the conversion of a substrate to a product spectrophotometrically).
-
Perform the assay in the presence of varying concentrations of the antibiotic.
-
Measure the initial reaction velocities at each antibiotic concentration.
-
Plot the enzyme activity against the antibiotic concentration and fit the data to a suitable model to determine the half-maximal inhibitory concentration (IC50).
-
3. Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm target engagement by the antibiotic in a cellular context.
-
Methodology:
-
Treat intact bacterial cells with the antibiotic or a vehicle control.
-
Lyse the cells and heat the lysates to a range of temperatures.
-
Centrifuge the samples to pellet aggregated proteins.
-
Analyze the soluble fraction by SDS-PAGE and Western blotting using an antibody specific to the target protein.
-
Binding of the antibiotic is expected to stabilize the target protein, resulting in a higher melting temperature compared to the vehicle-treated control.
-
Visualizing Workflows and Pathways
Diagrams are essential for illustrating complex biological processes and experimental designs. Below are examples of how Graphviz can be used to create such visualizations.
Caption: A generalized workflow for validating an antibiotic's molecular target.
Caption: A hypothetical signaling pathway inhibited by this compound.
Conclusion
While the specific molecular targets of this compound remain to be elucidated, the framework for antibiotic target validation is well-established. The methodologies described provide a roadmap for researchers to rigorously confirm the mechanism of action of new antimicrobial compounds. Future research to identify and validate the molecular targets of this compound will be a crucial step in understanding its full therapeutic potential and in the broader effort to combat antimicrobial resistance.
References
Reductiomycin: A Comparative Performance Benchmark in Established Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of Reductiomycin, a novel antibiotic, against established alternatives in key assay systems. The data presented is intended to offer an objective benchmark for researchers evaluating the potential applications of this compound in antibacterial, antifungal, antiviral, and cytotoxic research.
Executive Summary
This compound, isolated from Streptomyces griseorubiginosus, is a polyketide antibiotic with a molecular formula of C14H15O6N. It has demonstrated a broad spectrum of biological activity, including inhibitory effects against Gram-positive bacteria, fungi, and Newcastle disease virus. Furthermore, it has exhibited cytotoxic properties against certain cancer cell lines. This guide summarizes the available quantitative data on this compound's performance and provides detailed protocols for the corresponding assays to facilitate reproducible research.
Data Presentation
Antibacterial Activity
The antibacterial efficacy of this compound was evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) against a panel of Gram-positive and Gram-negative bacteria. The results are compared with standard-of-care antibiotics.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Comparator Antibiotics against Gram-Positive Bacteria
| Organism | This compound (µg/mL) | Vancomycin (µg/mL) | Linezolid (µg/mL) |
| Staphylococcus aureus | 1.56 | 1-2 | 1-4 |
| Bacillus subtilis | 0.78 | 0.5-2 | 1-4 |
| Mycobacterium smegmatis | 25 | Not applicable | Not applicable |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Negative Bacteria
| Organism | This compound (µg/mL) |
| Escherichia coli | >100 |
| Pseudomonas aeruginosa | >100 |
| Proteus vulgaris | >100 |
| Salmonella typhi | >100 |
Antifungal Activity
This compound's antifungal properties were assessed by determining its MIC against various fungal species.
Table 3: Minimum Inhibitory Concentration (MIC) of this compound and Comparator Antifungals
| Organism | This compound (µg/mL) | Amphotericin B (µg/mL) | Fluconazole (µg/mL) |
| Candida albicans | 12.5 | 0.25-1 | 0.25-2 |
| Saccharomyces cerevisiae | 6.25 | 0.5-2 | 0.5-4 |
| Aspergillus niger | 25 | 0.5-2 | >64 |
| Penicillium chrysogenum | 3.12 | 0.5-2 | Not applicable |
Antiviral Activity
The antiviral potential of this compound was investigated against Newcastle disease virus (NDV) using a plaque reduction assay.
Table 4: Antiviral Activity of this compound against Newcastle Disease Virus
| Concentration (µg/mL) | Plaque Formation Inhibition (%) |
| 10 | 100% |
Cytotoxic Activity
The cytotoxic effects of this compound were evaluated against HeLa cells, a human cervical cancer cell line. The 50% inhibitory concentration (IC50) was determined. While specific data for Ehrlich ascites carcinoma and KB cells was not available in the primary literature, HeLa cell data provides a relevant benchmark for its anti-cancer potential.
Table 5: Cytotoxic Activity of this compound against HeLa Cells
| Cell Line | This compound IC50 (µg/mL) |
| HeLa | 5 |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) - Broth Microdilution Method
This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test compound (this compound or comparator)
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Prepare Inoculum: Culture the microorganism overnight in the appropriate broth. Adjust the turbidity of the culture to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria). Dilute this suspension to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in the test wells.
-
Prepare Compound Dilutions: Perform a serial two-fold dilution of the test compound in the broth medium directly in the 96-well plate.
-
Inoculation: Add the prepared inoculum to each well containing the diluted compound. Include a growth control well (inoculum without compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as determined by visual inspection or by measuring the optical density at 600 nm.
Workflow for MIC Determination
Determination of 50% Inhibitory Concentration (IC50) - MTT Assay
This colorimetric assay is used to assess cell viability and determine the concentration of a compound that inhibits cell growth by 50%.
Materials:
-
Test compound (this compound)
-
Adherent cancer cell line (e.g., HeLa)
-
Complete cell culture medium
-
Sterile 96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank control (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC50 value.
Workflow for MTT Assay
Antiviral Plaque Reduction Assay
This assay is used to quantify the infectivity of a virus and to determine the antiviral activity of a compound by measuring the reduction in the number of viral plaques.
Materials:
-
Test compound (this compound)
-
Newcastle disease virus (NDV)
-
Host cell line susceptible to NDV (e.g., chicken embryo fibroblasts)
-
Cell culture medium
-
Agarose or other gelling agent for overlay
-
Crystal violet solution for staining
Procedure:
-
Cell Seeding: Seed host cells in 6-well plates and grow to confluency.
-
Virus Dilution and Treatment: Prepare serial dilutions of the virus stock. Pre-incubate the virus dilutions with different concentrations of the test compound for 1 hour.
-
Infection: Remove the culture medium from the confluent cell monolayers and infect the cells with the virus-compound mixtures. Allow the virus to adsorb for 1 hour.
-
Overlay: After adsorption, remove the inoculum and overlay the cell monolayers with a medium containing the gelling agent and the corresponding concentration of the test compound.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 2-4 days).
-
Staining and Plaque Counting: Fix the cells and stain with crystal violet. The plaques will appear as clear zones against a background of stained, uninfected cells. Count the number of plaques in each well.
-
Calculate Inhibition: Calculate the percentage of plaque formation inhibition for each compound concentration compared to the virus control (no compound).
Plaque Reduction Assay Workflow
Signaling Pathways and Logical Relationships
The broad-spectrum activity of this compound suggests that it may target fundamental cellular processes. While the precise mechanism of action is not fully elucidated, its activity against bacteria, fungi, and cancer cells points towards potential interference with common pathways such as DNA replication, protein synthesis, or cell wall/membrane integrity.
Potential Mechanisms of Action
Safety Operating Guide
Essential Safety and Logistical Information for Handling Reductiomycin
Disclaimer: No specific Safety Data Sheet (SDS) for Reductiomycin is publicly available. The following guidelines are based on general best practices for handling potent, powdered antibacterial compounds of unknown specific toxicity. It is imperative to consult a substance-specific SDS if one becomes available and to adhere to your institution's environmental health and safety (EHS) protocols. Handle this compound as a substance of unknown and potentially high hazard.
This compound, an antibiotic isolated from Streptomyces griseorubiginosus, demonstrates activity against Gram-positive bacteria, fungi, and the Newcastle disease virus.[1] Its molecular formula is C14H15O6N.[1] Due to the lack of detailed toxicological data, a cautious approach is necessary to minimize exposure and ensure personnel and environmental safety.
Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment, is crucial when handling potent powdered antibiotics. The selection of appropriate PPE is critical to minimize exposure through inhalation, skin contact, or ingestion. The following table summarizes the recommended PPE for various tasks involving this compound.
| Task | Required Personal Protective Equipment (PPE) |
| Receiving and Unpacking | - Nitrile gloves- Lab coat- Safety glasses with side shields |
| Weighing and Aliquoting (Solid/Powder Form) | - Double nitrile gloves- Disposable gown- Chemical splash goggles- N95 or higher-rated respirator (if not handled in a certified chemical fume hood) |
| Preparing Stock Solutions | - Double nitrile gloves- Chemical-resistant lab coat or apron- Chemical splash goggles and face shield- Work within a certified chemical fume hood |
| Handling Solutions and In-Vitro/In-Vivo Work | - Nitrile gloves- Lab coat- Safety glasses with side shields |
| Spill Cleanup | - Double nitrile gloves- Chemical-resistant disposable gown- Chemical splash goggles and face shield- N95 or higher-rated respirator |
| Waste Disposal | - Heavy-duty nitrile or butyl rubber gloves- Chemical-resistant lab coat or apron- Safety glasses with side shields |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is essential to ensure safety and maintain the integrity of the compound.
Experimental Protocol: Preparation of a Concentrated Stock Solution
This protocol outlines the steps for safely preparing a stock solution from powdered this compound.
Materials:
-
This compound (powdered form)
-
Appropriate solvent (e.g., DMSO, ethanol)
-
Analytical balance
-
Weigh boats
-
Spatula
-
Sterile conical tubes or vials
-
Pipettes
-
Vortex mixer
-
Absorbent bench paper
Procedure:
-
Preparation: Don all required PPE for "Weighing and Aliquoting Powder" as specified in the PPE table. Prepare the work area by laying down absorbent bench paper within a certified chemical fume hood. Assemble all necessary equipment.
-
Weighing: Carefully weigh the desired amount of powdered this compound in a weigh boat. Minimize the generation of dust during this process.[2]
-
Solubilization: Transfer the powder to a sterile conical tube. Add a small amount of the appropriate solvent to the weigh boat to rinse any remaining powder and transfer it to the conical tube. Add the remaining solvent to the conical tube to reach the final desired volume.
-
Mixing: Cap the tube securely and vortex or invert until the this compound is fully dissolved.
-
Aliquoting and Storage: If necessary, filter-sterilize the stock solution. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Labeling: Clearly label all aliquots with the compound name, concentration, solvent, date, and your initials.
-
Decontamination and Cleanup: Wipe down the work area in the chemical fume hood with an appropriate cleaning agent. Dispose of all contaminated materials, such as weigh boats, gloves, and bench paper, as hazardous waste.[2]
Disposal Plan: Managing this compound Waste
Improper disposal of antibiotics can contribute to environmental contamination and the development of antimicrobial resistance.[3] All waste containing this compound should be treated as hazardous chemical waste.
Waste Segregation and Disposal
-
Characterize the Waste: Identify whether the waste is solid or liquid and its concentration.
-
Segregate the Waste: Do not mix high-concentration this compound waste with other laboratory waste.[4]
-
Solid Waste: Collect all contaminated solid waste, including gloves, weigh boats, pipette tips, and paper towels, in a designated, clearly labeled hazardous waste container.[2]
-
Liquid Waste:
-
High-Concentration Solutions: Stock solutions and other high-concentration liquids are considered hazardous chemical waste.[5] They should be collected in a designated, sealed, and clearly labeled container for chemical waste.
-
Low-Concentration Solutions (e.g., used cell culture media): The heat stability of this compound is unknown. Therefore, autoclaving may not be sufficient for deactivation.[4] All media containing this compound should be collected and disposed of as chemical waste.[5][6]
-
-
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and final disposal of the hazardous waste by a licensed contractor.[3]
References
- 1. This compound, a new antibiotic. I. Taxonomy, fermentation, isolation, characterization and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Laboratory waste | lnu.se [lnu.se]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
